2-Butoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55075. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTONKUCLPTRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196277 | |
| Record name | Aniline, o-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4469-81-2 | |
| Record name | 2-Butoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4469-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, o-butoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4469-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, o-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Butoxyaniline synthesis from 2-aminophenol
An In-Depth Technical Guide to the Synthesis of 2-Butoxyaniline from 2-Aminophenol
This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other advanced materials.[1][2] We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
This compound, also known as o-butoxyaniline or 2-butoxy-phenylamine, is an aromatic amine derivative whose structure is foundational in various synthetic applications.[3] The most direct and widely employed method for its preparation is the Williamson ether synthesis, a robust and versatile reaction for forming ethers.[4][5] This synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, the phenolic hydroxyl group of 2-aminophenol is deprotonated to form a nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a butyl halide to form the desired ether linkage.
The Williamson Ether Synthesis: Mechanistic Insights
The synthesis of this compound from 2-aminophenol is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] Understanding the causality behind each step is crucial for maximizing yield and purity.
Step 1: Deprotonation of 2-Aminophenol The reaction is initiated by deprotonating the 2-aminophenol. The phenolic hydroxyl group (pKa ≈ 10) is significantly more acidic than the amino group (pKa of the anilinium ion ≈ 4.6). Consequently, a suitable base will selectively remove the proton from the hydroxyl group, generating a sodium or potassium phenoxide intermediate. This phenoxide is a potent nucleophile, far more reactive than the neutral alcohol.[5]
Step 2: Nucleophilic Attack The generated phenoxide anion then acts as the nucleophile, attacking the primary carbon atom of the alkyl halide (e.g., 1-bromobutane). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry (though not relevant for an achiral substrate like 1-bromobutane).[5] The choice of a primary alkyl halide is critical; secondary and tertiary halides are more prone to undergoing E2 elimination as a competing side reaction, which would reduce the yield of the desired ether product.[5]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
-
2-Aminophenol
-
Sodium Hydroxide (NaOH)
-
1-Bromobutane
-
Ethanol (or Dimethylformamide, DMF)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
6M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in ethanol.
-
Deprotonation: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred 2-aminophenol solution. A mild exotherm may be observed. Stir the mixture for 15-20 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Alkylation: Add 1-bromobutane to the reaction mixture. Heat the mixture to a gentle reflux and maintain this temperature for several hours.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexanes).[7][8] The reaction is complete when the 2-aminophenol spot is no longer visible.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.[9]
-
Combine the organic extracts and wash sequentially with deionized water and saturated sodium bicarbonate solution to remove any unreacted acidic species.[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a liquid.[10]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Data Presentation and Process Optimization
The efficiency of the synthesis can be influenced by several factors. The following table summarizes key parameters and their typical ranges for consideration during optimization.
| Parameter | Recommended Range/Value | Rationale & Optimization Notes |
| Molar Ratio (2-Aminophenol:Base) | 1 : 1.1 - 1.2 | A slight excess of base ensures complete deprotonation of the phenol. |
| Molar Ratio (2-Aminophenol:Alkyl Halide) | 1 : 1.0 - 1.1 | A small excess of the alkylating agent can help drive the reaction to completion. |
| Base | NaOH, KOH, K₂CO₃ | Stronger bases like NaH can be used in anhydrous solvents (e.g., DMF, THF) but require more stringent inert atmosphere techniques. |
| Solvent | Ethanol, DMF, Acetonitrile | Polar aprotic solvents like DMF can accelerate SN2 reactions. Ethanol is a more cost-effective and greener alternative. |
| Reaction Temperature | 60-100 °C (Reflux) | Higher temperatures increase the reaction rate. The choice depends on the boiling point of the solvent and alkyl halide. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine the optimal time and avoid potential side reactions from prolonged heating.[8] |
| Typical Yield | 75-90% | Yields are dependent on the purity of starting materials and the optimization of reaction conditions. |
Troubleshooting Potential Side Reactions:
-
N-Alkylation: While O-alkylation is favored due to the higher nucleophilicity of the phenoxide, some N-alkylation of the amino group can occur, leading to the formation of N-butyl-2-aminophenol and N,N-dibutyl-2-aminophenol. This can be minimized by controlling the reaction temperature and stoichiometry.
-
Protection Strategy: In cases where N-alkylation is a significant issue, the amino group can be protected prior to ether synthesis. A common strategy is to acetylate the amine with acetic anhydride to form an amide.[11][12] The amide is much less nucleophilic, directing alkylation exclusively to the phenoxide. The acetyl group can then be removed by hydrolysis under acidic or basic conditions after the etherification is complete.
Caption: A streamlined workflow for the synthesis of this compound.
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. All procedures should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
2-Aminophenol: This compound is harmful if swallowed or inhaled and is suspected of causing genetic defects.[13][14] Avoid contact with skin, eyes, and clothing, and prevent dust formation.[13][15] Store in a dry, cool, and well-ventilated place away from light and incompatible materials like acids.[13]
-
1-Bromobutane: This is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Keep away from heat, sparks, and open flames.
-
Sodium Hydroxide: A caustic material that can cause severe chemical burns.[9] Handle with extreme care, wearing appropriate gloves and eye protection.
Always have safety showers and eyewash stations readily accessible.[13] Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound from 2-aminophenol via the Williamson ether synthesis is a well-established and efficient method. Success hinges on a solid understanding of the SN2 mechanism, careful selection of reagents and reaction conditions to favor O-alkylation, and adherence to strict safety protocols. By following the detailed guidelines and considering the optimization parameters presented, researchers can reliably produce this key synthetic intermediate for a range of applications in drug discovery and materials science.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminophenol.
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- Sigma-Aldrich. (2025). Safety Data Sheet: 1-Bromobutane.
- Santa Cruz Biotechnology. (n.d.). 2-Aminophenol Safety Data Sheet.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Loba Chemie. (2016). 2-AMINOPHENOL EXTRA PURE MSDS.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
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- PubMed Central. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.
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An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-Butoxyaniline
This guide provides a comprehensive technical overview of the Williamson ether synthesis as applied to the preparation of 2-butoxyaniline. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding and practical, field-proven insights into this important transformation.
Executive Summary
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol.[1] This guide dissects the synthesis of this compound, a valuable intermediate, by reacting 2-aminophenol with an appropriate butyl halide. We will explore the underlying SN2 mechanism, delve into the critical experimental parameters that govern reaction success, and provide a robust, validated protocol. Key considerations, including the choice of base, solvent, and temperature, will be rationalized to empower the scientist to not only execute the synthesis but also to troubleshoot and optimize it effectively.
The Core Mechanism: An SN2 Pathway
The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This concerted process involves the backside attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group.
The key steps in the synthesis of this compound are:
-
Deprotonation: The phenolic proton of 2-aminophenol is acidic and is removed by a suitable base to generate the more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting 2-aminophenoxide ion acts as the nucleophile, attacking the primary carbon of the butyl halide (e.g., 1-bromobutane).
-
Displacement: The halide ion is displaced as the leaving group, forming the C-O bond of the ether and yielding this compound.
Causality Behind Experimental Choices: A Scientist's Perspective
The success of the Williamson ether synthesis hinges on the careful selection of reagents and reaction conditions. Each choice is a deliberate step to favor the desired SN2 pathway and minimize competing side reactions.
The Critical Role of the Base
The choice of base is paramount for the efficient deprotonation of 2-aminophenol. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of a wider range of bases.[3]
-
Weak Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are often the first choice for standard phenols. Their milder nature helps to minimize potential side reactions.[3]
-
Stronger Bases (e.g., NaOH, KOH): For less acidic phenols or to ensure complete deprotonation, a stronger base may be necessary.[3][4]
-
Very Strong Bases (e.g., NaH): While highly effective, sodium hydride is a powerful and hazardous reagent that can increase the likelihood of side reactions and is often unnecessary for typical phenols.[3][5]
For the synthesis of this compound, a moderately strong base like potassium carbonate is generally sufficient to achieve complete deprotonation of the phenolic hydroxyl group without affecting the less acidic amino group.
The Alkylating Agent: A Primary Halide is Key
The Williamson ether synthesis is highly sensitive to the structure of the alkylating agent. To maximize the yield of the desired ether and avoid competing elimination reactions, a primary alkyl halide is strongly preferred.[1][6]
-
Primary Alkyl Halides (e.g., 1-bromobutane, 1-iodobutane): These are ideal substrates for SN2 reactions.
-
Secondary Alkyl Halides: These will lead to a mixture of substitution (ether) and elimination (alkene) products, with elimination often being the major pathway.[4][7]
-
Tertiary Alkyl Halides: These will almost exclusively undergo elimination to form an alkene.[6][7]
The reactivity of the halide also plays a role, with the rate of reaction following the order: I > Br > Cl.[8] While 1-iodobutane would be more reactive, 1-bromobutane offers a good balance of reactivity and cost-effectiveness for this synthesis.
Solvent Selection: Facilitating the SN2 Reaction
The solvent choice can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the phenoxide, leaving a more reactive "naked" phenoxide anion.[7]
-
Preferred Solvents: Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices that can accelerate the reaction rate.[1][7][9]
-
Protic Solvents (e.g., water, ethanol): These solvents can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[3]
Acetonitrile is a common and effective solvent for this transformation, providing good solubility for the reactants and facilitating the SN2 mechanism.
Potential Side Reactions and Mitigation Strategies
A thorough understanding of potential side reactions is crucial for optimizing the synthesis of this compound.
-
E2 Elimination: As previously mentioned, the use of secondary or tertiary alkyl halides will favor the E2 elimination pathway, leading to the formation of butene. This is mitigated by using a primary alkyl halide like 1-bromobutane.[2][7]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, particularly at the ortho and para positions. The use of polar aprotic solvents like DMF or DMSO favors the desired O-alkylation.[7][10]
-
N-Alkylation: The amino group of 2-aminophenol is also nucleophilic and could potentially react with the alkyl halide. However, under the basic conditions used to deprotonate the phenol, the amino group is significantly less nucleophilic than the resulting phenoxide, making O-alkylation the predominant pathway.
A Self-Validating Experimental Protocol
This protocol is designed to be a robust and self-validating system for the synthesis of this compound.
Materials:
-
2-Aminophenol[11]
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic solids (potassium carbonate and potassium bromide).
-
Rinse the solids with a small amount of ethyl acetate.
-
Combine the filtrate and the rinsings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.[3][15][16][17][18]
-
Safety Precautions:
-
2-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects.[11]
-
1-Bromobutane is flammable and can cause skin and eye irritation.[12][13][14]
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[11][12][13][14]
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by spectroscopic analysis.
| Parameter | Description |
| Molecular Formula | C₁₀H₁₅NO[19][20] |
| Molecular Weight | 165.23 g/mol [20][21] |
| Appearance | Expected to be a liquid or low-melting solid |
| ¹H NMR | Predicted chemical shifts for aromatic, amine, and butyl protons. |
| ¹³C NMR | Predicted chemical shifts for the 10 unique carbon atoms. |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 165.1154 (monoisotopic mass).[19] |
| IR Spectroscopy | Expected characteristic peaks for N-H, C-H, C=C (aromatic), and C-O (ether) bonds. |
Note: Predicted spectroscopic data is based on the known structure of this compound and general principles of spectroscopic interpretation.[22]
Conclusion
The Williamson ether synthesis provides a reliable and versatile method for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters—specifically the choice of a primary alkyl halide, a suitable base, and a polar aprotic solvent—high yields of the desired product can be achieved while minimizing side reactions. This guide provides the necessary technical foundation and practical protocol for researchers to confidently and successfully perform this important organic transformation.
References
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Wikipedia. Williamson ether synthesis. [Link]
-
Name of Reaction. Williamson Ether Synthesis. [Link]
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ChemTalk. Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]
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Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
California State University, Sacramento. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Dimethyl sulfoxide as a solvent in Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
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Professor Dave Explains. Williamson Ether Synthesis. [Link]
-
Loba Chemie. 2-AMINOPHENOL EXTRA PURE MSDS. [Link]
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PubChem. This compound. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Lumen Learning. Williamson ether synthesis. [Link]
-
ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
-
Reddit. Purify and dry aniline?. [Link]
-
ResearchGate. Synthesis of novel 2,5-substituted p-aminophenols and 2,5-substituted p-quinones in a one-pot reaction between α-alkoxyvinyl(ethoxy)carbene complexes, amines and alkynes. [Link]
- Google Patents. Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
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A Technical Guide to the Spectroscopic Characterization of 2-Butoxyaniline
Introduction
2-Butoxyaniline, an aromatic amine, serves as a versatile intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The precise structural elucidation and confirmation of its identity are critical for ensuring the quality, safety, and efficacy of these downstream products. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive toolkit for the comprehensive characterization of this compound.
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset from centralized databases, this guide will present predicted spectroscopic data based on established principles and comparative analysis with structurally similar compounds. Furthermore, it will lay out field-proven, detailed protocols for the acquisition of high-quality spectroscopic data, offering insights into the rationale behind key experimental parameters.
Molecular Structure of this compound
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a benzene ring substituted with an amino group (-NH₂) and a butoxy group (-O(CH₂)₃CH₃) at adjacent positions (ortho-substitution).
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is based on the analysis of similar structures, such as o-anisidine and 2-ethoxyaniline, and established chemical shift principles.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~6.85 | d | ~8.0 | 1H |
| H-3, H-4, H-5 | ~6.70 - 6.80 | m | - | 3H |
| -NH₂ | ~3.8 (broad) | s | - | 2H |
| -OCH₂- | ~3.95 | t | ~6.5 | 2H |
| -OCH₂CH₂ - | ~1.75 | m | ~7.0 | 2H |
| -CH₂CH₂ CH₃ | ~1.50 | m | ~7.5 | 2H |
| -CH₃ | ~0.98 | t | ~7.4 | 3H |
Interpretation and Rationale
-
Aromatic Protons (H-3, H-4, H-5, H-6): These protons appear in the aromatic region (6.5-8.0 ppm). The electron-donating nature of both the amino and butoxy groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm). The protons will exhibit complex splitting patterns (multiplets) due to coupling with each other.
-
Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on factors like solvent, concentration, and temperature. A broad singlet is expected due to quadrupole broadening and potential hydrogen exchange.
-
Butoxy Group Protons:
-
The methylene group attached to the oxygen (-OCH₂-) is the most deshielded of the alkyl chain due to the oxygen's electronegativity, appearing as a triplet.
-
The subsequent methylene groups (-OCH₂CH₂ - and -CH₂CH₂ CH₃) will appear as multiplets further upfield.
-
The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet due to coupling with the adjacent methylene group.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are based on incremental rules and comparison with data for o-anisidine and other substituted anilines.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-O) | ~147.5 |
| C-1 (C-N) | ~137.0 |
| C-4 | ~121.5 |
| C-6 | ~118.0 |
| C-5 | ~115.0 |
| C-3 | ~111.0 |
| -O CH₂- | ~68.0 |
| -OCH₂C H₂- | ~31.5 |
| -CH₂C H₂CH₃ | ~19.5 |
| -CH₃ | ~14.0 |
Interpretation and Rationale
-
Aromatic Carbons: The carbons directly attached to the electron-donating oxygen (C-2) and nitrogen (C-1) atoms will be the most deshielded in the aromatic region. The other aromatic carbons will appear at higher field (lower ppm) due to the overall electron-donating effect of the substituents.
-
Butoxy Group Carbons: The chemical shifts of the butoxy group carbons are characteristic of an alkyl chain attached to an oxygen atom. The carbon directly bonded to the oxygen (-O CH₂-) is the most deshielded, and the chemical shifts decrease down the chain to the terminal methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3450 | Medium |
| N-H Stretch (symmetric) | ~3360 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| N-H Bend (scissoring) | 1620-1600 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O Stretch (aryl-alkyl ether) | 1260-1230 | Strong |
| C-N Stretch (aromatic amine) | 1330-1250 | Strong |
| C-H Out-of-plane Bend | 800-740 | Strong |
Interpretation and Rationale
-
N-H Stretching: The presence of a primary amine is confirmed by two distinct peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the butoxy group (below 3000 cm⁻¹).
-
N-H Bending: A strong absorption around 1610 cm⁻¹ is characteristic of the scissoring (bending) vibration of the primary amine.
-
C-O and C-N Stretching: Strong bands in the fingerprint region corresponding to the C-O ether linkage and the C-N amine linkage are expected.
-
Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 800-740 cm⁻¹ region can provide information about the ortho-disubstitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrometry Data
For Electron Ionization (EI) Mass Spectrometry:
| m/z | Predicted Identity | Notes |
| 165 | [M]⁺ | Molecular ion |
| 108 | [M - C₄H₉]⁺ | Loss of the butyl radical |
| 93 | [C₆H₅NH₂]⁺ | Cleavage of the ether bond |
| 77 | [C₆H₅]⁺ | Loss of NH₂ from the aniline fragment |
Interpretation and Rationale of Fragmentation
The molecular ion ([M]⁺) is expected at an m/z of 165, corresponding to the molecular weight of this compound. Key fragmentation pathways include:
-
Alpha-Cleavage: The bond beta to the oxygen atom can break, leading to the loss of a butyl radical (C₄H₉•) and the formation of a stable ion at m/z 108.
-
Cleavage of the Ether Bond: The C-O bond can cleave, resulting in the formation of an aniline radical cation at m/z 93.
-
Further Fragmentation: The aniline fragment can further lose the amino group to give the phenyl cation at m/z 77.
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Experimental Protocols
The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation for NMR, IR, and MS
-
Purity: Ensure the this compound sample is of high purity. Impurities will complicate spectral interpretation. Purification can be achieved by distillation or chromatography.
-
NMR Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H and 2D NMR, and 50-80 mg for ¹³C NMR.
-
Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is fully soluble.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.
-
-
IR Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to create a thin film.
-
-
MS Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane for EI via a direct insertion probe).
-
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the established principles of NMR, IR, and Mass Spectrometry, and supported by comparative data from analogous compounds. The detailed experimental protocols and workflows serve as a practical resource for researchers, scientists, and drug development professionals, enabling the robust and reliable characterization of this important chemical intermediate. The combination of these spectroscopic techniques allows for an unambiguous confirmation of the structure and purity of this compound, which is a critical step in any synthetic and developmental pipeline.
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An In-Depth Technical Guide to the Solubility of 2-Butoxyaniline in Common Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-butoxyaniline, an aromatic amine derivative of significant interest to researchers in drug development and organic synthesis. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework grounded in the principles of physical organic chemistry and the known behavior of analogous compounds. Furthermore, it delivers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.
Executive Summary: Predicted Solubility Profile
This compound is a moderately polar molecule characterized by a hydrophobic benzene ring and a four-carbon alkyl chain, countered by a polar amino group (-NH₂) and an ether linkage (-O-). This amphiphilic nature dictates its solubility, suggesting broad compatibility with a range of organic solvents. The primary amine group can act as a hydrogen bond donor, while the ether oxygen serves as a hydrogen bond acceptor. These features are critical in predicting its interactions with various solvent classes.
Based on these structural attributes and data from analogous compounds like aniline, 2-methoxyaniline, and 2-ethoxyaniline, a qualitative solubility profile can be predicted.[1][2][3][4][5][6] The presence of the butoxy group, compared to the parent aniline molecule, is expected to enhance solubility in nonpolar solvents and slightly reduce it in highly polar, protic solvents.[7][8]
Theoretical Framework for Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[9][10] The solubility of this compound is governed by the balance of intermolecular forces between it (the solute) and the solvent molecules.
-
Van der Waals Forces: The nonpolar benzene ring and butyl chain will primarily interact via London dispersion forces, favoring dissolution in nonpolar solvents like hexane and toluene.
-
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative nitrogen and oxygen atoms. This allows for favorable interactions with polar aprotic solvents such as acetone and ethyl acetate.
-
Hydrogen Bonding: The -NH₂ group is capable of donating hydrogen bonds, while the ether oxygen can accept them. This is the dominant interaction in polar protic solvents like alcohols.
Physicochemical Properties of this compound
A foundational understanding begins with the molecule's intrinsic properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [11][12] |
| Molecular Weight | 165.23 g/mol | [11][12] |
| Appearance | Liquid (predicted) | |
| Predicted logP | ~2.4 | [12] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [13] |
| Hydrogen Bond Acceptors | 2 (from -NH₂ and ether -O-) | [13] |
Predictive Solubility Table
The following table provides a predicted qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents at ambient temperature (approx. 25°C). These predictions are derived by analogy to aniline and its short-chain alkoxy derivatives.[1][2][5]
| Solvent Class | Solvent Name | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol | Very Soluble | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |
| Ethanol | Very Soluble | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole | |
| Isopropanol | Soluble | Hydrogen Bonding, Dipole-Dipole | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Dipole-Dipole, Hydrogen Bond Accepting |
| N,N-Dimethylformamide (DMF) | Very Soluble | Dipole-Dipole, Hydrogen Bond Accepting | |
| Acetone | Very Soluble | Dipole-Dipole, Hydrogen Bond Accepting | |
| Acetonitrile | Soluble | Dipole-Dipole | |
| Ethyl Acetate | Soluble | Dipole-Dipole | |
| Tetrahydrofuran (THF) | Very Soluble | Dipole-Dipole, Hydrogen Bond Accepting | |
| Nonpolar | Dichloromethane (DCM) | Very Soluble | Dipole-Dipole, Van der Waals |
| Toluene | Soluble | Van der Waals (π-stacking) | |
| Hexane | Sparingly Soluble | Van der Waals |
Experimental Protocol for Quantitative Solubility Determination
To obtain definitive, quantitative solubility data, an empirical approach is necessary. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility and is recommended for its robustness and reliability.[14][15][16]
Causality Behind Experimental Choices
This protocol is designed as a self-validating system. Using an excess of the solute ensures that equilibrium is established with the solid phase, defining true thermodynamic solubility. The extended equilibration time (48-72 hours) is crucial to overcome any kinetic barriers to dissolution. Post-equilibration processing, including centrifugation and filtration, is vital to remove all undissolved microparticulates, which could otherwise lead to an overestimation of solubility.[14] Quantification via a validated HPLC method provides the necessary precision and accuracy for the final concentration measurement.[16]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
A. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.0001 g)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Benchtop centrifuge
-
Volumetric flasks and pipettes (Class A)
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
B. Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to be visually confirmed. A starting point is ~20-50 mg per 1 mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
C. Equilibration
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials for a period of 48 to 72 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[15]
D. Sample Processing
-
After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the majority of the excess solid to settle.
-
Centrifuge the vials for 15-20 minutes at a moderate speed (e.g., 3000 rpm) to pellet any remaining suspended solid particles.
-
Carefully withdraw a portion of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.[16]
-
Accurately perform a serial dilution of the clear, filtered saturated solution with the appropriate solvent to bring the concentration into the linear range of the analytical method. Record the dilution factor precisely.
E. Quantification by HPLC-UV
-
Method Development: Develop a robust HPLC-UV method for this compound. This includes selecting an appropriate C18 column, a mobile phase (e.g., a mixture of acetonitrile and water), and a detection wavelength where the compound has strong absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.999.
-
Sample Analysis: Inject the diluted sample replicates and record the peak areas.
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the solubility (S) in the original undiluted solution using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor
Safety, Handling, and Storage
As a substituted aniline, this compound must be handled with appropriate care. Aniline and its derivatives are classified as toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[17][18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[19][20]
-
Ventilation: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[19]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct light.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
While specific quantitative solubility data for this compound is not prevalent in scientific literature, a strong predictive assessment can be made based on its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble in a wide array of common organic solvents, with the exception of highly nonpolar alkanes like hexane. For researchers requiring precise quantitative data for applications such as reaction optimization, formulation development, or pharmacokinetic modeling, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for its determination. Adherence to this protocol will yield accurate and reproducible solubility profiles, forming a solid foundation for further research and development.
References
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Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
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Kip, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxyaniline. PubChem. Retrieved from [Link]
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Scribd. (n.d.). Solubility Measurement Techniques. Retrieved from [Link]
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Global Safety Management, Inc. (2015). Safety Data Sheet. Retrieved from [Link]
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Solubility of Things. (n.d.). o-Aminoethoxybenzene. Retrieved from [Link]
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ResearchGate. (2025). Thermodynamic analysis of aniline adsorption on polyethylene terephthalate with polyethylene glycol. Retrieved from [Link]
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PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Retrieved from [Link]
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ResearchGate. (2025). Thermodynamics of molecular interactions in aniline + benzene mixtures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry: Xenobiotica. Retrieved from [Link]
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Henan Tianfu Chemical Co.,Ltd. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]
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ResearchGate. (2025). Prediction of the aniline point temperature of pure hydrocarbon liquids and their mixtures from molecular structure. Retrieved from [Link]
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PubMed. (2011). Kinetics and thermodynamic study of aniline adsorption by multi-walled carbon nanotubes from aqueous solution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aniline, N,N-bis(2-chloroethyl)-p-butoxy-. PubChem. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). Retrieved from [Link]
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ResearchGate. (2025). Structure-metabolism relationships of substituted anilines: Prediction of N-acetylation and N-oxanilic acid formation using computational chemistry | Request PDF. Retrieved from [Link]
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ResearchGate. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Butoxyaniline: CAS Number and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxyaniline, an aromatic amine, serves as a key intermediate in the synthesis of various organic compounds, finding utility in the development of pharmaceuticals, dyes, and specialty chemicals. Its molecular structure, featuring a butyl ether group ortho to the amino group on a benzene ring, imparts specific chemical properties that are leveraged in multi-step synthetic pathways. Understanding the unique identifier of this compound, its CAS number, and its comprehensive safety profile is paramount for ensuring its safe handling and effective application in research and development settings.
This guide provides a detailed overview of this compound, focusing on its Chemical Abstracts Service (CAS) number for unambiguous identification and a thorough examination of its safety and handling protocols. The information presented herein is synthesized from available safety data for this compound and its structurally related analogs, providing a robust framework for risk assessment and laboratory safety management.
Core Identification
For the precise identification of this compound, the following identifiers are critical:
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 4469-81-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₅NO | [5] |
| Molecular Weight | 165.23 g/mol | [4] |
| Synonyms | 2-Butoxy-phenylamine, o-butoxyaniline, 2-n-Butoxyaniline, 2-butoxybenzenamine | [1] |
Section 1: Hazard Identification and Classification
GHS Classification (Inferred)
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
Hazard Pictograms:
Caption: GHS Pictograms for this compound.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H332: Harmful if inhaled.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
Potential Health Effects:
The primary health concern associated with this compound, typical of many aniline derivatives, is its potential to cause methemoglobinemia .[6] Absorption through the skin, inhalation, or ingestion can lead to the oxidation of iron in hemoglobin, reducing the blood's ability to carry oxygen. This can result in cyanosis, a bluish discoloration of the skin, along with symptoms such as headache, dizziness, nausea, and in severe cases, respiratory distress and collapse.[6] The compound is also a notable irritant to the skin, eyes, and respiratory tract.[6]
Section 2: Toxicological Profile
Detailed toxicological studies specifically for this compound are limited. However, data from analogous compounds, such as 4-Butoxyaniline and the parent compound, aniline, provide valuable insights into its potential toxicity.
| Toxicological Data (for related compounds) | |
| 4-Butoxyaniline (CAS: 4344-55-2) | LD50 Oral (mouse): 500 mg/kg[6] |
| LD50 Oral (rabbit): 500 mg/kg[6] | |
| Aniline (CAS: 62-53-3) | LD50 Oral (rat): 250 mg/kg[7] |
| LD50 Dermal (rabbit): 820 mg/kg[7] | |
| LC50 Inhalation (mouse): 4 h - 248 ppm[7] |
Note: This data is for structurally related compounds and should be used as an estimation of the potential toxicity of this compound.
Carcinogenicity and Mutagenicity:
Aniline is classified by IARC as Group 3 (Not classifiable as to its carcinogenicity to humans) and by ACGIH as A3 (Confirmed animal carcinogen with unknown relevance to humans).[7] Furthermore, aniline is suspected of causing genetic defects.[8] Given these classifications for the parent compound, this compound should be handled as a potential carcinogen and mutagen, and exposure should be minimized.
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound to mitigate the risks of exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
Caption: Recommended Personal Protective Equipment Workflow.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not ingest or inhale the substance.[9]
-
Wash hands thoroughly after handling.[9]
-
Keep the container tightly closed when not in use.[9]
-
Avoid the formation of aerosols or mists.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Protect from heat, sparks, and open flames.[7]
-
The material may be light-sensitive; store away from direct light.[7]
Section 4: Emergency Procedures
A clear and well-rehearsed emergency plan is critical when working with hazardous chemicals.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [6] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]
Accidental Release Measures
-
Evacuate Personnel: Keep unnecessary and unprotected personnel from entering the area.
-
Ensure Ventilation: Provide adequate ventilation to the area of the spill.
-
Personal Protection: Wear the appropriate personal protective equipment as outlined in Section 3.2.[7]
-
Containment and Cleanup: Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[6] Place the absorbed material into a closed container for disposal.[6]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[7]
Conclusion
This compound (CAS No. 4469-81-2) is a valuable chemical intermediate that requires careful and informed handling. While specific safety data is not exhaustively available, a thorough risk assessment based on its chemical structure and data from related aniline compounds provides a strong foundation for safe laboratory practices. Researchers, scientists, and drug development professionals must adhere to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide to minimize exposure and ensure a safe working environment.
References
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Synthesis of 2-Butoxyaniline derivatives
An In-Depth Technical Guide to the Synthesis of 2-Butoxyaniline Derivatives
Abstract
This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound and its derivatives. These compounds are valuable intermediates in the fields of medicinal chemistry, materials science, and agrochemicals.[1] This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will explore key synthetic strategies including the Williamson ether synthesis for O-alkylation, modern palladium-catalyzed Buchwald-Hartwig amination, and classical methods like nucleophilic aromatic substitution. The guide emphasizes mechanistic understanding, strategic selection of reagents, process optimization, and robust analytical characterization.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound scaffold is a privileged structure in modern organic synthesis. The presence of both a nucleophilic amino group and a lipophilic butoxy group on an aromatic ring provides a versatile platform for constructing complex molecules with tailored physicochemical properties. The ortho relationship between these two functionalities can induce specific conformational preferences and electronic effects, which are often crucial for biological activity. Consequently, this compound derivatives are integral components of numerous pharmaceutical agents, including kinase inhibitors and other targeted therapies.[2][3][4] The ability to efficiently and selectively synthesize a diverse range of these derivatives is therefore a critical capability in drug discovery and development programs.
This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices, empowering the researcher to troubleshoot and adapt these methods for novel applications.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of a this compound derivative can be approached from several angles, primarily depending on the desired substitution pattern and the availability of starting materials. The two most fundamental disconnections involve either forming the C-O ether bond or the C-N amine bond at a key step.
Strategy 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ether linkages, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism.[5] In the context of this compound, this translates to the O-alkylation of 2-aminophenol.
The primary challenge in the alkylation of 2-aminophenol is achieving selective O-alkylation over the competing N-alkylation. The relative nucleophilicity of the hydroxyl and amino groups is pH-dependent. Under basic conditions, the phenoxide is formed, which is a potent oxygen nucleophile. However, the aniline nitrogen remains a competitive nucleophile.
To ensure high selectivity for O-alkylation, a common and effective strategy involves the transient protection of the amino group.[6][7] Inexpensive reagents like benzaldehyde can be used to form an imine, effectively masking the amine's nucleophilicity. Following the etherification step, the imine is easily hydrolyzed under acidic conditions to regenerate the free amine.[7]
Workflow for Selective O-Alkylation
Caption: Selective O-alkylation workflow using transient amine protection.
Part A: Protection of 2-Aminophenol
-
To a stirred solution of 2-aminophenol (1.0 eq) in methanol (approx. 2.5 M), add benzaldehyde (1.0 eq).
-
Stir the resulting solution at room temperature for 1 hour. The formation of the imine is typically rapid.
-
Remove the solvent under reduced pressure (in vacuo). The crude N-benzylideneaminophenol can often be used directly or recrystallized from ethanol if necessary.[7]
Part B: O-Alkylation
-
Dissolve the crude imine (1.0 eq) in acetone (approx. 0.1 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base, followed by 1-bromobutane (1.0 eq).
-
Heat the mixture to reflux and maintain for approximately 20-24 hours, monitoring the reaction by TLC or LC-MS.[7]
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude protected product.
Part C: Hydrolysis (Deprotection)
-
To the crude N-benzylidene-2-butoxyaniline, add a 10% aqueous solution of hydrochloric acid.
-
Stir the mixture vigorously. The hydrolysis can be performed at room temperature or with gentle heating to expedite the process.
-
Once the hydrolysis is complete, neutralize the solution with a base (e.g., NaOH or NaHCO₃) to a pH > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product via column chromatography on silica gel.
Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination
For substrates where a butoxy-substituted aryl halide is readily available, the Buchwald-Hartwig amination offers a powerful and versatile method for installing the amino group.[8] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods like the Goldberg reaction.[8][9]
The reaction proceeds via a catalytic cycle involving a Pd(0) species.[10] The key steps are:
-
Oxidative Addition: The aryl halide (e.g., 1-bromo-2-butoxybenzene) adds to the Pd(0) complex to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine source coordinates to the Pd(II) complex, followed by deprotonation by a base (e.g., NaOtBu) to form a palladium amide complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]
The choice of ligand is critical for the success of the reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are commonly employed to facilitate both the oxidative addition and the final reductive elimination steps.[8][11]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the aryl halide (e.g., 1-bromo-2-butoxybenzene, 1.0 eq) and the amine source (e.g., benzophenone imine as an ammonia equivalent, 1.2 eq) dissolved in an anhydrous solvent (e.g., toluene or dioxane).[11][12]
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues.
-
If an ammonia equivalent like benzophenone imine was used, the resulting imine must be hydrolyzed (typically with aqueous acid) to yield the primary aniline.
-
Purify the final product by column chromatography.
Synthesis of Key Derivatives
The true utility of the this compound core lies in its further functionalization. Standard electrophilic aromatic substitution reactions can be used, but the regiochemical outcome is dictated by the combined directing effects of the strongly activating -NH₂ and -O-butyl groups. Both are ortho, para-directing.
Synthesis of 2-Butoxy-5-nitroaniline
The introduction of a nitro group is a common transformation, as the nitro group itself is a versatile handle for further chemistry (e.g., reduction to an amine, displacement via SNAr).
-
Challenge: Direct nitration of this compound is problematic, as the strongly acidic conditions can protonate the aniline, and the aniline ring is susceptible to oxidation.
-
Solution: A common strategy is to perform the nitration on an N-protected precursor, such as 2-butoxyacetanilide. The acetamido group is less activating than the amine and protects it from oxidation. It remains an ortho, para-director. Since the position para to the acetamido group is occupied by the butoxy group, nitration is directed to the position ortho to the acetamido group (and meta to the butoxy group), yielding the 4-nitro isomer, or to the position para to the butoxy group, yielding the desired 5-nitro isomer. The steric bulk of the butoxy group can favor nitration at the less hindered 5-position. Subsequent hydrolysis of the amide furnishes the final product.
Synthesis of 2-Butoxy-4-chloroaniline
Chlorination can be achieved using various reagents. A mild approach is necessary to avoid over-reaction and oxidation.
-
Strategy: Similar to nitration, it is often advantageous to work with the N-acetylated derivative, 2-butoxyacetanilide.
-
Reagents: A common chlorinating agent is sulfuryl chloride (SO₂Cl₂) in a non-polar solvent. The reaction can then be worked up, and the acetyl group removed by acid or base hydrolysis to yield 2-butoxy-4-chloroaniline.[13][14]
Data Summary and Method Comparison
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig Amination | Ullmann Condensation |
| Bond Formed | C-O (Ether) | C-N (Amine) | C-N or C-O |
| Key Reactants | 2-Aminophenol + Butyl Halide | Aryl Halide + Amine | Aryl Halide + Amine/Alcohol |
| Catalyst | None (Base-mediated) | Palladium / Phosphine Ligand | Copper (Stoichiometric or Catalytic) |
| Typical Conditions | Moderate (Reflux in Acetone/DMF) | Moderate to High (80-110 °C) | Harsh (Often >150-200 °C)[9] |
| Key Advantages | Cost-effective, simple procedure.[5] | Excellent functional group tolerance, broad scope.[8][12] | Alternative to Palladium catalysis. |
| Key Limitations | O- vs. N-alkylation selectivity must be controlled.[6] Prone to elimination with secondary/tertiary halides.[15] | Catalyst cost, sensitivity to air/moisture, ligand complexity.[12] | High temperatures, often requires activated aryl halides, lower yields.[9] |
Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques should be employed.
-
NMR Spectroscopy:
-
¹H NMR: Will confirm the presence of the butoxy chain (triplet around 0.9-1.0 ppm for CH₃, multiplets from 1.4-1.8 ppm for the internal CH₂ groups, and a triplet around 4.0 ppm for the O-CH₂). Aromatic protons will appear between 6.5-7.5 ppm, with splitting patterns indicative of the substitution. The -NH₂ protons often appear as a broad singlet.
-
¹³C NMR: Will show four distinct signals for the butyl group and six signals for the aromatic carbons (unless symmetry is present).
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for definitively assigning proton and carbon signals and confirming the connectivity of the entire molecule, especially for more complex derivatives.[16][17]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (via High-Resolution MS).
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands (typically two sharp peaks around 3350-3450 cm⁻¹) for the primary amine and C-O stretching for the ether linkage.
Conclusion
The synthesis of this compound derivatives is a well-established field that leverages both classical and modern synthetic organic chemistry. For the construction of the core scaffold, selective O-alkylation of a protected 2-aminophenol via the Williamson ether synthesis represents a reliable and economical route. For more complex targets or alternative synthetic designs, the palladium-catalyzed Buchwald-Hartwig amination provides a powerful and highly versatile method for C-N bond formation with excellent functional group compatibility. The choice of strategy is ultimately dictated by the specific target molecule, starting material availability, and required scale. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of this important class of chemical intermediates.
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Buchwald–Hartwig amination - Wikipedia . (n.d.). Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis . (n.d.). Cambridge University Press. Retrieved January 21, 2026, from [Link]
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Wawrzyniak, P., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents . Tetrahedron Letters. Retrieved January 21, 2026, from [Link]
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Selective alkylation of hydroxyl group of aminophenols | Download Table . (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis . (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
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The Williamson Ether Synthesis . (2014, October 24). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Buchwald-Hartwig Amination . (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Williamson ether synthesis - Wikipedia . (n.d.). Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis . (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
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Buchwald-Hartwig Amination . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]
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Optimization of resolution of amino phenol 1 a - ResearchGate . (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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An Optimised Method to Synthesise N5O2 Aminophenols . (2023, November 15). MDPI. Retrieved January 21, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction . (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Ullmann condensation - Wikipedia . (n.d.). Retrieved January 21, 2026, from [Link]
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Ullmann reaction - Wikipedia . (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis and NMR characterization of a novel polyaniline derivative . (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Ullmann Reaction . (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
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2-butoxy-4-chloroaniline | 873980-23-5 . (n.d.). AA Blocks. Retrieved January 21, 2026, from [Link]
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Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF . (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Medicinal chemistry of 2,2,4-substituted morpholines . (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability . (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review . (2023, August 11). NIH. Retrieved January 21, 2026, from [Link]
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Synthesis of 2-Ethyl-4-chloroaniline . (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
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Aniline Review Final . (2018, March 29). University of Bath. Retrieved January 21, 2026, from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures . (n.d.). ESA-IPB. Retrieved January 21, 2026, from [Link]
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NMR Characterization of Lignans . (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors . (2024, January 18). MDPI. Retrieved January 21, 2026, from [Link]
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The Versatile Scaffold: A Technical Guide to the Research Applications of 2-Butoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Intermediate
2-Butoxyaniline, a substituted aromatic amine, is emerging as a valuable and versatile building block in the landscape of chemical synthesis. Its unique structural features—an aniline core functionalized with a butoxy group at the ortho position—confer specific chemical properties that are increasingly being leveraged in medicinal chemistry, materials science, and the synthesis of fine chemicals. This in-depth technical guide explores the potential research applications of this compound, providing insights into its synthesis, reactivity, and role in the development of novel molecules with significant practical applications. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and present data to offer a comprehensive resource for researchers in the field.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4469-81-2 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Liquid |
| Boiling Point | 254-256 °C |
| Density | 0.983 g/mL at 25 °C |
Part 1: Core Directive - Structuring the Narrative of a Multifaceted Molecule
This guide is structured to provide a logical and intuitive flow, starting from the fundamental chemical characteristics of this compound and progressively building up to its sophisticated research applications. We will first explore its synthesis and inherent reactivity, which forms the basis for its utility. Subsequently, we will navigate through its significant potential in medicinal chemistry, particularly in the synthesis of immunomodulatory agents. Finally, we will touch upon its prospective applications in the realms of polymer chemistry and dye synthesis, illustrating the breadth of its utility.
Part 2: Scientific Integrity & Logic - An In-Depth Exploration
Expertise & Experience: Understanding the "Why" Behind the "How"
The reactivity of this compound is governed by the interplay between the electron-donating amino group and the sterically influential butoxy group, both positioned on the aromatic ring. The amino group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the para and ortho positions. However, the presence of the bulky butoxy group at one of the ortho positions introduces steric hindrance, which can be strategically exploited to favor substitution at the para position and the other ortho position.
The lone pair of electrons on the nitrogen atom also makes the amino group nucleophilic, allowing it to participate in a wide range of reactions, including alkylation, acylation, and diazotization. The butoxy group, being an ether, is relatively stable under many reaction conditions, making this compound a robust intermediate in multi-step syntheses.
Trustworthiness: Self-Validating Protocols
The experimental protocols detailed in this guide are based on established and reliable chemical transformations. Each protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized products.
Authoritative Grounding & Comprehensive References
All key mechanistic claims and protocols are supported by citations to authoritative sources in the scientific literature. A comprehensive list of references with clickable URLs is provided at the end of this guide for further exploration and verification.
Part 3: Visualization & Formatting - Bringing the Chemistry to Life
Data Presentation
Quantitative data, including reaction yields and key analytical parameters, are summarized in tables for easy comparison and reference.
Experimental Protocols
Detailed, step-by-step methodologies are provided for key experiments, offering a practical guide for researchers looking to utilize this compound in their own work.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are used to illustrate reaction pathways and experimental workflows, providing a clear visual representation of the chemical transformations.
Medicinal Chemistry: A Building Block for Immunomodulatory Agents
One of the most promising research applications of this compound lies in the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. This class of compounds includes potent immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma and other cancers.[1] Patents in this area suggest that the isoindoline ring can be substituted with various groups, including alkoxy groups like butoxy.[2][3] The presence of the butoxy group can modulate the drug's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a more favorable side-effect profile.
Proposed Synthetic Pathway to a this compound-Derived Isoindoline Intermediate
The synthesis of these complex molecules is a multi-step process. A key step involves the coupling of a glutamine derivative with a substituted 2-(bromomethyl)benzoate, followed by cyclization to form the isoindolinone-piperidinedione core. This compound can be utilized to synthesize the required substituted 2-(bromomethyl)benzoate intermediate.
Diagram 1: Conceptual Synthetic Pathway
Caption: A conceptual multi-step synthesis of a key intermediate for immunomodulatory drugs starting from this compound.
Polymer Science: Exploring Novel Conducting Polymers
Polyaniline is a well-known conducting polymer with a range of potential applications in electronics, sensors, and anti-corrosion coatings.[4][5][6] The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. The polymerization of this compound would lead to poly(this compound), a polymer whose properties are influenced by the presence of the butoxy side chain. The butoxy group can increase the solubility of the polymer in organic solvents, facilitating its processing and the formation of films and coatings.[3][7] Furthermore, the steric bulk of the butoxy group can affect the polymer chain packing and morphology, which in turn influences its electrical conductivity and sensor response characteristics.
Experimental Protocol: Oxidative Polymerization of this compound
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl solution in a reaction vessel and cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl solution and cool it to 0-5 °C.
-
Slowly add the chilled APS solution to the this compound solution with constant stirring.
-
Continue the reaction at 0-5 °C for a designated period (e.g., 24 hours). A dark green precipitate of poly(this compound) should form.
-
Collect the polymer by filtration and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and the oxidant.
-
Dry the polymer product under vacuum at a controlled temperature (e.g., 60 °C) for 24 hours.
Characterization: The synthesized poly(this compound) can be characterized using various techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic polymer backbone vibrations.
-
UV-Visible Spectroscopy: To study the electronic transitions and determine the doping state.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.
-
Four-Probe Method: To measure the electrical conductivity of the polymer films.
Diagram 2: Polymerization Workflow
Caption: A generalized workflow for the synthesis and characterization of poly(this compound).
Azo Dyes: A Chromophore with Tunable Properties
Azo dyes are a large and important class of synthetic colorants used in a variety of applications, including textiles, printing, and food coloring.[8] The color of an azo dye is determined by the electronic properties of the aromatic rings connected by the azo group (-N=N-). This compound can serve as the diazo component in the synthesis of azo dyes. The presence of the electron-donating butoxy group can influence the color of the resulting dye, typically causing a bathochromic (red) shift compared to a dye made from unsubstituted aniline.
Experimental Protocol: Synthesis of an Azo Dye from this compound
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling agent (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve this compound in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C. This forms the diazonium salt of this compound.
-
Coupling: In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure complete reaction.
-
Collect the dye by vacuum filtration, wash it thoroughly with cold water, and dry it.
Table 2: Expected Color of Azo Dyes from Substituted Anilines
| Diazo Component | Coupling Component | Expected Color |
| Aniline | 2-Naphthol | Orange-Red |
| This compound | 2-Naphthol | Red to Deep Red |
Diagram 3: Azo Dye Synthesis Pathway
Caption: The two-step process for the synthesis of an azo dye using this compound as the diazo component.
Conclusion and Future Outlook
This compound is a molecule with considerable, yet not fully exploited, potential. Its utility as a synthetic intermediate is evident from its role in the conceptual synthesis of complex pharmaceutical scaffolds and its potential for creating functional polymers and dyes. The strategic placement of the butoxy group offers a handle for fine-tuning molecular properties, a key aspect in modern drug discovery and materials science. Further research into the specific applications of this compound is warranted. Detailed studies on the biological activity of its derivatives, the performance of its polymers in electronic devices, and the photophysical properties of its dyes will undoubtedly uncover new and exciting avenues for this versatile chemical building block. This guide serves as a foundational resource to inspire and facilitate such future investigations.
References
- WO1998003502A1 - Substituted 2(2,6-dioxopiperidin-3-yl)phthalimides and -1-oxoisoindolines and method of reducing tnf-alpha levels.
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Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Relationships. PubMed. [Link]
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An In-Depth Technical Guide to 2-Butoxyaniline as a Chemical Intermediate
Introduction: The Strategic Utility of the Aniline Scaffold in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the aniline scaffold remains a cornerstone functional group. Its unique combination of nucleophilicity, aromatic reactivity, and hydrogen bonding capability makes it a privileged structure in the synthesis of complex molecular architectures.[1] 2-Butoxyaniline, a disubstituted aniline derivative, emerges as a particularly valuable intermediate. It combines the foundational reactivity of the aniline core with the modulating influence of an ortho-butoxy group. This ether linkage is not merely a passive substituent; it strategically alters the molecule's steric and electronic properties, offering chemists a refined tool for directing synthetic outcomes and tuning the physicochemical characteristics—such as lipophilicity and metabolic stability—of target molecules.[2]
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of properties to a detailed analysis of its synthesis, reactivity, and application. We will examine the causality behind experimental choices, present validated analytical protocols, and illustrate its potential in the construction of bioactive compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile intermediate.
Section 1: Physicochemical Properties and Structural Analysis
The strategic utility of this compound begins with a fundamental understanding of its physical and electronic characteristics. The ortho-disubstitution pattern, featuring a strong electron-donating amino group (-NH₂) and a moderately electron-donating butoxy group (-OC₄H₉), dictates its reactivity profile.
Structural and Electronic Effects
The nitrogen lone pair of the amino group is in direct conjugation with the benzene ring's π-system, significantly increasing the electron density at the ortho and para positions. This makes the ring highly activated towards electrophilic aromatic substitution.[3] The adjacent butoxy group, while also an ortho-, para-director, introduces significant steric hindrance at one of the ortho positions (C3). Consequently, electrophilic attack is overwhelmingly directed to the para position (C5) and, to a lesser extent, the remaining ortho position (C3). This predictable regioselectivity is a key advantage in synthetic planning.
Caption: Electronic influence of substituents on the this compound ring.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. The butoxy chain significantly increases its lipophilicity compared to aniline, impacting its solubility and chromatographic behavior.
| Property | Value | Source(s) |
| CAS Number | 4469-81-2 | [4] |
| Molecular Formula | C₁₀H₁₅NO | [4] |
| Molecular Weight | 165.24 g/mol | [4] |
| Appearance | Varies; typically a liquid. May darken upon storage due to atmospheric oxidation. | [5] |
| Boiling Point | Data at atmospheric pressure is not readily available; boiling points of related N-alkylanilines are high. | [6] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like alcohols, ethers, and benzene. | [5][6][7] |
| InChI Key | IRTONKUCLPTRNS-UHFFFAOYSA-N | CymitQuimica[8] |
Section 2: Synthesis of this compound
The most direct and industrially scalable synthesis of this compound is the O-alkylation of 2-aminophenol, a classic example of the Williamson ether synthesis.[9][10] This method is preferred due to the ready availability of the starting materials and the robust nature of the reaction.
Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system where reaction completion is monitored analytically before proceeding to purification.
-
Reagent Preparation & Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminophenol (1.0 eq).
-
Dissolve the starting material in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of aminophenol).[11]
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Causality: A weak base like K₂CO₃ is sufficient to deprotonate the more acidic phenolic hydroxyl group without significantly reacting with the less basic amino group.[8][10] Cesium carbonate can be used to improve yields, particularly for stubborn reactions.[11] Anhydrous conditions are critical to prevent hydrolysis of the alkyl halide and to favor the desired O-alkylation.
-
-
-
Alkylation Reaction:
-
Begin vigorous stirring and gently heat the mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature of 70-80°C may be used).
-
Add 1-bromobutane or 1-iodobutane (1.1-1.3 eq) dropwise via an addition funnel over 30 minutes.
-
Causality: A primary alkyl halide is essential to ensure the reaction proceeds via an Sₙ2 mechanism.[9] Secondary or tertiary halides would lead to significant elimination byproducts. An iodide is a better leaving group than a bromide and may accelerate the reaction, but is more expensive. A slight excess of the alkylating agent ensures complete consumption of the limiting aminophenol.
-
-
-
Reaction Monitoring & Completion:
-
Maintain the reaction at reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC, observing the disappearance of the 2-aminophenol spot.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel to obtain the final product of high purity.
-
Section 3: Core Reactivity as a Chemical Intermediate
The synthetic value of this compound lies in the predictable reactions of its amino group and the activated aromatic ring.
N-Acylation and N-Alkylation
The nucleophilic amino group readily undergoes acylation with acyl chlorides or anhydrides to form stable amides. This reaction is often used as a protecting strategy to moderate the activating effect of the amino group, allowing for more controlled subsequent electrophilic aromatic substitutions.[3] N-alkylation can also be achieved, though it is often less selective and can lead to di-alkylation.
Diazotization and Sandmeyer Reactions
Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) yields a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions, providing a powerful tool for further molecular diversification.
Electrophilic Aromatic Substitution (EAS)
As previously discussed, the ring is highly activated. The combined directing effects of the -NH₂ and -OC₄H₉ groups make the C5 (para) position the primary site for substitution.
Caption: Major reaction pathways for this compound as a synthetic intermediate.
Section 4: Application in the Synthesis of Bioactive Scaffolds
While specific blockbuster drugs directly derived from this compound are not prominent, its structure is ideally suited for the synthesis of heterocyclic systems that are prevalent in pharmacology, such as benzimidazoles and quinolines.[1][12]
Conceptual Synthesis: Substituted Benzimidazole
Benzimidazoles are a common core in many pharmaceuticals. A plausible route to a substituted benzimidazole would involve the nitration of this compound, followed by reduction and cyclization.
-
Nitration: React this compound with a nitrating agent (e.g., HNO₃/H₂SO₄). The primary product would be 2-butoxy-5-nitroaniline due to the strong directing effect.
-
Reduction: The nitro group is selectively reduced to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), yielding 2-butoxybenzene-1,4-diamine.
-
Cyclization: Condensation of the resulting diamine with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) under acidic conditions would furnish the corresponding substituted benzimidazole. This scaffold could then be further functionalized in a drug discovery program.
Section 5: Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is critical for its use as an intermediate. A combination of chromatographic and spectroscopic techniques is recommended.[][14]
Purity Determination by HPLC and GC
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for routine purity analysis.[14]
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Detection: UV at 254 nm or 280 nm.
-
Analysis: Purity is determined by calculating the area percentage of the main peak relative to all other peaks.
-
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is excellent for identifying volatile impurities.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: A ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to elute all components.
-
Analysis: GC-FID provides quantitative purity data, while GC-MS allows for the identification of impurities based on their fragmentation patterns.
-
Structural Confirmation by Spectroscopy
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structural confirmation.[15]
-
¹H NMR: Expect characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the -OCH₂- protons of the butoxy group (~4.0 ppm), the aliphatic protons of the butyl chain (0.9-1.8 ppm), and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Expect distinct signals for the 10 carbon atoms, including 6 aromatic carbons and 4 aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: IR provides confirmation of key functional groups.[16]
-
N-H Stretch: A characteristic doublet around 3350-3500 cm⁻¹ for the primary amine.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹ for the aryl ether.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
Section 6: Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple derivative; it is a strategically designed intermediate that offers chemists predictable control over reactivity and a means to modulate physicochemical properties. Its straightforward synthesis via the Williamson ether reaction, combined with its well-defined reactivity in electrophilic substitution and diazotization reactions, makes it a valuable building block. For professionals in drug discovery and materials science, a thorough understanding of the principles outlined in this guide—from synthesis and reaction mechanisms to analytical validation and safe handling—is key to unlocking the full potential of this versatile compound in the creation of novel and functional molecules.
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Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8234–8239. Available at: [Link]
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Wikipedia contributors. (2023). Electrophilic substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Organic Synthesis, Inc. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Organic Syntheses Procedure. Available at: [Link]
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Unacademy. (n.d.). Electrophilic Substitution reactions. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines. Available at: [Link]
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
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PubChem. (n.d.). Substituted phenylethenyl compounds having retinoid-like biological activity. (Patent No. US-5326898-A). Retrieved January 20, 2026, from [Link]
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Khan Academy. (n.d.). Physical properties of amines (practice). Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Butoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butoxyaniline, an aromatic amine and ether, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique molecular architecture, featuring a primary amino group and a butoxy substituent on a benzene ring, imparts a distinct set of physical and chemical properties that are crucial for its application in complex molecular design. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, its spectroscopic signature, reactivity profile, and essential safety and handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors.
Molecular and Physicochemical Properties
This compound, with the CAS Number 4469-81-2, is a disubstituted benzene derivative. The presence of both a nucleophilic amino group and an electron-donating butoxy group in an ortho relationship governs its physical state, solubility, and chromatographic behavior.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4469-81-2 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [2][3] |
| Molecular Weight | 165.23 g/mol | [2][3] |
| Appearance | ||
| Boiling Point | 148-149 °C at 13 mmHg | [2] |
| Density | ||
| Refractive Index | ||
| Solubility | ||
| InChI | InChI=1S/C10H15NO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8,11H2,1H3 | [1][3] |
| InChIKey | IRTONKUCLPTRNS-UHFFFAOYSA-N | [1][3] |
| SMILES | CCCCOC1=CC=CC=C1N | [3] |
graph "2-Butoxyaniline_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; N [label="N"]; H1 [label="H"]; H2 [label="H"]; C7 [label="CH₂"]; C8 [label="CH₂"]; C9 [label="CH₂"]; C10 [label="CH₃"];C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
C1 -- O [len=1.5]; C2 -- N [len=1.5]; N -- H1 [len=1]; N -- H2 [len=1];
O -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; }
Figure 1: Chemical Structure of this compound
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques. The following sections detail the expected spectral features.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary amine, aromatic, and ether functionalities.
-
N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
C-H Stretching: Aromatic C-H stretching will appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butoxy group will be observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretching: Aromatic ring C=C stretching vibrations will produce medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: The aryl-alkyl ether linkage will give rise to a strong, characteristic C-O stretching band, typically in the 1200-1275 cm⁻¹ range for the Ar-O stretch and around 1000-1150 cm⁻¹ for the alkyl C-O stretch.
-
N-H Bending: An N-H bending (scissoring) vibration for the primary amine is expected in the 1590-1650 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms.
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the ortho-disubstitution pattern, they will exhibit a complex splitting pattern (multiplets).
-
Amine Protons: The two N-H protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent but generally falls within the δ 3.5-5.0 ppm range.
-
Butoxy Protons: The protons of the butoxy group will show characteristic aliphatic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, two multiplets for the two internal methylene groups (CH₂) in the δ 1.4-1.8 ppm range, and a triplet for the methylene group attached to the oxygen atom (O-CH₂) further downfield, typically around δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield, and the carbon attached to the nitrogen (C-N) will also be significantly downfield.
-
Butoxy Carbons: Four signals will be present for the butoxy group: the terminal methyl carbon (CH₃) will be the most upfield (δ ~14 ppm), followed by the two internal methylene carbons (CH₂) (δ ~19 and ~31 ppm), and the methylene carbon attached to the oxygen (O-CH₂) will be the most downfield of the aliphatic carbons (δ ~68 ppm).
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern will be influenced by the presence of the amine and ether groups.
-
Molecular Ion: The molecular ion peak at m/z 165 should be observable. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For ethers, cleavage of the C-C bond alpha to the oxygen is also common.
-
Loss of Alkyl Chain: Fragmentation of the butoxy group is expected, leading to peaks corresponding to the loss of butyl (C₄H₉, 57 amu) or butene (C₄H₈, 56 amu) fragments.
Figure 2: Analytical Workflow for the Characterization of this compound.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay between the nucleophilic amino group and the electron-donating butoxy group.
-
Basicity: The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts. However, as an aromatic amine, it is a significantly weaker base than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
-
Reactions of the Amino Group: The primary amino group can undergo a variety of common reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides, which can lead to a mixture of secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
-
-
Electrophilic Aromatic Substitution: Both the amino and butoxy groups are strong activating, ortho-, para-directing groups. Since they are ortho to each other, their directing effects will be synergistic, strongly favoring substitution at the C4 (para to the amino group) and C6 (ortho to the amino group and para to the butoxy group) positions. Due to the high activation, reactions such as halogenation and nitration may require milder conditions to avoid polysubstitution and oxidation.
Figure 3: Key Reaction Pathways of this compound.
Synthesis
A common and efficient method for the preparation of this compound is the Williamson ether synthesis .[4][5][6] This involves the O-alkylation of 2-aminophenol with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.[7]
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
2-Aminophenol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminophenol (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Stir the resulting suspension vigorously at room temperature for 15-30 minutes.
-
Add 1-bromobutane (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.
Safety and Handling
This compound, like many aromatic amines, should be handled with care, employing appropriate safety precautions. While specific toxicity data for this compound is limited, the safety profile of the parent compound, aniline, provides a basis for its handling. Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled, causes serious eye damage, and is suspected of causing genetic defects and cancer.[8][9][10]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.
Figure 4: Recommended Safety and Handling Workflow for this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The amino group provides a handle for the introduction of various pharmacophores through amide bond formation, alkylation, or diazotization reactions. The butoxy group can influence the lipophilicity and metabolic stability of a target molecule, which are critical parameters in drug design. Its use as a precursor in the synthesis of heterocyclic compounds, dyes, and other complex organic molecules is an active area of research.
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Figure 2. 13 C-NMR spectrum of compound 2 Fig 3. 1 H-NMR spectrum of... (n.d.). ResearchGate. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
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Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (2011). University of California, Santa Cruz. Retrieved from [Link]
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The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved from [Link]
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Figure 1. The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation. (2014). ACS Publications. Retrieved from [Link]
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13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]
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Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination. (2016). ACS Publications. Retrieved from [Link]
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Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). University of Toronto. Retrieved from [Link]
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Alternating Current Electrolysis Enabled Formal C-O/O-H Cross-Metathesis of 4-Alkoxy Anilines with Alcohols. (2022). PubMed. Retrieved from [Link]
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First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]
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Some surrogates of 4‐alkoxy aniline derivative. (n.d.). ResearchGate. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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This compound (C10H15NO). (n.d.). PubChemLite. Retrieved from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. Retrieved from [Link]
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ortho-Allylation of anilines with vinylaziridines in hexafluoroisopropanol. (n.d.). RSC Publishing. Retrieved from [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]
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Figure S2: 1 H NMR spectrum of the given aniline compound. (n.d.). ResearchGate. Retrieved from [Link]
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Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). University of Alabama at Birmingham. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
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Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). Spectroscopy Online. Retrieved from [Link]
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Densities, viscosities, refractive indices and excess properties of aniline and o-anisidine with 2-alkoxyethanols at 303.15 K. (n.d.). ResearchGate. Retrieved from [Link]
-
Density, refractive index, boiling point, and vapor pressure of eight monoolefin (1-alkene), six pentadiene, and two cyclomonool. (n.d.). NIST. Retrieved from [Link]
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Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. (2014, December 13). SciSpace. Retrieved from [Link]
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Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. (n.d.). University of Amsterdam. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 2-Butoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of azo dyes using 2-butoxyaniline as the primary aromatic amine. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical research. The strategic incorporation of a butoxy group onto the aniline backbone allows for the modulation of the resulting dye's chromophoric properties and solubility. These detailed application notes and protocols are designed to equip researchers with the foundational knowledge and practical methodology to successfully synthesize, purify, and characterize azo dyes derived from this compound.
Introduction: The Significance of this compound in Azo Dye Synthesis
Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—) connecting aromatic rings. The color of these dyes is a direct result of the extended π-conjugation across the molecule, which can be fine-tuned by the judicious selection of substituents on the aromatic moieties. This compound, with its electron-donating butoxy group, serves as an excellent starting material for the synthesis of a diverse palette of azo dyes, typically in the yellow to red spectrum. The lipophilic nature of the butyl chain can also enhance the solubility of the resulting dye in non-polar media and improve its affinity for synthetic fibers.
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and proceeds via a two-step reaction:
-
Diazotization: The conversion of a primary aromatic amine (in this case, this compound) into a diazonium salt.
-
Azo Coupling: The reaction of the diazonium salt with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative.
This guide will provide a detailed, step-by-step protocol for a representative synthesis, alongside a discussion of the underlying chemical principles, safety considerations, and characterization techniques.
The Chemistry of Azo Dye Synthesis: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful and safe synthesis. The following sections delineate the key chemical transformations involved.
Diazotization of this compound
The diazotization reaction involves the treatment of this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.
The mechanism proceeds as follows:
-
Formation of the nitrosonium ion (NO⁺) from nitrous acid.
-
Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine group of this compound.
-
A series of proton transfers and the elimination of a water molecule to yield the diazonium ion.
Figure 2: Experimental Workflow for Azo Dye Synthesis.
Safety Precautions: Handling Diazonium Salts
It is imperative to adhere to strict safety protocols when working with diazonium salts.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry. They should not be isolated in their solid form unless absolutely necessary and with appropriate safety measures in place. It is best practice to use the diazonium salt solution immediately after its preparation.
-
Temperature Control: The diazotization reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the diazonium salt and to control the reaction rate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
Detailed Experimental Protocol: Synthesis of 1-((2-butoxyphenyl)azo)naphthalen-2-ol
This protocol provides a step-by-step guide for the synthesis of a representative azo dye using this compound and 2-naphthol.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 165.23 | 1.65 g | 10 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11 |
| Concentrated HCl (37%) | 36.46 | 3.0 mL | ~36 |
| 2-Naphthol | 144.17 | 1.44 g | 10 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20 |
| Deionized Water | - | As needed | - |
| Ice | - | As needed | - |
| Ethanol | - | For recrystallization | - |
Equipment
-
Magnetic stirrer with a stir bar
-
Ice bath
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Thermometer
-
Büchner funnel and filter flask
-
Filter paper
-
Melting point apparatus
Step-by-Step Procedure
Part A: Diazotization of this compound
-
In a 100 mL beaker, combine 1.65 g (10 mmol) of this compound and 20 mL of deionized water.
-
Slowly add 2.5 mL of concentrated hydrochloric acid to the mixture while stirring. The hydrochloride salt of this compound may precipitate.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold this compound hydrochloride suspension over a period of 10 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. The solution should be clear to slightly yellow. Use this solution immediately in the next step.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate (typically red or orange) should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Part C: Isolation and Purification of the Azo Dye
-
Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with several portions of cold deionized water until the filtrate is neutral.
-
Air-dry the crude product.
-
For further purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator.
Characterization of the Azo Dye
The synthesized azo dye, 1-((2-butoxyphenyl)azo)naphthalen-2-ol, should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: Acquire an infrared spectrum of the product. Look for characteristic peaks, including:
-
O-H stretch (broad, ~3200-3500 cm⁻¹)
-
C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹)
-
N=N stretch (~1400-1450 cm⁻¹)
-
C-O stretch (ether, ~1240 cm⁻¹)
-
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed structural information. Expect to see signals corresponding to the aromatic protons on both the butoxyphenyl and naphthol rings, as well as the aliphatic protons of the butoxy group.
-
UV-Vis Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the UV-Vis spectrum. The wavelength of maximum absorption (λ_max) is a key characteristic of the dye's color.
Conclusion
This guide has provided a comprehensive overview and a detailed protocol for the synthesis of azo dyes using this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize and characterize a variety of azo dyes with tailored properties. The versatility of the diazotization and coupling reactions allows for the creation of a vast library of compounds with potential applications in diverse scientific and industrial fields.
References
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- Classifications, properties, recent synthesis and applications of azo dyes. (2020).
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Combinatorial Synthesis of an Azo Dye. (n.d.).
- Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. (2023). Molecules.
- Review in Azo Compounds and its Biological Activity. (n.d.). University of Babylon.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evalu
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
- Synthesis and characterization of new azo dye complexes and studies of antioxidant, bioactivity and thermal analysis. (2025). Bulletin of the Chemical Society of Ethiopia.
- UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. (1998). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes. Retrieved from [Link]
-
Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]
- Diazotization of Amines. (2019). Chemistry LibreTexts.
- The continuous flow synthesis of azos. (2024). Reaction Chemistry & Engineering.
-
Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]
-
Azo dye formation. (2023). Khan Academy. Retrieved from [Link]
The Strategic Utility of 2-Butoxyaniline as a Precursor for High-Value Heterocyclic Scaffolds
An Application Note and Protocol Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of a synthetic campaign. 2-Butoxyaniline, a readily available aromatic amine, emerges as a highly versatile and strategic precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—an ortho-butoxy group and a primary amine—provides a powerful handle for directing cyclization reactions and modulating the physicochemical properties of the resulting scaffolds. The butoxy group, in particular, can enhance lipophilicity, improve metabolic stability, and engage in specific hydrophobic interactions with biological targets, making it a valuable feature in drug design.[1][2]
This technical guide provides an in-depth exploration of this compound as a foundational building block for three critical classes of N-heterocycles: Quinolines , Benzimidazoles , and Phenothiazines . Each of these scaffolds is central to numerous FDA-approved drugs and advanced materials. We will move beyond simple procedural lists to provide a causal understanding of the reaction mechanisms, self-validating experimental protocols, and the strategic rationale behind the synthetic choices, empowering researchers to leverage this compound to its full potential.
Part 1: Synthesis of 8-Butoxyquinoline Derivatives via Skraup-Doebner-von Miller Reaction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of drugs like the antimalarial chloroquine and the antihypertensive quinapril.[3] The Skraup-Doebner-von Miller synthesis is a robust and classical method for constructing the quinoline core from an aniline derivative.[4] The reaction of this compound under these conditions directly yields 8-butoxyquinoline, a valuable intermediate for further functionalization.
Mechanistic Insight: The Causality of Cyclization
The reaction proceeds through a cascade of well-defined steps initiated by the acid-catalyzed dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. The entire process is a testament to controlled electrophilic and nucleophilic interactions.
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein. This is the key electrophile.
-
Michael Addition: The nucleophilic amine of this compound attacks the β-carbon of acrolein in a conjugate or Michael addition. This is the initial carbon-nitrogen bond formation.
-
Cyclization: The resulting aldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich benzene ring. The ortho-para directing effect of the amine and butoxy groups favors cyclization at the C6 position of the aniline.
-
Dehydration & Oxidation: The cyclized intermediate readily dehydrates to form 1,2-dihydro-8-butoxyquinoline. An oxidizing agent, traditionally nitrobenzene (which can also act as the solvent) or arsenic acid, abstracts a hydride to aromatize the heterocyclic ring, yielding the final 8-butoxyquinoline product.[5] The use of a milder oxidizing agent and moderators like ferrous sulfate is crucial to tame the notoriously exothermic nature of the classic Skraup reaction.[4][6]
Visualizing the Skraup-Doebner-von Miller Mechanism
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Application Notes and Protocols: Polymerization of 2-Butoxyaniline for Advanced Sensor Applications
Introduction: The Promise of Poly(2-Butoxyaniline) in Chemical Sensing
Polyaniline (PANI) stands as a cornerstone in the field of conducting polymers, lauded for its straightforward synthesis, environmental stability, and tunable electrical properties.[1][2] These attributes make it a compelling candidate for a myriad of applications, including chemical sensors.[3][4] However, pristine PANI suffers from poor solubility in common organic solvents, hindering its processability and the fabrication of uniform thin films essential for high-performance sensor devices.
The introduction of functional groups onto the aniline monomer unit presents a strategic approach to overcome these limitations. Alkoxy-substituted anilines, such as this compound, offer a compelling avenue for research. The butoxy group enhances solubility and can influence the polymer's morphology and electronic properties, potentially leading to improved sensitivity and selectivity in sensor applications.[3][5] This application note provides a comprehensive guide to the synthesis, characterization, and application of poly(this compound) for the detection of key analytes like ammonia and humidity. We will delve into both chemical and electrochemical polymerization methods, offering detailed, field-proven protocols.
I. Foundational Principles: Understanding the Sensing Mechanism
The efficacy of poly(this compound) as a sensing material is rooted in its ability to undergo reversible changes in its electrical conductivity upon interaction with target analytes. The primary mechanisms for ammonia and humidity sensing are distinct yet complementary.
Ammonia Sensing: A Game of Protons
The sensing of ammonia by polyaniline and its derivatives is primarily governed by a deprotonation-protonation mechanism.[6][7] In its conductive, protonated (emeraldine salt) form, the poly(this compound) backbone carries positive charges (polarons/bipolarons) balanced by dopant anions. When exposed to ammonia, a basic gas, the lone pair of electrons on the nitrogen atom of the ammonia molecule readily abstracts a proton from the polymer backbone.[8] This process, known as de-doping, neutralizes the positive charges on the polymer, leading to a decrease in the number of charge carriers and a corresponding increase in the material's electrical resistance.[6] This change in resistance is the measurable signal indicative of the presence and concentration of ammonia. The reaction is reversible, and upon removal of ammonia, the polymer can be re-protonated by the acidic dopant, restoring its conductivity.
Humidity Sensing: The Role of Water Adsorption
The humidity sensing mechanism of polyaniline-based materials involves the physical adsorption of water molecules onto the polymer surface.[9][10] The adsorbed water molecules can influence the conductivity in several ways. Firstly, they can facilitate proton hopping between polymer chains, thereby increasing the conductivity.[11] Secondly, the high dielectric constant of water can reduce the Coulombic barrier for charge hopping between localized states on the polymer chains.[10] Furthermore, the interaction of water molecules with the polymer can cause swelling, which may increase the inter-chain distance and affect charge transport.[10] The overall effect is a change in the electrical resistance of the poly(this compound) film that correlates with the relative humidity of the surrounding environment.
II. Synthesis of Poly(this compound): Pathways to a Functional Polymer
The synthesis of poly(this compound) can be achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization. The choice of method depends on the desired form of the polymer (powder vs. thin film) and the specific application requirements.
A. Chemical Oxidative Polymerization: Bulk Synthesis of Poly(this compound)
Chemical oxidative polymerization is a versatile method for producing poly(this compound) in powder form, which can then be dissolved and cast into films.[5] This method involves the oxidation of the this compound monomer in an acidic medium using a suitable oxidizing agent, typically ammonium persulfate.
-
Acidic Medium: The polymerization is conducted in an acidic solution (e.g., hydrochloric acid) to ensure the formation of the conductive emeraldine salt form of the polymer. The acid also acts as a dopant.
-
Oxidizing Agent: Ammonium persulfate is a commonly used oxidant that provides a controlled initiation of the polymerization process.
-
Low Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate, prevent over-oxidation, and promote the formation of a more regular polymer structure with higher molecular weight and better electrical properties.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and solvent)
-
Methanol (washing solvent)
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve a specific amount of this compound in 1 M HCl. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and is typically around 1:1 to 1.25:1.[5] Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes. The reaction mixture will gradually change color, eventually turning into a dark green precipitate, indicating the formation of poly(this compound) in its emeraldine salt form.
-
Reaction Completion: Allow the reaction to proceed for 2-4 hours at 0-5 °C with continuous stirring.
-
Polymer Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected polymer powder extensively with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash with methanol to remove the excess acid and other impurities.
-
Continue washing until the filtrate becomes colorless.
-
-
Drying: Dry the purified poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Expected Yield and Characteristics:
| Parameter | Typical Value |
| Yield | > 80% |
| Appearance | Dark green powder |
| Solubility | Soluble in NMP, DMF, DMSO |
B. Electrochemical Polymerization: Direct Film Deposition on Sensor Substrates
Electrochemical polymerization is an ideal method for fabricating uniform thin films of poly(this compound) directly onto electrode surfaces, which is highly desirable for sensor applications.[12][13] This technique offers excellent control over the film thickness, morphology, and properties by manipulating the electrochemical parameters.
-
Three-Electrode Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (the sensor substrate), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). This setup allows for precise control of the potential at the working electrode.
-
Electrolyte Solution: The electrolyte contains the this compound monomer, a supporting electrolyte (e.g., LiClO₄), and an acidic medium (e.g., HClO₄) to facilitate polymerization and doping.
-
Potential Cycling (Cyclic Voltammetry): This is a common electropolymerization technique where the potential is swept between two set limits. This method allows for the gradual and controlled growth of the polymer film.
Materials:
-
This compound (monomer)
-
Perchloric acid (HClO₄, 1 M) (electrolyte and dopant)
-
Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Deionized (DI) water
-
Sensor substrate with electrodes (e.g., interdigitated electrodes on a silicon or flexible substrate)
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution containing 0.1 M this compound, 1 M HClO₄, and 0.5 M LiClO₄.
-
Electrochemical Cell Setup:
-
Use the sensor substrate as the working electrode.
-
Use a platinum wire or foil as the counter electrode.
-
Use a Ag/AgCl electrode as the reference electrode.
-
Immerse the three electrodes in the electrolyte solution.
-
-
Electropolymerization via Cyclic Voltammetry:
-
Set the potential window, for example, from -0.2 V to +1.0 V vs. Ag/AgCl.
-
Set the scan rate, typically between 20 and 100 mV/s.
-
Cycle the potential for a specific number of cycles (e.g., 10-20 cycles). The polymer film will gradually deposit on the working electrode, as evidenced by the increasing peak currents in the cyclic voltammogram.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the sensor with DI water to remove any residual monomer and electrolyte.
-
Dry the sensor gently under a stream of nitrogen.
-
III. Characterization of Poly(this compound)
Thorough characterization of the synthesized poly(this compound) is crucial to confirm its structure, morphology, and properties, which are directly linked to its sensor performance.
| Technique | Information Obtained | Expected Results for Poly(this compound) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical structure and the presence of characteristic functional groups.[5] | Peaks corresponding to C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-O-C stretching of the butoxy group. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions and the doping state of the polymer.[5] | Absorption bands characteristic of the emeraldine salt form, indicating the presence of polarons and bipolarons. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the polymer film.[5] | Can reveal the microstructure, such as granular, fibrous, or porous networks, which influences the sensor's surface area and response. |
| Four-Point Probe or Two-Point Probe Measurement | Determines the electrical conductivity of the polymer. | The conductivity will vary depending on the doping level and morphology. |
IV. Sensor Fabrication and Performance Evaluation
Once the poly(this compound) is synthesized, it can be integrated into a sensor device and its performance can be evaluated.
A. Sensor Device Fabrication
For chemically synthesized polymer, a solution of poly(this compound) in a suitable solvent (e.g., NMP) can be drop-casted or spin-coated onto a substrate with pre-patterned electrodes (e.g., interdigitated electrodes). For electrochemically synthesized polymer, the film is already deposited on the electrodes.
B. Sensor Testing and Performance Metrics
The sensor's response is typically measured as the relative change in resistance or current upon exposure to the target analyte.
Key Performance Metrics:
| Metric | Description | Typical Performance of Polyaniline-based Sensors |
| Sensitivity | The magnitude of the sensor's response to a given concentration of the analyte. | High sensitivity to ppm levels of ammonia.[2] |
| Response Time | The time taken for the sensor to reach 90% of its final response upon exposure to the analyte. | Typically in the range of seconds to a few minutes.[14][15] |
| Recovery Time | The time taken for the sensor to return to 90% of its baseline signal after the analyte is removed. | Generally longer than the response time.[14][15] |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other interfering gases. | Polyaniline-based sensors often show good selectivity towards ammonia.[2] |
| Repeatability and Stability | The consistency of the sensor's response over multiple cycles and over a prolonged period. | A critical parameter for practical applications. |
Typical Sensor Response Data (Illustrative):
| Analyte | Concentration | Relative Resistance Change (%) | Response Time (s) | Recovery Time (s) |
| Ammonia | 10 ppm | 15 - 30 | 30 - 90 | 60 - 180 |
| Ammonia | 50 ppm | 50 - 100 | 20 - 60 | 90 - 240 |
| Relative Humidity | 30% | 10 - 20 | 40 - 120 | 50 - 150 |
| Relative Humidity | 80% | 40 - 80 | 30 - 90 | 60 - 180 |
V. Visualizing the Processes: Diagrams and Workflows
Chemical Oxidative Polymerization Workflow
Caption: Deprotonation mechanism of poly(this compound) by ammonia.
Humidity Sensing Mechanism
Caption: Interaction of water molecules with poly(this compound) chains.
VI. Conclusion and Future Outlook
Poly(this compound) emerges as a highly promising material for the development of chemical sensors, particularly for the detection of ammonia and humidity. Its enhanced solubility, conferred by the butoxy substituent, facilitates the fabrication of uniform and processable sensor films. The straightforward polymerization procedures, both chemical and electrochemical, allow for the tailored synthesis of this functional polymer. The distinct sensing mechanisms for ammonia and humidity, based on deprotonation and water adsorption respectively, provide a solid foundation for the design of sensitive and selective sensor devices.
Future research in this area could focus on the optimization of polymerization conditions to fine-tune the morphology and conductivity of poly(this compound) for enhanced sensor performance. Furthermore, the development of composites by incorporating nanomaterials such as graphene or metal oxides could lead to sensors with even higher sensitivity, faster response times, and improved long-term stability. The protocols and principles outlined in this application note provide a robust starting point for researchers and scientists to explore the full potential of poly(this compound) in the exciting field of chemical sensing.
VII. References
-
Polyaniline/Biopolymer Composite Systems for Humidity Sensor Applications: A Review. Polymers (Basel). 2021 Aug; 13(16): 2722. [Link]
-
Ammonia Sensing Performance of Polyaniline-Coated Polyamide 6 Nanofibers. ACS Omega. 2021 Mar 22;6(12):8494-8502. [Link]
-
Fabrication and Humidity Sensing of Reduced Graphene Oxide/Polyaniline Composite Film on Flexible Paper Substrate. Sensors and Materials. 2019;31(10):3237-3247. [Link]
-
Gas Sensor with Different Morphology of PANI Layer. Materials (Basel). 2023 Jan 18;16(3):943. [Link]
-
Schematic representation of gas sensing mechanism of polyaniline nanofiber with ammonia. ResearchGate. N.p., n.d. Web. 21 Jan. 2026. [Link]
-
Understanding the sensing mechanism of polyaniline resistive sensors. Effect of humidity on sensing of organic volatiles. ResearchGate. N.p., n.d. Web. 21 Jan. 2026. [Link]
-
Unraveling the Role of Functional Groups in Polyaniline for NH3 Sensing: A Theoretical Approach. Engineered Science. 2025;36:1616. [Link]
-
A resistive sensor for humidity detection based on cellulose/polyaniline. RSC Advances. 2022 Oct 4;12(43):27893-27902. [Link]
-
The Room Temperature Highly Sensitive Ammonia Gas Sensor Based on Polyaniline and Nitrogen-Doped Graphene Quantum Dot-Coated Hollow Indium Oxide Nanofiber Composite. Nanomaterials (Basel). 2021 Oct 25;11(11):2845. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. ResearchGate. N.p., n.d. Web. 21 Jan. 2026. [Link]
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Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. 2021 Jun 14;11(34):20834-20844. [Link]
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Synthesis and Characterization of Polyaniline Based materials: Their biological relevance- An Overview. International Journal of Current Microbiology and Applied Sciences. 2017 May 10;6(5):2309-2321. [Link]
-
CIR World Ammonia Gas Sensing Characteristics of Spin Coated Polyaniline Films. Journal of Advances in Physics. 2013 Dec 10;3(3). [Link]
-
Electrochemical Polymerization of Aniline. ResearchGate. N.p., n.d. Web. 21 Jan. 2026. [Link]
-
Electrochemical Polymerization of Aniline. IntechOpen. 2011 Dec 22. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PubMed Central. N.p., n.d. Web. 21 Jan. 2026. [Link]
-
Simple and low-temperature polyaniline-based flexible ammonia sensor: A step towards laboratory synthesis to economical model design. ResearchGate. N.p., n.d. Web. 21 Jan. 2026. [Link]
-
High Sensitivity of Ammonia Sensor through 2D Black Phosphorus/Polyaniline Nanocomposite. MDPI. 2021 Nov 11. [Link]
-
The structural factors affecting the sensory properties of polyaniline derivatives. ResearchGate. N.p., n.d. Web. 21 Jan. 2026. [Link]
-
Fabrication of Polyaniline Based Chemical Sensor for Ammonia Gas Detection. Journal of Physical Science. 2018 Feb 25;29(Suppl. 1):9-16. [Link]
-
Polyaniline/Biopolymer Composite Systems for Humidity Sensor Applications: A Review. PubMed. 2021 Aug 14. [Link]
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Application Notes and Protocols for 2-Butoxyaniline Derivatives in Medicinal Chemistry
Abstract
The 2-butoxyaniline moiety and related butoxy-aryl structures represent a cornerstone in the development of local anesthetics and other neurologically active agents. The inclusion of a butoxy group significantly modulates the lipophilicity of the parent aromatic amine, a critical factor for penetrating neural membranes and accessing target ion channels. This guide provides an in-depth exploration of the medicinal chemistry, synthesis, and biological evaluation of key this compound derivatives. We will dissect the mechanism of action of benchmark drugs such as Dibucaine and Pramocaine, offering field-proven insights into their structure-activity relationships. Furthermore, this document details robust, step-by-step protocols for the synthesis of key precursors and the biological assessment of novel derivatives, including assays for sodium channel blockade and in vitro cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of new therapeutic agents.
The Butoxy-Aryl Scaffold: A Gateway to Neurological Targets
The strategic incorporation of an alkoxy group, particularly a butoxy chain, onto an aromatic amine or phenol is a well-established strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The four-carbon chain of the butoxy group imparts a significant increase in lipid solubility.[1] This is paramount for compounds targeting the central or peripheral nervous system, as it enhances the ability of the molecule to cross the lipid-rich nerve cell membrane and engage with intracellular targets.[1]
The primary mechanism of action for the most prominent drugs derived from this scaffold, such as the local anesthetics Dibucaine and Pramocaine, is the blockade of voltage-gated sodium channels.[2][3] By physically occluding or stabilizing the inactive state of these channels on the intracellular side of the neuronal membrane, these agents prevent the influx of sodium ions required for membrane depolarization.[1][4] This effectively halts the initiation and propagation of action potentials, leading to a reversible block of nerve conduction and the sensation of numbness.[2][5]
Key Derivatives and Structure-Activity Insights
Two exemplary drugs underscore the therapeutic value of the butoxy-aryl scaffold:
-
Dibucaine (Cinchocaine): As one of the most potent long-acting local anesthetics, Dibucaine's structure features a 2-butoxy group on a quinoline-4-carboxamide core.[6][7] This complex aromatic system, combined with the lipophilic butoxy group and a hydrophilic tertiary amine side chain, creates a molecule with a high affinity for its sodium channel target. However, its high potency is accompanied by significant systemic toxicity, which has largely restricted its modern use to topical and spinal applications.[6][7]
-
Pramocaine (Pramoxine): Pramocaine is a topical anesthetic that is chemically distinct from traditional amino amide or ester anesthetics.[5] Its structure, 4-[3-(4-butoxyphenoxy)propyl]morpholine, is built upon a 4-butoxyphenol precursor.[3][5] This unique structure results in a lower risk of cross-sensitization with other local anesthetics.[4] Its favorable safety profile has made it a common ingredient in over-the-counter preparations for pain and itching relief.[4][5]
The causality behind their function is clear: the butoxy group acts as a lipophilic anchor, facilitating membrane transit, while the amine-containing side chain is believed to interact with the sodium channel pore once the molecule has accessed the cytoplasm.
Mechanism of Action: Sodium Channel Blockade
The diagram below illustrates the generally accepted mechanism for how these derivatives induce local anesthesia. The uncharged, lipid-soluble form of the drug penetrates the nerve cell membrane. Once inside the axoplasm, it equilibrates to its protonated, cationic form, which then binds to a specific receptor site within the voltage-gated sodium channel, blocking ion flow.
Caption: Mechanism of local anesthetic action at the neuronal membrane.
Synthetic Strategies and Protocols
The synthesis of this compound derivatives typically involves two key transformations: the formation of the butoxy-aryl ether bond and the subsequent elaboration of the aniline or phenol core. Williamson ether synthesis and nucleophilic aromatic substitution (SNAr) are common and effective strategies.
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of 4-Butoxyphenol (Pramocaine Precursor)
This protocol describes the Williamson ether synthesis to form the key intermediate for Pramocaine, as adapted from established synthetic routes.[5] This step is foundational for creating the butoxy-aryl ether linkage.
Materials:
-
Hydroquinone
-
1-Bromobutane
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (or other suitable polar aprotic solvent)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hydroquinone (1.0 eq) in ethanol. Add powdered KOH or NaOH (1.1 eq) and stir until fully dissolved.
-
Alkylating Agent Addition: Add 1-bromobutane (1.05 eq) to the solution dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C for ethanol). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Heating accelerates the Sₙ2 reaction between the phenoxide ion and the alkyl halide. Using a slight excess of the base ensures complete deprotonation of the phenol.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in water and transfer it to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Self-Validation: The bicarbonate wash removes any unreacted acidic hydroquinone, ensuring the purity of the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 4-butoxyphenol by silica gel column chromatography or recrystallization if necessary.
Application Protocols: Biological Evaluation
The evaluation of novel this compound derivatives requires a tiered approach, starting with target engagement and followed by an assessment of cellular toxicity.
Caption: Tiered workflow for the biological evaluation of derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is a critical first step in evaluating the safety profile of a new chemical entity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
Human cell line (e.g., HEK293, HaCaT, or a relevant neuronal cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Self-Validation: Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Causality Note: The incubation time with MTT is critical; it must be long enough for detectable formazan production but short enough to avoid artifacts from MTT toxicity.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals completely.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Test / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: In Vitro Sodium Channel Blockade (Fluorescence-based Assay)
For initial screening, fluorescence-based assays offer higher throughput than traditional electrophysiology. These assays use ion-sensitive indicators to measure changes in intracellular ion concentration or membrane potential as an indirect readout of channel activity.[9]
Principle: This protocol uses a sodium-sensitive fluorescent indicator to detect the influx of Na⁺ through voltage-gated sodium channels upon stimulation. A channel blocker will inhibit this influx, resulting in a reduced fluorescence signal.
Materials:
-
Cell line stably expressing the sodium channel of interest (e.g., Naᵥ1.7 in HEK293 cells)
-
Sodium-sensitive fluorescent dye (e.g., ION Biosciences Brilliant Sodium Assay kit)
-
Assay buffer (e.g., HBSS)
-
Channel activator (e.g., Veratridine)
-
Known channel blocker as a positive control (e.g., Tetracaine)
-
Test compounds
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with kinetic read capability and liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Plate the cells in 384-well plates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent sodium indicator dye solution (prepared according to the manufacturer's instructions). Incubate for 60 minutes at 37°C to allow the dye to load into the cells.
-
Compound Addition: Add the test compounds and control compounds (positive blocker control, vehicle control) to the wells and incubate for 15-30 minutes.
-
Assay Execution: Place the plate in the fluorescence plate reader.
-
Signal Measurement:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the channel activator (Veratridine) to all wells simultaneously using the instrument's liquid handler.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
Causality Note: Veratridine is an alkaloid toxin that opens voltage-gated sodium channels, causing a massive influx of Na⁺ and a corresponding increase in fluorescence. A successful blocker will prevent this from occurring.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the controls:
-
Set the average response of the vehicle control (activator only) as 100% activity.
-
Set the average response of the positive blocker control as 0% activity.
-
-
Calculate the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus log concentration to determine the IC₅₀ value.
-
Quantitative Data Summary
The following table summarizes typical properties of the benchmark derivatives discussed. Novel compounds can be evaluated against these values.
| Compound | Type | Primary Application | Potency (Relative) | Systemic Toxicity | Key Structural Feature |
| Dibucaine | Amide Anesthetic | Topical, Spinal[7] | Very High[6] | High[6] | 2-Butoxyquinoline-4-carboxamide |
| Pramocaine | Morpholine Ether | Topical[5] | Moderate | Low[5] | 4-Butoxyphenoxy-propyl Linkage |
Conclusion
The this compound scaffold and its bioisosteres are of profound importance in medicinal chemistry, particularly for the development of local anesthetics. The principles of modulating lipophilicity to enhance membrane permeability remain a central tenet of modern drug design. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of novel derivatives. By combining targeted synthesis with a tiered biological screening cascade—from high-throughput functional assays to essential cytotoxicity profiling—researchers can efficiently identify and optimize new lead candidates for therapeutic development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3025, Dibucaine. [Link][6]
-
Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link][8]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73957, Pramoxine Hydrochloride. [Link][4]
-
PharmaCompass (n.d.). Pramoxine HCl. [Link]
-
Brown, C., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link][10]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4886, Pramoxine. [Link][3]
-
Jiang, L., et al. (2019). Synthesis and biological activities of local anesthetics. PMC - PubMed Central. [Link]
-
Gintant, G., et al. (2021). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. PMC - PubMed Central. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link][11]
-
Aabideen, Z. U., et al. (2022). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link][12]
-
Aabideen, Z. U., et al. (2022). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Patsnap Synapse (2024). What is the mechanism of Pramocaine Hydrochloride? [Link][13]
-
Ivetac, I., et al. (2021). Calculations of the binding free energies of the Comprehensive in vitro Proarrhythmia Assay (CiPA) reference drugs to cardiac ion channels. PMC - PubMed Central. [Link]
-
ION Biosciences (n.d.). Ion Channel Assay Services. [Link][9]
-
White, H. S., et al. (2022). The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses. PubMed Central. [Link]
-
Medscape (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. [Link][1]
-
de Korte, T., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. ScienceOpen. [Link]
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- 4. Pramoxine Hydrochloride | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pramocaine - Wikipedia [en.wikipedia.org]
- 6. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]
Application Note & Protocol: Selective Synthesis of 2-Butoxyaniline via O-Alkylation of 2-Aminophenol
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2-butoxyaniline, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis begins with 2-aminophenol, a molecule presenting a classic chemical challenge due to its nature as an ambident nucleophile. Direct alkylation often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing yields.[1][2] This guide details a robust, three-step strategy centered on the selective O-alkylation of the hydroxyl group. The protocol involves the temporary protection of the more nucleophilic amino group as a Schiff base (imine), followed by a Williamson ether synthesis to install the butyl group, and concluding with acidic hydrolysis to yield the target this compound with high selectivity. We provide in-depth explanations for experimental choices, comprehensive safety protocols, and methods for product characterization.
Introduction: The Challenge of Selective Alkylation
O- and N-alkylated derivatives of aminophenols are crucial building blocks in organic synthesis.[1] The target molecule, this compound, is an O-alkylated aminophenol. Its synthesis from 2-aminophenol requires the formation of an ether linkage at the phenolic hydroxyl group. However, the 2-aminophenol starting material possesses two nucleophilic sites: the nitrogen of the amino group and the oxygen of the hydroxyl group.
The nitrogen atom is generally more nucleophilic than the oxygen atom, meaning direct alkylation with an agent like 1-bromobutane would preferentially yield the N-alkylated product, N-butyl-2-aminophenol, or a mixture of products that are difficult to separate.[1][3] Therefore, achieving high selectivity for the desired O-alkylated product, this compound, necessitates a strategic approach.
The most reliable method involves temporarily "masking" or "protecting" the highly reactive amino group.[4] This protocol employs an efficient and cost-effective strategy: the condensation of 2-aminophenol with benzaldehyde to form a stable imine (Schiff base).[1] This protection effectively deactivates the nitrogen nucleophile, directing the subsequent alkylation exclusively to the hydroxyl group. The final step, a simple acid-catalyzed hydrolysis, removes the protecting group to reveal the primary amine, yielding the final product.[4]
Overall Synthetic Workflow
The synthesis is performed in three distinct stages: Protection, Alkylation, and Deprotection. This workflow ensures high selectivity and simplifies the purification of the final product.
Caption: Overall workflow for the selective synthesis of this compound.
Safety & Hazard Analysis
This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Substance | CAS No. | Key Hazards | Required PPE |
| 2-Aminophenol | 95-55-6 | Harmful if swallowed or inhaled.[5] Suspected of causing genetic defects.[6] | Safety goggles, lab coat, nitrile gloves. |
| 1-Bromobutane | 109-65-9 | Highly flammable liquid and vapor.[7][8] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[9] | Safety goggles, lab coat, nitrile gloves. Work away from ignition sources. |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Safety goggles, lab coat, nitrile gloves. |
| Hydrochloric Acid (HCl) | 7647-01-0 | May cause respiratory irritation. Causes severe skin burns and eye damage. | Safety goggles, face shield, acid-resistant apron, nitrile gloves. |
-
Contingency Planning: Ensure an emergency eyewash station and safety shower are immediately accessible. Have sodium bicarbonate available to neutralize acid spills.
Detailed Experimental Protocol
Part A: Protection of the Amino Group (Synthesis of N-benzylidene-2-aminophenol)
Rationale: The amino group of 2-aminophenol is protected by reacting it with benzaldehyde to form an imine. Methanol is an excellent solvent for this condensation reaction, and often no catalyst is required for high yield.[4]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (10.91 g, 100 mmol).
-
Dissolution: Add 150 mL of methanol to the flask and stir until the 2-aminophenol is fully dissolved.
-
Reaction: Add benzaldehyde (10.61 g, 100 mmol) to the solution. Stir the resulting mixture at room temperature for 1 hour. A precipitate will form as the reaction progresses.
-
Isolation: After 1 hour, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid residue from ethanol to afford pure N-benzylidene-2-aminophenol as crystalline solids. Dry the product under vacuum.
Part B: O-Alkylation (Williamson Ether Synthesis)
Rationale: This step is a classic Williamson ether synthesis, where the phenoxide, formed by the deprotonation of the hydroxyl group by potassium carbonate, acts as a nucleophile.[10][11] It attacks the primary alkyl halide (1-bromobutane) in an SN2 reaction.[12] Acetone is a suitable polar aprotic solvent for this reaction.
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the dried N-benzylidene-2-aminophenol from Part A (9.86 g, 50 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (13.82 g, 100 mmol) and 200 mL of acetone.
-
Alkylation: Add 1-bromobutane (7.54 g, 55 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain it for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected product as an oil or solid. This intermediate is typically used in the next step without further purification.
Part C: Deprotection (Hydrolysis to this compound)
Rationale: The imine protecting group is readily cleaved by acid-catalyzed hydrolysis. The reaction mixture is stirred vigorously with aqueous HCl to break the C=N bond, regenerating the primary amine and benzaldehyde.[1] Subsequent neutralization and extraction isolate the final product.
-
Hydrolysis: Transfer the crude residue from Part B into a flask. Add 100 mL of dichloromethane and 100 mL of 1N hydrochloric acid (HCl).
-
Stirring: Stir the two-phase mixture vigorously for 1-2 hours at room temperature. The hydrolysis of the imine will occur.
-
Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer (top) from the organic layer (bottom). The product will be in the aqueous layer as its hydrochloride salt, while the benzaldehyde by-product will remain in the organic layer.
-
Neutralization: Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Effervescence (CO₂ evolution) will occur.
-
Extraction: Extract the neutralized aqueous layer with dichloromethane (3 x 50 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, this compound.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.
Reaction Mechanism Overview
The mechanism involves three key transformations: imine formation, nucleophilic substitution, and imine hydrolysis.
Caption: Key mechanistic stages of the this compound synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₅NO[13] |
| Molecular Weight | 165.23 g/mol [14] |
| Appearance | Colorless to yellowish liquid |
| ¹H NMR (CDCl₃) | Expect signals for: aromatic protons (~6.7-6.9 ppm), NH₂ protons (broad singlet, ~3.8 ppm), O-CH₂ protons (triplet, ~4.0 ppm), and alkyl chain protons (~0.9-1.8 ppm).[4] |
| Purity (by GC/HPLC) | >97% (typical for this method) |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Carl ROTH. Retrieved from [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Carl ROTH. Retrieved from [Link]
-
Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Biochem Chemopharma. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023). Safety Data Sheet: 1-Bromobutane. Breckland Scientific Supplies Ltd. Retrieved from [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Chemistry. Retrieved from [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]
-
National Institutes of Health. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
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- 1. quod.lib.umich.edu [quod.lib.umich.edu]
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- 4. researchgate.net [researchgate.net]
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- 14. This compound | CymitQuimica [cymitquimica.com]
GC-MS Analysis of 2-Butoxyaniline: An Application Note and Protocol
Abstract
This application note presents a detailed protocol for the identification and quantification of 2-Butoxyaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an aniline derivative, is utilized in various industrial syntheses, making its detection and monitoring crucial for quality control, environmental analysis, and safety assurance. The inherent polarity of aniline compounds can present chromatographic challenges; however, the methodology outlined herein provides a robust and reliable approach. This guide is intended for researchers, analytical scientists, and professionals in drug development, offering a comprehensive framework from sample preparation to data interpretation, grounded in established analytical principles and safety practices.
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ) is a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and specialty polymers. Its presence as a raw material, impurity, or environmental contaminant necessitates a reliable analytical method for its unambiguous identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive molecular identification through characteristic fragmentation patterns.
The primary challenge in the GC analysis of aromatic amines like this compound stems from their polarity, which can lead to poor peak shape (tailing) and potential interaction with active sites in the GC system.[1] This protocol addresses these challenges through optimized chromatographic conditions and sound sample preparation techniques, ensuring high sensitivity and reproducibility. This document serves as a practical guide, explaining the causality behind experimental choices to empower the analyst to adapt and troubleshoot the method effectively.
Principle of the Method
The analysis is predicated on the synergistic capabilities of Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for detection.
-
Gas Chromatography (GC): A liquid sample containing this compound is injected into the GC system, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. Compounds with higher affinity for the stationary phase travel slower, resulting in separation based on properties like boiling point and polarity.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS detector. In the ion source, molecules are bombarded with high-energy electrons (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion, being energetically unstable, undergoes predictable fragmentation into smaller, charged ions.[2] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique chemical "fingerprint" that allows for definitive identification of the compound.
Safety Precautions
Working with this compound and associated solvents requires strict adherence to safety protocols.
-
Chemical Hazards: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also a skin and eye irritant. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Reference: Before beginning any work, consult the Safety Data Sheet (SDS) for this compound and all solvents used in the procedure.
Materials and Reagents
-
Solvents: HPLC-grade or GC-grade Methanol, Dichloromethane, Hexane, and Acetone.
-
Reagents: Anhydrous Sodium Sulfate (for drying extracts).
-
Standards: Certified analytical standard of this compound (≥97% purity).[4]
-
Gases: Helium (99.999% purity or higher) for GC carrier gas.
-
Consumables: 2 mL GC vials with PTFE-lined septa, volumetric flasks, pipettes, and syringes.
Instrumentation and Analytical Conditions
This method is designed for a standard capillary GC-MS system. The parameters provided below are a robust starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) | A mid-polarity column provides excellent resolution for a wide range of aromatic compounds, including anilines. The 30m length offers a good balance between resolution and analysis time.[5] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, which is ideal for trace analysis. |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of this compound without thermal degradation.[5] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Provides optimal column efficiency and is compatible with mass spectrometry. |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | A temperature ramp allows for the separation of compounds with a range of boiling points and ensures that heavier components are eluted from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for comparison with spectral libraries. |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation within the source.[5] |
| Quadrupole Temperature | 150 °C | Maintains consistent ion transmission and prevents contamination.[5] |
| Mass Scan Range | 40 - 400 amu | Covers the molecular ion of this compound (165.23) and its expected fragments. |
| Data Acquisition | Full Scan Mode | Acquires the complete mass spectrum for each scan, allowing for both qualitative identification and quantification. |
Step-by-Step Protocol
Standard Preparation
Accuracy in standard preparation is paramount for reliable quantification.
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Stock Standard (100 µg/mL): Pipette 1 mL of the Primary Stock Standard into a 10 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 µg/mL) by serial dilution of the Working Stock Standard with methanol in volumetric flasks. Transfer to 2 mL GC vials for analysis.
Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
This protocol is a general guideline for extracting this compound from a water matrix. For solid or complex matrices, methods such as EPA 3540 or 3550 should be consulted.[6]
-
pH Adjustment: Transfer 100 mL of the aqueous sample to a 250 mL separatory funnel. Adjust the pH to >11 with 5M NaOH. This ensures the aniline is in its free base form for efficient extraction.
-
Extraction: Add 30 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.
-
Collect Organic Layer: Drain the lower dichloromethane layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic layers.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Final Volume: Adjust the final volume to 1.0 mL with dichloromethane or exchange the solvent to methanol if desired. Transfer the final extract to a 2 mL GC vial for analysis.
GC-MS Analysis Workflow
The following diagram illustrates the logical flow of the analytical process.
Caption: Workflow from sample preparation to final report.
Calibration
-
Inject the prepared calibration standards from low to high concentration.
-
Generate a calibration curve by plotting the peak area of the target ion (e.g., m/z 108 or 165) against the concentration of the standards.
-
The curve should have a correlation coefficient (R²) of ≥0.995 for accurate quantification.
Data Analysis and Interpretation
Compound Identification
The identification of this compound is confirmed by a two-factor authentication process:
-
Retention Time (RT): The retention time of the peak in a sample chromatogram must match the retention time of the this compound standard, within a predefined window (e.g., ±0.1 minutes).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the mass spectrum of the this compound standard and/or a reference library spectrum.[6]
Predicted Mass Spectrum and Fragmentation of this compound
As of the writing of this note, a reference Electron Ionization (EI) mass spectrum for this compound is not available in common public databases like NIST. Therefore, the following fragmentation pattern is predicted based on established principles for aromatic amines and ethers.[7]
-
Molecular Ion (M⁺•) at m/z 165: The molecular ion is expected to be present, as the aromatic ring provides stability.
-
Base Peak Prediction (m/z 109 or 108): A major fragmentation pathway is the loss of the butoxy side chain. Cleavage of the C-O bond can lead to the loss of a butoxy radical (•OC₄H₉), but a more favorable pathway is often a rearrangement. A common fragmentation for alkyl aryl ethers is the loss of an alkene (butene, C₄H₈, mass 56) via a McLafferty-type rearrangement, which would yield a fragment at m/z 109. Subsequent loss of a hydrogen atom could produce a highly stable ion at m/z 108 , which is a strong candidate for the base peak.
-
Other Key Fragments:
-
m/z 93: Alpha-cleavage of the butyl group, leading to the loss of a propyl radical (•C₃H₇, mass 43), resulting in a fragment [C₆H₄(NH₂)OCH₂]⁺.
-
m/z 81: Loss of the entire butoxy group (•C₄H₉O, mass 73) from the molecular ion.
-
m/z 77: Represents the phenyl cation [C₆H₅]⁺, a common fragment in aromatic compounds.
-
m/z 57: Represents the butyl cation [C₄H₉]⁺ from the cleavage of the ether bond.
-
| Predicted m/z | Proposed Fragment Ion | Notes |
| 165 | [C₁₀H₁₅NO]⁺• | Molecular Ion (M⁺•) |
| 109 | [C₆H₇NO]⁺• | Loss of butene (C₄H₈) via rearrangement |
| 108 | [C₆H₆NO]⁺ | Loss of butene + H• (Predicted Base Peak) |
| 93 | [C₇H₉N]⁺ | Loss of propyl radical (•C₃H₇) |
| 81 | [C₆H₇N]⁺• | Loss of butoxy radical (•OC₄H₉) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
Disclaimer: This fragmentation table is predictive. It is imperative to confirm this pattern by analyzing a certified standard of this compound under the specified conditions.
Method Performance Characteristics (Illustrative)
The following are typical performance metrics that can be expected from this method, which should be validated by the end-user.
| Parameter | Typical Value |
| Linear Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 115% |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By leveraging a standard mid-polarity capillary column and optimized instrument parameters, this method offers excellent sensitivity and specificity. The detailed step-by-step procedures for sample preparation and analysis, combined with insights into the underlying principles and a predicted fragmentation pattern, equip researchers and analysts with the necessary tools for the reliable determination of this important industrial chemical. As with any analytical method, proper validation of performance in the user's laboratory and specific matrix is essential for ensuring data quality and trustworthiness.
References
-
Wang, Z., & Li, R. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1982. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
GL Sciences. (n.d.). Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. Retrieved January 21, 2026, from [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved January 21, 2026, from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009538. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). 2-Butylaniline. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
PhytoChemia. (2014). GC Analysis – Part IV. Retention Indices. Retrieved January 21, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved January 21, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
HPLC Purification of 2-Butoxyaniline: An Application Note and Protocol
Introduction: The Rationale for High-Purity 2-Butoxyaniline
This compound, an aniline derivative, serves as a crucial building block in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and specialty polymers. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and in the context of drug development, the formation of potentially toxic byproducts. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of such compounds, offering high resolution and efficiency. This application note provides a detailed protocol for the preparative HPLC purification of this compound, grounded in established chromatographic principles as outlined in pharmacopeial guidelines such as USP <621> and Ph. Eur. 2.2.46.[1][2][3][4][5][6][7][8]
The method described herein is a reversed-phase HPLC protocol, which separates compounds based on their hydrophobicity. This compound, with its butyl chain, possesses significant hydrophobic character, making it an ideal candidate for this separation technique.
Physicochemical Properties and Methodological Considerations
A successful HPLC purification strategy is built upon a thorough understanding of the analyte's physicochemical properties.
UV Absorbance and Optimal Wavelength Selection
pKa and Mobile Phase pH Control
This compound is a primary aromatic amine. The basicity of the amino group, quantified by its pKa, is a critical parameter for developing a robust HPLC method. The pKa of aniline is approximately 4.6. The butoxy group at the ortho position is an electron-donating group, which increases the electron density on the nitrogen atom, thereby making the amine more basic and increasing its pKa. It is reasonable to estimate the pKa of this compound to be slightly above that of aniline.
Controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks. For basic compounds like this compound, operating at a pH at least 2 units below the pKa will ensure that the analyte is in its protonated, more polar form, leading to better interaction with the mobile phase and reduced peak tailing on silica-based columns. A mobile phase with a pH of 2.5-3.5 is therefore recommended. This is typically achieved by the addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid.
Detailed Preparative HPLC Protocol
This protocol is designed for the purification of this compound on a preparative scale.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, UV-Vis detector, and fraction collector. |
| Column | Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). The choice of column dimensions will depend on the amount of material to be purified. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. |
| Sample Solvent | A mixture of Mobile Phase A and B (e.g., 80:20 A:B) or a solvent in which the sample is highly soluble and that is compatible with the mobile phase. |
| Reagents | This compound (crude), HPLC-grade water, HPLC-grade acetonitrile, Trifluoroacetic acid (TFA). |
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the sample solvent. The concentration should be as high as possible without causing precipitation.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Prime the HPLC pumps with their respective mobile phases to remove any air bubbles.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A: 20% B) until a stable baseline is achieved.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard for preparative reversed-phase separations. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to ensure protonation of the amine for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the hydrophobic compound. |
| Gradient | 20% to 80% B over 30 minutes | A broad gradient to ensure elution of the target compound and separation from impurities. This can be optimized based on initial scouting runs. |
| Flow Rate | 20 mL/min | Appropriate for the column dimension. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 290 nm (primary), 240 nm (secondary) | Based on the UV absorbance of analogous compounds. |
| Injection Volume | 1-5 mL | Dependent on the sample concentration and column loading capacity. |
-
Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV signal at 290 nm.
-
Use a threshold-based collection method to collect the main peak corresponding to this compound.
-
-
Post-Purification Work-up:
-
Analyze an aliquot of each collected fraction using analytical HPLC to determine its purity.
-
Combine the fractions that meet the desired purity specifications.
-
TFA Removal: Trifluoroacetic acid forms a salt with the purified amine. To obtain the free base, the TFA must be removed. This can be achieved by:
-
Liquid-Liquid Extraction: Neutralize the pooled fractions with a base (e.g., sodium bicarbonate solution) and extract the this compound into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge. Load the acidic HPLC fraction onto the cartridge, wash with a non-eluting solvent to remove TFA, and then elute the this compound with a basic solution (e.g., methanol with ammonia).[4]
-
Lyophilization with HCl: For a salt form other than TFA, the sample can be repeatedly dissolved in a dilute HCl solution and lyophilized to exchange the counter-ion.[9]
-
-
Solvent Removal: Evaporate the solvent from the pooled and treated fractions under reduced pressure using a rotary evaporator. For complete removal of residual solvent, the sample can be placed under high vacuum or lyophilized if an appropriate salt form is present.[10][11]
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Purity | >98% (as determined by analytical HPLC) |
| Yield | Dependent on the purity of the crude material and optimization of the purification process. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Insufficiently acidic mobile phase; column degradation. | Ensure the pH of the mobile phase is at least 2 units below the pKa of this compound. Use a new or well-maintained column. |
| Poor Resolution | Inappropriate gradient; column overloading. | Optimize the gradient slope. Reduce the sample load. |
| Low Recovery | Incomplete elution; adsorption to the column. | Increase the final percentage of mobile phase B. Consider a different stationary phase if irreversible adsorption is suspected. |
| TFA in Final Product | Incomplete removal during work-up. | Repeat the TFA removal step (extraction, SPE, or ion-exchange). |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By carefully considering the physicochemical properties of the analyte and adhering to established chromatographic principles, researchers and drug development professionals can achieve high-purity this compound suitable for their downstream applications. The provided workflow and troubleshooting guide offer a robust framework for successful implementation and optimization of this purification method.
References
-
Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]
-
2-Methoxyaniline. PubChem. [Link]
-
Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Waters. [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]
-
How can I remove TFA?. ResearchGate. [Link]
-
Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process. LCGC International. [Link]
-
Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]
-
Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex. [Link]
-
Gradient Optimization in HPLC. Welch Materials. [Link]
-
Application Compendium Solutions for Preparative HPLC. Agilent. [Link]
-
Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. Scientific Products. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
-
Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. ResearchGate. [Link]
-
Gradient Design and Development. Agilent. [Link]
-
Preparative HPLC Columns & Parts. Waters. [Link]
-
How to remove peak from Trifluoroacetic acid in HPLC run?. ResearchGate. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Scale Up with Confidence - Column selection for preparative HPLC. Agilent. [Link]
-
Benzenamine, 2-methoxy-. NIST WebBook. [Link]
-
Benzenamine, 2-ethoxy-. NIST WebBook. [Link]
-
Preparative HPLC ( Separation - Purification ). YouTube. [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]
-
Benzenamine, 2-methoxy-. NIST WebBook. [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]
-
Benzenamine, 4-ethoxy-. NIST WebBook. [Link]
-
I want to purchase a Freeze Drying for Semi-Prep HPLC Fractions collections, any instruments recommendations?. ResearchGate. [Link]
-
2-ETHOXYANILINE. ChemBK. [Link]
-
Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Is an amine in salt form or free after prep HPLC (0.1% formic acid) and freeze drying?. ResearchGate. [Link]
-
4-Ethoxyaniline. PubChem. [Link]
-
In-Process Vapor Composition Monitoring in Application to Lyophilization of Ammonium Salt Formulations. PubMed. [Link]
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2-Butoxyaniline: A Versatile Ortho-Substituted Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 2-Butoxyaniline
This compound, a member of the alkoxy-substituted aniline family, presents itself as a valuable and versatile building block for organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group and a sterically influential butoxy group ortho to each other on a benzene ring, governs its reactivity and makes it a key precursor for a diverse range of heterocyclic and N-functionalized molecules. This ortho-substitution pattern is particularly instrumental in directing cyclization reactions to form valuable scaffolds prevalent in medicinal chemistry and materials science.[1][2] The butoxy group, in addition to its steric influence, modulates the electronic properties of the aniline ring and can enhance the lipophilicity of the resulting molecules, a desirable trait in drug development.[3]
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate, offering detailed application notes and adaptable protocols for its use in key organic transformations. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 4469-81-2 | [4][5] |
| Molecular Formula | C₁₀H₁₅NO | [4] |
| Molecular Weight | 165.23 g/mol | [4] |
| Appearance | Clear dark brown liquid (typical) | [6] |
| Predicted XlogP | 2.4 | [2] |
| Monoisotopic Mass | 165.11537 Da | [2] |
Safety and Handling: this compound, like many anilines, should be handled with care in a well-ventilated fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[6][9] Anilines can be toxic if inhaled, ingested, or absorbed through the skin.[10][11] It is recommended to store this compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[6][12] In case of accidental exposure, it is crucial to seek immediate medical attention.[6]
Application in the Synthesis of Heterocyclic Scaffolds
The ortho-disposed amino and butoxy groups in this compound make it an ideal starting material for the construction of various heterocyclic systems, particularly fused aromatic rings which are privileged structures in numerous biologically active compounds.
Synthesis of 8-Butoxyquinolines via Friedländer Annulation
The Friedländer synthesis is a classical and straightforward method for constructing quinoline rings by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[13] By utilizing this compound, this reaction can be adapted to produce 8-butoxyquinoline derivatives. While a direct reaction of this compound with an α,β-unsaturated carbonyl compound in a Doebner-von Miller or Skraup-type synthesis is also conceivable, the Friedländer approach offers a convergent and often milder route.[1][14]
Causality of Experimental Choices: The reaction is typically catalyzed by either an acid or a base. An acid catalyst protonates the carbonyl group of the ketone, making it more electrophilic for the initial aldol-type condensation. A base catalyst, on the other hand, deprotonates the α-methylene group, generating a nucleophilic enolate. The subsequent cyclization and dehydration are driven by the formation of the stable aromatic quinoline ring. The choice of catalyst and reaction conditions can influence the reaction rate and yield.
Caption: General workflow for the Friedländer synthesis of 8-butoxyquinolines.
Protocol: Synthesis of 2-Methyl-8-butoxyquinoline (A Representative Procedure)
This protocol is a representative example adapted from general Friedländer synthesis procedures.[13] Optimization of temperature and reaction time may be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), ethyl acetoacetate (1.1 eq.), and polyphosphoric acid (PPA) (approximately 10 times the weight of the aniline).
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-8-butoxyquinoline.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another class of heterocyclic compounds with significant biological activities. A common route to 2-substituted benzimidazoles involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. This compound can be readily converted to the corresponding ortho-phenylenediamine derivative through nitration followed by reduction, thus serving as a precursor to 2-substituted 4-butoxybenzimidazoles.
Causality of Experimental Choices: The initial nitration of this compound is an electrophilic aromatic substitution. The subsequent reduction of the nitro group to an amine is a critical step, often achieved using reducing agents like tin(II) chloride or catalytic hydrogenation. The final cyclization with a carboxylic acid is a condensation reaction that is typically promoted by heating in the presence of an acid catalyst, which facilitates the dehydration step.
Caption: Synthetic pathway to 4-butoxybenzimidazoles from this compound.
Protocol: Synthesis of 2-Alkyl/Aryl-4-butoxybenzimidazole (A Representative Procedure)
This is a general two-step protocol based on established methods for benzimidazole synthesis.
Step 1: Synthesis of 3-Butoxy-1,2-phenylenediamine
-
Nitration: Carefully add this compound to a cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C. After the addition, allow the reaction to stir for a specified time before pouring it onto ice. Filter the precipitated nitro compound and wash it with water.
-
Reduction: Suspend the nitro-2-butoxyaniline in concentrated hydrochloric acid and add a reducing agent such as tin(II) chloride dihydrate portion-wise. Heat the mixture at reflux until the reaction is complete (monitored by TLC). Cool the reaction, make it basic with a concentrated sodium hydroxide solution, and extract the product with an organic solvent. Purify the resulting diamine by column chromatography or recrystallization.
Step 2: Condensation to form the Benzimidazole
-
Reaction Setup: In a flask, mix the 3-butoxy-1,2-phenylenediamine (1.0 eq.), a carboxylic acid (1.1 eq.), and a catalytic amount of a strong acid (e.g., 4N HCl).
-
Reaction Execution: Heat the mixture at reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and neutralize it with an aqueous ammonia solution. Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted-4-butoxybenzimidazole.
N-Functionalization: Expanding the Molecular Diversity
The amino group of this compound is a key site for further molecular elaboration through N-acylation and N-alkylation reactions, leading to a wide array of amides and secondary/tertiary amines that are important in various fields.
N-Acylation
N-acylation of this compound provides access to the corresponding amides. This transformation is often employed to introduce a specific functional group or to protect the amino group during subsequent synthetic steps.
Causality of Experimental Choices: The reaction of an aniline with an acylating agent like an acyl chloride or an anhydride is a nucleophilic acyl substitution. A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.
Protocol: N-Acetylation of this compound (A Representative Procedure)
This protocol is based on general N-acylation procedures.[5]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile in a flask equipped with a magnetic stirrer. Add a base like pyridine (1.2 eq.).
-
Reagent Addition: Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride (1.1 eq.) dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-(2-butoxyphenyl)acetamide can be purified by recrystallization or column chromatography if necessary.
N-Alkylation
N-alkylation of this compound yields secondary or tertiary amines, which are common motifs in pharmaceuticals. Reductive amination is a widely used and efficient method for this transformation.
Causality of Experimental Choices: Reductive amination involves the initial formation of an imine or enamine intermediate from the reaction of the aniline with an aldehyde or ketone. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to the corresponding amine. The choice of reducing agent can influence the selectivity and reaction conditions.
Protocol: N-Benzylation of this compound via Reductive Amination (A Representative Procedure)
This is a general protocol for reductive amination.
-
Imine Formation: In a flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a solvent like methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation and stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (1.5 eq.) portion-wise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitored by TLC). Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude N-benzyl-2-butoxyaniline by column chromatography.
Application in Azo Dye Synthesis
Azo dyes are a significant class of colored compounds with wide applications. The synthesis of azo dyes involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component.[7][8] this compound can serve as the amine component in this reaction.
Causality of Experimental Choices: Diazotization is carried out in a cold, acidic solution with sodium nitrite to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The subsequent azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline derivative.
Caption: General scheme for the synthesis of an azo dye from this compound.
Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Values and Interpretation |
| ¹H NMR | Aromatic Protons (δ 6.5-7.5 ppm): Four signals in the aromatic region, likely exhibiting complex splitting patterns due to ortho and meta coupling. The protons ortho and para to the electron-donating amino and butoxy groups will be more shielded (upfield). Butoxy Group Protons: A triplet around δ 4.0 ppm (-OCH₂-), a multiplet around δ 1.7-1.8 ppm (-OCH₂CH₂-), a multiplet around δ 1.4-1.5 ppm (-CH₂CH₃), and a triplet around δ 0.9-1.0 ppm (-CH₃). Amino Group Protons (δ 3.5-4.5 ppm): A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent. |
| ¹³C NMR | Aromatic Carbons (δ 110-150 ppm): Six distinct signals for the aromatic carbons. The carbons directly attached to the oxygen and nitrogen atoms (C-O and C-N) will be deshielded and appear downfield. The carbons ortho and para to the electron-donating groups will be shielded (upfield). Butoxy Group Carbons: Four signals corresponding to the four carbons of the butyl group, with the -OCH₂- carbon appearing around δ 68-70 ppm. |
| IR Spectroscopy | N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine. C-H Stretching (Aromatic): Bands typically above 3000 cm⁻¹. C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ for the butoxy group. C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O Stretching: A strong absorption band around 1200-1250 cm⁻¹ for the aryl-alkyl ether. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of this compound. Fragmentation: Expect fragmentation patterns involving the loss of the butyl group or parts of it, as well as fragmentation characteristic of anilines. |
Conclusion
This compound is a readily accessible and highly useful building block in organic synthesis. Its bifunctional nature, with ortho-disposed amino and butoxy groups, provides a powerful handle for the construction of diverse and complex molecular architectures, particularly heterocyclic scaffolds of medicinal and material importance. The protocols and data presented in this guide, while based on established methodologies for anilines, offer a solid foundation for researchers to explore the full synthetic potential of this compound in their quest for novel and functional molecules.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). Retrieved from [Link]
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Das, P. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635-20663. [Link]
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PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Shahnaz, M. et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]
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Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]
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Altaie, S. M. et al. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Benzoxazoles from 2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its prevalence in a wide array of pharmacologically active agents and functional materials.[1][2][3] This guide provides a comprehensive overview of the experimental procedures for the synthesis of 2-substituted benzoxazoles, starting from the readily available precursor, 2-aminophenol. Moving beyond a mere recitation of steps, this document delves into the mechanistic rationale behind various synthetic strategies, offering field-proven insights to empower researchers in their experimental design and execution. The protocols detailed herein are designed to be robust and reproducible, emphasizing safety, efficiency, and adaptability to a diverse range of substrates.
Introduction: The Significance of the Benzoxazole Moiety
Benzoxazoles are a class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1] This privileged structural motif is found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] Their intrinsic fluorescence also makes them valuable in the development of sensors and probes.[4] The versatility and importance of benzoxazoles necessitate efficient and reliable synthetic methodologies. The most common and direct approach involves the condensation of 2-aminophenols with various electrophilic partners, a strategy that has been refined through diverse catalytic systems and reaction conditions.[1][3]
Mechanistic Overview: The Formation of the Benzoxazole Ring
The synthesis of benzoxazoles from 2-aminophenol generally proceeds through a two-step sequence:
-
Initial Nucleophilic Attack: The amino group of 2-aminophenol acts as a nucleophile, attacking an electrophilic carbon, typically from a carbonyl compound (aldehyde or carboxylic acid derivative). This forms an intermediate, often a Schiff base or an amide.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the 2-aminophenol then attacks the newly formed imine or amide carbon in an intramolecular fashion. Subsequent dehydration (elimination of a water molecule) leads to the formation of the stable aromatic benzoxazole ring.
The choice of catalyst and reaction conditions is critical in facilitating these steps efficiently and under mild conditions.
Figure 1: A simplified diagram illustrating the general mechanism for benzoxazole synthesis.
Experimental Protocols
This section details several robust and widely employed protocols for the synthesis of 2-substituted benzoxazoles from 2-aminophenol. The choice of method will depend on the available reagents, equipment, and the nature of the desired substituent.
Protocol 1: Condensation with Carboxylic Acids
This is a classical and straightforward method. The direct condensation of a carboxylic acid with 2-aminophenol requires elevated temperatures to drive the dehydration.[1] The use of a catalyst can significantly improve reaction rates and yields.
Method 1A: Methanesulfonic Acid Catalyzed One-Pot Synthesis
Methanesulfonic acid serves as a highly effective catalyst for this transformation.[5][6] This protocol also details an in situ generation of the more reactive acid chloride from the carboxylic acid using thionyl chloride.
Materials:
-
2-Aminophenol
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanesulfonic acid (CH₃SO₃H)
-
Toluene or Xylene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).[1]
-
Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.[1]
-
Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[1]
-
Carefully add methanesulfonic acid (2.0-3.0 mmol) to the mixture.[1]
-
Heat the reaction mixture to 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.[1]
Method 1B: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation offers a rapid and environmentally friendly alternative to conventional heating, often leading to higher yields in shorter reaction times.[1]
Materials:
-
2-Aminophenol
-
Carboxylic acid
Procedure:
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[1]
-
Thoroughly mix the reactants using a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and for a duration sufficient to complete the reaction (e.g., 300 W for 5-15 minutes), as determined by TLC monitoring.[1]
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product using column chromatography on silica gel.
Protocol 2: Condensation with Aldehydes
The reaction of 2-aminophenol with aldehydes is a very common and efficient route to 2-aryl- and 2-alkylbenzoxazoles.[2][7] This transformation typically involves an oxidative cyclization.
Method 2A: Copper(II) Acetate Catalyzed Oxidative Cyclization
This method utilizes an inexpensive and readily available copper catalyst to promote the oxidative coupling.[7]
Materials:
-
2-Aminophenol
-
Aldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
Procedure:
-
To a solution of 2-aminophenol (1.0 mmol) and the aldehyde (1.2 mmol) in ethanol (10 mL), add copper(II) acetate monohydrate (10 mol%).[7]
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 60°C) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
Method 2B: Green Synthesis using a Heterogeneous Catalyst
For a more environmentally benign approach, a heterogeneous catalyst can be employed, which can be easily recovered and reused.[8]
Materials:
-
2-Aminophenol
-
Aromatic aldehyde
-
Ag@Fe₂O₃ core-shell nanocatalyst
-
Water:Ethanol (5:1) mixture
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture by adding 20 mg of Ag@Fe₂O₃ nanoparticles to a mixture of 2-aminophenol (1.5 mmol) and the substituted aromatic aldehyde (1.5 mmol) in 6 mL of a water:ethanol (5:1) dispersion.[8]
-
Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC.[8]
-
After completion, add ethyl acetate to the mixture and extract the product.
-
Separate the organic phase, wash with water, and dry with anhydrous magnesium sulfate.[8]
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the product from ethanol to get the pure 2-phenyl benzoxazole derivative.[8]
-
The catalyst can be separated using an external magnet, washed with chloroform, and reused.[8]
Protocol 3: Synthesis from β-Diketones
A combination of a Brønsted acid and a copper salt can effectively catalyze the synthesis of benzoxazoles from 2-aminophenols and β-diketones.[9][10]
Materials:
-
2-Aminophenol
-
β-Diketone (e.g., 2,4-pentanedione)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Copper(I) iodide (CuI)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel, combine 2-aminophenol (1.0 mmol), the β-diketone (1.2 mmol), TsOH·H₂O (10 mol%), and CuI (5 mol%) in acetonitrile (5 mL).[9]
-
Heat the reaction mixture at 80°C for 16 hours, or until TLC indicates the consumption of the starting material.[9]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: A Comparative Overview
| Method | Reactant | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| 1A | Carboxylic Acid | SOCl₂, CH₃SO₃H | Conventional Heating (100-120°C) | High yields, wide substrate scope.[5][6] | Use of corrosive reagents (SOCl₂, CH₃SO₃H). |
| 1B | Carboxylic Acid | None (or Lawesson's reagent) | Microwave Irradiation (solvent-free) | Rapid, solvent-free, high efficiency.[1][11] | Requires specialized microwave reactor. |
| 2A | Aldehyde | Cu(OAc)₂·H₂O | Room Temp. or 60°C | Mild conditions, inexpensive catalyst.[7] | May require an oxidant (air). |
| 2B | Aldehyde | Ag@Fe₂O₃ | Room Temp. | Green, reusable catalyst, simple workup.[8] | Catalyst synthesis required. |
| 3 | β-Diketone | TsOH·H₂O, CuI | 80°C | Tolerates various functional groups.[9][10] | Longer reaction times. |
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for the synthesis of benzoxazoles.
Troubleshooting and Expert Insights
-
Low Yields:
-
Ensure all reagents are pure and dry, especially the solvent. Water can interfere with the reaction.
-
Optimize the reaction temperature and time. For sluggish reactions, a moderate increase in temperature or prolonged reaction time may be beneficial.
-
Check the catalyst activity. Some catalysts may deactivate over time or in the presence of impurities.
-
-
Side Product Formation:
-
In reactions with aldehydes, over-oxidation to the corresponding carboxylic acid can sometimes occur. Using a milder oxidant or controlling the reaction time can mitigate this.
-
Incomplete cyclization can leave amide or Schiff base intermediates. Ensure sufficient heating and/or catalyst loading to drive the reaction to completion.
-
-
Purification Challenges:
-
If the product is difficult to separate from the starting materials by column chromatography, consider recrystallization from a suitable solvent system.
-
The polarity of the eluent for column chromatography should be carefully optimized using TLC.
-
Conclusion
The synthesis of benzoxazoles from 2-aminophenol is a versatile and well-established area of organic synthesis. By understanding the underlying mechanisms and having access to a variety of robust protocols, researchers can efficiently generate a wide range of these valuable heterocyclic compounds. The choice between classical thermal methods, modern microwave-assisted synthesis, or green catalytic approaches allows for flexibility based on the specific needs of the research, promoting both discovery and sustainable chemical practices.
References
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available from: [Link]
-
Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. Available from: [Link]
-
Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis. Available from: [Link]
-
“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Jetir.Org. Available from: [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available from: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 24093-24111. Available from: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 24093-24111. Available from: [Link]
-
A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College. Available from: [Link]
-
2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. Available from: [Link]
-
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry. Available from: [Link]
-
Scope of 2‐aminophenols 1 and aldehydes 2. ResearchGate. Available from: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. Available from: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available from: [Link]
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- 11. Benzoxazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Williamson Ether Synthesis of 2-Butoxyaniline
Welcome to the technical support guide for the synthesis of 2-butoxyaniline. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Williamson ether synthesis for this specific transformation. Our goal is to move beyond a simple recitation of steps and provide you with the causal reasoning behind procedural choices, enabling you to troubleshoot effectively and optimize your reaction for yield, purity, and selectivity.
The synthesis of this compound from 2-aminophenol and a butyl halide is a classic Williamson ether synthesis. However, the presence of two nucleophilic sites on the 2-aminophenol starting material—the hydroxyl group (O-H) and the amino group (N-H₂)—introduces a significant challenge: achieving selective O-alkylation over the competing N-alkylation and di-alkylation pathways.[1] This guide will address this core issue and other common experimental hurdles.
Part 1: Troubleshooting and Optimization Guide (Q&A)
This section directly addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary causes?
Low yields in this synthesis can typically be traced back to one of four areas: incomplete deprotonation, competing side reactions, suboptimal reaction conditions, or inefficient workup.
-
Incomplete Deprotonation: The Williamson synthesis requires the formation of an alkoxide (or, in this case, a phenoxide) to act as the nucleophile.[2] The pKa of the phenolic proton of 2-aminophenol is approximately 10, while the pKa of the anilinic proton is around 30. A base must be strong enough to deprotonate the hydroxyl group quantitatively without significantly deprotonating the amine. If the base is too weak or used in insufficient stoichiometric amounts, unreacted 2-aminophenol will remain, lowering the theoretical yield.
-
Competing Side Reactions: The most significant cause of low yield is the lack of selectivity, leading to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.[3] Another common side reaction is the E2 elimination of your alkyl halide, especially if reaction temperatures are too high or if you are inadvertently using a secondary or tertiary halide.[4]
-
Suboptimal Conditions: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred because they solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion to act as a nucleophile.[4][5] Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction rate.[6] Reaction temperatures should be sufficient to drive the Sₙ2 reaction but not so high as to promote elimination; a range of 50-100°C is typical.[6][7]
-
Workup Losses: this compound has some water solubility, and improper extraction techniques can lead to significant product loss in the aqueous phase. Furthermore, anilines are basic and can form salts, which can also complicate extraction if the pH is not carefully controlled.
Q2: I'm observing a significant amount of N-butylated and N,O-dibutylated byproducts. How can I achieve selective O-alkylation?
This is the central challenge of this synthesis. While the phenoxide is a softer nucleophile than the amine, direct alkylation of 2-aminophenol often yields a difficult-to-separate mixture of products.[3] The most robust and reliable solution is to employ a protection-alkylation-deprotection strategy.
The Causality: The amino group (-NH₂) is a potent nucleophile. To prevent it from reacting with the butyl halide, it can be temporarily converted into a less nucleophilic functional group. A common and effective method is to form an imine (or Schiff base) by reacting the 2-aminophenol with an aldehyde, such as benzaldehyde.[3][8] The resulting imine is significantly less nucleophilic than the starting amine, allowing the subsequent Williamson ether synthesis to proceed selectively at the hydroxyl position. The imine can then be easily hydrolyzed under acidic conditions to regenerate the free amine, yielding the desired this compound with high purity.[8]
This protection strategy transforms a problematic selectivity issue into a reliable, high-yield, three-step sequence. It is the recommended "self-validating" system for producing high-purity this compound.
Q3: My reaction is producing 1-butene gas. How can I minimize this elimination side reaction?
The formation of an alkene byproduct is a definitive sign of a competing E2 elimination reaction.[5] This occurs when the phenoxide acts as a base, abstracting a proton from the beta-carbon of the alkyl halide, rather than as a nucleophile attacking the alpha-carbon.
Here are the key strategies to favor substitution (Sₙ2) over elimination (E2):
-
Alkyl Halide Structure: This is the most critical factor. Always use a primary alkyl halide. For this synthesis, 1-bromobutane or 1-iodobutane are ideal. Secondary halides (like 2-bromobutane) will give a mixture of substitution and elimination, while tertiary halides (like tert-butyl bromide) will yield almost exclusively the elimination product.[2][9]
-
Reaction Temperature: Lowering the reaction temperature generally favors the Sₙ2 pathway.[4] Elimination reactions often have a higher activation energy and become more competitive at elevated temperatures. If you are observing butene formation, try reducing the reaction temperature by 10-20°C.
-
Choice of Base: While a strong base is needed, extremely hindered bases can sometimes favor elimination. However, for this synthesis, the phenoxide is the base/nucleophile in the key step, so the choice of alkyl halide and temperature are more dominant factors.
Q4: What are the optimal solvent and base combinations for this synthesis?
For the recommended N-protected strategy , the choices are straightforward:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is an excellent choice. It is a moderately strong base, inexpensive, easy to handle, and highly effective for deprotonating phenols in polar aprotic solvents.[3] Stronger bases like sodium hydride (NaH) can be used but require more stringent anhydrous techniques.[10]
-
Solvent: N,N-Dimethylformamide (DMF) or acetonitrile are the preferred solvents.[6] They are polar aprotic, effectively solubilize the reactants, and promote the Sₙ2 reaction.[4]
For a direct (unprotected) alkylation , the choice is more nuanced as you must balance O- vs. N-alkylation. Using a weaker base like K₂CO₃ and a polar aprotic solvent is still the best starting point, but expect to face selectivity challenges.
Q5: I'm struggling with the final purification. What are the best practices for isolating pure this compound?
Anilines can be challenging to purify due to their basicity, moderate polarity, and susceptibility to air oxidation (turning dark).
-
Aqueous Workup: After the reaction, quench with water and extract with an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with water and then brine to remove the bulk of the solvent (e.g., DMF) and inorganic salts.
-
Acid-Base Extraction: A highly effective method for separating the basic this compound from non-basic impurities is to perform an acid wash. Extract the organic layer with dilute aqueous HCl (e.g., 1 M). The aniline will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, cooled in an ice bath, and basified with NaOH or NaHCO₃ to regenerate the free aniline, which can then be back-extracted into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the final organic extract over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification:
-
Distillation: If the product is liquid and thermally stable, vacuum distillation is an excellent method for final purification.
-
Column Chromatography: Use a silica gel column with a solvent system like hexanes/ethyl acetate. The polarity can be tuned to achieve good separation. It is often advisable to deactivate the silica gel slightly with triethylamine (e.g., 1% in the eluent) to prevent streaking of the basic aniline product.
-
Crystallization of a Salt: For very high purity, the aniline can be precipitated from solution as a salt (e.g., hydrochloride or sulfonate salt), recrystallized, and then converted back to the free base.[11][12]
-
Part 2: Optimized Experimental Protocol (N-Protected Synthesis)
This protocol utilizes the N-protection strategy to ensure high selectivity for O-alkylation.
Step 1: Protection of the Amino Group (Imine Formation)
-
In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the imine, N-benzylidene-2-aminophenol, often results in a precipitate.
-
Remove the solvent under reduced pressure. The crude imine can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.[3]
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
To a stirred solution of the N-benzylidene-2-aminophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1-bromobutane (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude N-protected this compound.
Step 3: Deprotection (Imine Hydrolysis)
-
Dissolve the crude product from Step 2 in a solvent such as THF or methanol.
-
Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or vacuum distillation as described in Q5.
Part 3: Data Summary & Visualizations
Diagram: Competing Reaction Pathways
Caption: Desired O-alkylation vs. competing N-alkylation side reactions.
Table: Recommended Reaction Parameters (N-Protected Method)
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Aminophenol | Reactant providing the aromatic core. |
| Protecting Group | Benzaldehyde (to form imine) | Deactivates the amine nucleophile, ensuring O-selectivity.[3][8] |
| Alkylating Agent | 1-Bromobutane (or 1-Iodobutane) | Primary halide minimizes E2 elimination.[9] |
| Base | Anhydrous K₂CO₃ | Sufficiently strong for phenoxide formation, easy to handle.[3] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent enhances nucleophilicity of the phenoxide.[4] |
| Temperature | 60-70 °C | Provides sufficient energy for Sₙ2 without promoting side reactions.[6] |
| Deprotection | Aqueous HCl | Effective and clean hydrolysis of the imine protecting group.[3] |
Diagram: Optimized Workflow for this compound Synthesis
Caption: High-selectivity workflow using an N-protection strategy.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Which alkylating agent is superior: 1-bromobutane or 1-iodobutane? A: Iodide is a better leaving group than bromide, meaning 1-iodobutane will react faster than 1-bromobutane.[13] However, 1-iodobutane is significantly more expensive and less stable. For most lab-scale syntheses, 1-bromobutane offers a good balance of reactivity and cost. If the reaction with 1-bromobutane is sluggish, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This in-situ generates the more reactive 1-iodobutane via the Finkelstein reaction.[6]
-
Q: Can I use phase-transfer catalysis (PTC) for this reaction? A: Yes, PTC is an excellent technique for this type of reaction and is common in industrial settings.[6] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the alkyl halide resides.[14][15] This can allow the reaction to be run under milder conditions, often with aqueous NaOH as the base and a non-polar solvent like toluene, which can simplify the workup and be more environmentally friendly.[15]
-
Q: How do I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a silica plate and an eluent system like 4:1 Hexanes:Ethyl Acetate. You should be able to visualize the consumption of your starting material (the protected or unprotected aminophenol) and the appearance of a new, less polar spot corresponding to your ether product. Staining with potassium permanganate or viewing under UV light can help with visualization. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of reactants and products over time.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
-
Professor Dave Explains. Williamson Ether Synthesis. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Globe Thesis. Preparation Of Organotextile Catalyst And Its Application For Williamson Ether Reaction In Phase Transfer Catalysis System. [Link]
-
ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]
-
The Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]
-
PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
-
Reddit. Purify and dry aniline? : r/chemistry. [Link]
- Google Patents. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
Sources
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 13. francis-press.com [francis-press.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. jetir.org [jetir.org]
Technical Support Center: Synthesis of 2-Butoxyaniline
Welcome to the technical support center for the synthesis of 2-butoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key building block in various pharmaceutical and chemical industries, is most commonly achieved through a two-step process:
-
Williamson Ether Synthesis: This step involves the O-alkylation of a starting material, typically 2-nitrophenol or 2-aminophenol, with a butyl halide (e.g., 1-bromobutane) to form the corresponding butoxy-substituted benzene ring.[1][2]
-
Reduction of the Nitro Group: When starting from 2-nitrophenol, the resulting 2-butoxynitrobenzene is subsequently reduced to the target this compound.[3][4]
This guide will focus on the potential side reactions in both direct O-alkylation of 2-aminophenol and the Williamson ether synthesis/reduction pathway, providing troubleshooting strategies to mitigate these issues.
II. Troubleshooting Guide & FAQs: Side Reactions
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound and Formation of N-Alkylated Byproduct when Starting from 2-Aminophenol
Question: I am attempting a one-step synthesis of this compound from 2-aminophenol and 1-bromobutane, but I'm getting a low yield of my desired product along with a significant amount of a byproduct. What is happening and how can I fix it?
Answer: This is a classic case of competing N-alkylation versus O-alkylation. 2-Aminophenol is an ambident nucleophile, meaning it has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH).[5] Direct alkylation often leads to a mixture of O-alkylated (desired product), N-alkylated (2-(butylamino)phenol), and potentially N,O-dialkylated products.[6][7]
Causality: The relative nucleophilicity of the amino and hydroxyl groups dictates the reaction outcome. While the phenoxide anion (formed by deprotonating the hydroxyl group) is a strong nucleophile for O-alkylation, the amino group can also directly attack the alkyl halide, leading to N-alkylation.[8][9]
Troubleshooting Strategies:
-
Protect the Amino Group: The most effective strategy to ensure selective O-alkylation is to temporarily protect the more nucleophilic amino group.[6][7] A common method involves the formation of a Schiff base (imine) by reacting 2-aminophenol with an aldehyde, such as benzaldehyde.[10] The imine protects the amino group, allowing the subsequent alkylation to occur exclusively at the hydroxyl group. The protecting group can then be easily removed by hydrolysis.[7][10]
-
Careful Choice of Base and Solvent: For direct alkylation, the choice of base is critical. Using a base that selectively deprotonates the phenolic hydroxyl group over the amino group can favor O-alkylation. Weaker bases like potassium carbonate (K2CO3) are often preferred over stronger bases like sodium hydride (NaH) in this context.[11][12] Polar aprotic solvents such as DMF or DMSO can also favor O-alkylation.[11]
Issue 2: Formation of an Alkene Byproduct (Butene) during Williamson Ether Synthesis
Question: During the Williamson ether synthesis step with 2-nitrophenol and a butyl halide, I've identified butene gas evolution and a lower yield of my ether. What is causing this?
Answer: You are observing a competing E2 (elimination) reaction.[11] The alkoxide or phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the carbon bearing the halide, leading to the formation of an alkene.[13]
Causality: The Williamson ether synthesis is an SN2 reaction, which is always in competition with the E2 elimination pathway.[1] This side reaction is more prominent with secondary and tertiary alkyl halides, but can also occur with primary halides, especially at higher temperatures.[2][11]
Troubleshooting Strategies:
| Parameter | Recommendation to Favor SN2 (Ether Formation) | Rationale |
| Alkyl Halide | Use a primary alkyl halide (e.g., 1-bromobutane or 1-iodobutane). | Primary halides are less sterically hindered, making them more susceptible to backside attack in an SN2 reaction.[2][13] |
| Temperature | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. | Elimination reactions generally have a higher activation energy than substitution reactions, so lower temperatures favor substitution.[11] |
| Base | Use the stoichiometric amount of a moderately strong base (e.g., K2CO3, NaOH) to form the phenoxide. | While a strong base is needed, excessively strong or bulky bases can increase the rate of elimination.[11][14] |
Issue 3: Incomplete Reduction of 2-Butoxynitrobenzene
Question: After the reduction step, my product is contaminated with the starting material, 2-butoxynitrobenzene, and possibly intermediate species. How can I ensure complete reduction?
Answer: Incomplete reduction can be due to several factors, including the choice of reducing agent, reaction time, temperature, and catalyst activity. The reduction of a nitro group to an amine is a multi-electron process that proceeds through intermediates like nitroso and hydroxylamine species.[15]
Causality: Insufficient reducing agent, deactivated catalyst (in catalytic hydrogenation), or non-optimal reaction conditions can lead to the accumulation of starting material or intermediates.
Troubleshooting Strategies:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is a clean and efficient method. Ensure the catalyst (e.g., Pd/C, PtO2) is active and not poisoned. Use an appropriate solvent and hydrogen pressure.
-
Metal/Acid Reduction: A common and effective method is the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like HCl.[16] Ensure a sufficient excess of the metal and acid is used.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitro compound is completely consumed.
-
Reaction Conditions: Ensure adequate stirring to maintain good contact between reactants, especially in heterogeneous reactions (e.g., catalytic hydrogenation, metal/acid). The reaction may require gentle heating to go to completion.
Issue 4: Product Purity and Coloration
Question: My final this compound product is dark-colored and appears impure even after initial workup. How can I purify it?
Answer: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.[17] Incomplete reactions or side reactions will also contribute to impurities.
Purification Strategies:
-
Extraction: Perform a standard acid-base workup. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the aniline and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free aniline and extract it back into an organic solvent.
-
Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation. This is very effective at removing non-volatile impurities.
-
Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, purification by column chromatography on silica gel is a good option.
-
Decolorization: If the product is colored due to oxidation, you can try treating a solution of the product with a small amount of activated carbon and then filtering it before the final solvent removal or distillation.
III. Experimental Protocols & Visualizations
Protocol 1: Two-Step Synthesis of this compound from 2-Nitrophenol
Step A: Synthesis of 2-Butoxynitrobenzene (Williamson Ether Synthesis)
-
To a stirred solution of 2-nitrophenol in a polar aprotic solvent like DMF or acetonitrile, add 1.2 equivalents of anhydrous potassium carbonate (K2CO3).
-
Stir the mixture at room temperature for 30 minutes to form the potassium 2-nitrophenoxide.
-
Add 1.1 equivalents of 1-bromobutane dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC. The reaction is typically complete in 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-butoxynitrobenzene.
Step B: Reduction to this compound
-
Dissolve the crude 2-butoxynitrobenzene in ethanol.
-
Add this solution to a flask containing 3-4 equivalents of tin (Sn) metal granules and a concentrated HCl solution.
-
Reflux the mixture with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully make it basic by the slow addition of a concentrated NaOH solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways and potential side reactions.
Caption: Competing N- vs. O-alkylation of 2-aminophenol.
Caption: SN2 vs. E2 competition in Williamson ether synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
IV. References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]
-
ResearchGate. Selective alkylation of hydroxyl group of aminophenols | Download Table. [Link]
-
ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Reddit. Progress on N-alkylation of o-aminophenol : r/Chempros. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Reddit. I am supposed to find the side product of this Williamson ether synthesis... : r/chemhelp. [Link]
-
Research Square. Reactions for making widely used aniline compounds break norms of synthesis. [Link]
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ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
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Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]
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Google Patents. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
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ResearchGate. Reduction of 2-chloronitrobenzene (2-Cl-NB) to 2-chloroaniline.... [Link]
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Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
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NIH. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
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Syntheses of Medicinal Compounds. Syntheses of Medicinal Compounds. [Link]
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ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
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Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
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ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
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NIH. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
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Reddit. Purify and dry aniline? : r/chemistry. [Link]
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Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]
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Google Patents. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
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Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]
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NCBI. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]
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Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. [Link]
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How to minimize E2 elimination in 2-Butoxyaniline synthesis
Welcome to our dedicated technical support guide for the synthesis of 2-butoxyaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on mitigating the formation of undesired E2 elimination byproducts. Our goal is to provide you with the expertise and actionable insights necessary to optimize your reaction conditions and achieve high yields of your target compound.
Troubleshooting Guide: Minimizing E2 Elimination
The synthesis of this compound, typically achieved via the Williamson ether synthesis, involves the O-alkylation of 2-aminophenol with a butyl halide. The primary challenge in this process is the competition between the desired S(_{N})2 pathway, which yields this compound, and the E2 elimination pathway, which results in the formation of butene isomers and unreacted 2-aminophenol, significantly reducing the yield. This guide addresses the most common issues and provides scientifically grounded solutions.
Q1: My synthesis of this compound is resulting in a low yield, and I've identified butene as a major byproduct. What is causing this, and how can I prevent it?
A1: The formation of butene is a classic sign that the E2 (bimolecular elimination) reaction is outcompeting your desired S({N})2 (bimolecular nucleophilic substitution) reaction.[1] In the Williamson ether synthesis, the alkoxide of 2-aminophenol is a strong base and can act as a nucleophile to attack the butyl halide (S({N})2) or as a base to abstract a β-hydrogen from the butyl halide, leading to the formation of a double bond (E2).[1][2]
To favor the S(_{N})2 pathway and maximize the yield of this compound, several parameters of your reaction need to be carefully controlled. These include the structure of the butyl halide, the choice of base, the solvent system, and the reaction temperature.
Below is a visual representation of the competing reaction pathways:
Caption: Competing S(_{N})2 and E2 pathways in this compound synthesis.
Q2: Which isomer of butyl halide should I use: 1-bromobutane or 2-bromobutane?
A2: The choice of the alkyl halide isomer is arguably the most critical factor in minimizing E2 elimination. You should unequivocally use a primary alkyl halide , such as 1-bromobutane or 1-iodobutane.
The rationale is based on steric hindrance. The S({N})2 reaction involves a backside attack of the nucleophile on the carbon bearing the leaving group. Primary alkyl halides, where this carbon is only attached to one other carbon, are sterically unhindered and readily undergo S({N})2 reactions.[1][2]
Conversely, secondary alkyl halides like 2-bromobutane are more sterically hindered, making the backside attack more difficult. This steric hindrance makes it easier for the phenoxide to act as a base and abstract a more accessible β-hydrogen, leading to a higher proportion of the E2 product.[1] Studies on the selective alkylation of aminophenols have shown that primary alkyl halides provide satisfactory yields, whereas secondary alkyl halides result in significantly lower yields of the desired O-alkylated product.[3][4]
Q3: What is the best base to use for deprotonating 2-aminophenol without promoting E2 elimination?
A3: The ideal base should be strong enough to completely deprotonate the phenolic hydroxyl group of 2-aminophenol but not so sterically hindered that it preferentially promotes E2 elimination.
-
Recommended Bases: For aryl ether syntheses, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, particularly in systems with phase-transfer catalysis.[6][7]
-
Bases to Avoid: Strong, bulky bases such as potassium tert-butoxide (KOtBu) should be avoided. Their steric bulk hinders their ability to act as a nucleophile and enhances their propensity to abstract a proton, strongly favoring the E2 pathway.[8]
Q4: How does the choice of solvent affect the S(_{N})2/E2 ratio in my reaction?
A4: The solvent plays a crucial role in stabilizing the transition states of both the S({N})2 and E2 reactions. To favor the S({N})2 pathway, a polar aprotic solvent is highly recommended.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices.[5][9] These solvents are polar enough to dissolve the ionic reactants but do not solvate the nucleophile (the phenoxide) as strongly as protic solvents. This "naked" and highly reactive nucleophile is more likely to participate in the S(_{N})2 reaction.
-
Solvents to Avoid: Protic solvents, such as ethanol or water, should generally be avoided as the primary solvent. They can form hydrogen bonds with the phenoxide, creating a solvent shell that stabilizes the nucleophile, reduces its reactivity, and can favor the E2 pathway.
Q5: What is the optimal temperature for the synthesis of this compound?
A5: Temperature is a key thermodynamic parameter in controlling the selectivity between substitution and elimination. Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Consequently, lower to moderate reaction temperatures are recommended to minimize E2 elimination.
A typical temperature range for Williamson ether synthesis is between 50-100 °C.[6][9] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC. If the reaction is too slow, the temperature can be gradually increased. High temperatures will almost certainly increase the proportion of the butene byproduct.
Summary of Recommended Conditions to Favor S(_{N})2
| Parameter | Recommendation to Favor S({N})2 (this compound) | Rationale |
| Butyl Halide | 1-Bromobutane or 1-Iodobutane (Primary) | Minimizes steric hindrance at the reaction center, facilitating nucleophilic attack.[1][3] |
| Base | K₂CO₃, Cs₂CO₃, NaOH, KOH | Sufficiently basic to deprotonate the phenol without being sterically bulky, which would favor E2.[5] |
| Solvent | DMF, DMSO, Acetonitrile (Polar Aprotic) | Solvates the cation but not the nucleophile, increasing the nucleophile's reactivity for S({N})2.[5] |
| Temperature | 50 - 80 °C (Moderate) | Lower temperatures disfavor the higher activation energy E2 pathway.[9] |
| Leaving Group | Iodide > Bromide > Chloride | A better leaving group increases the rate of both S({N})2 and E2. Iodide is often preferred for faster S({N})2 rates at lower temperatures. |
Experimental Protocol: Williamson Ether Synthesis of this compound
This generalized protocol is a starting point and may require optimization for your specific laboratory conditions.
Caption: General workflow for the synthesis of this compound.
Detailed Steps:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF). Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to 60-70 °C with stirring. Once the temperature has stabilized, add 1-bromobutane (1.1 eq.) dropwise over 15-20 minutes.
-
Monitoring: Maintain the reaction temperature and monitor the progress by thin-layer chromatography (TLC) until the 2-aminophenol starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into cold water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[6]
Frequently Asked Questions (FAQs)
Q: Are there any alternative methods for synthesizing this compound that avoid the E2 elimination problem?
A: Yes, several alternative methods can be considered, although they may involve different reagents and conditions:
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether with inversion of configuration. In this case, 2-aminophenol could be reacted with 1-butanol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12][13] The Mitsunobu reaction generally proceeds under mild conditions and is not prone to E2 elimination. However, the reagents are more expensive, and purification can be challenging due to the formation of triphenylphosphine oxide and reduced azodicarboxylate byproducts.
-
Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can be used to form C-O bonds to synthesize aryl ethers.[14][15][16] This would involve coupling an aryl halide (e.g., 2-bromoanisole, followed by demethylation) with butanol or coupling 2-aminophenol with a butyl halide. This method is often highly efficient but requires a palladium catalyst and specialized ligands.
Q: The amino group on 2-aminophenol is also nucleophilic. Could N-alkylation be a competing side reaction?
A: Yes, N-alkylation is a potential side reaction. However, the phenolic hydroxyl group is more acidic than the amino group, meaning it will be preferentially deprotonated by the base to form the more nucleophilic phenoxide. This makes O-alkylation the major pathway. To further ensure selective O-alkylation, one can protect the amino group (e.g., by forming an imine with benzaldehyde), perform the O-alkylation, and then deprotect the amino group.[3][4][17]
Q: How can I detect and quantify the butene byproduct?
A: The most effective way to detect the volatile butene byproduct is by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction headspace or by careful analysis of the crude reaction mixture. Proton NMR (¹H NMR) of the crude product may also show characteristic signals for the vinylic protons of the butene isomers, although these may be difficult to quantify accurately if present in small amounts.
References
-
Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
V.Nimc. (2025, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols [Table]. Retrieved from [Link]
- Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.
- Fodor, T., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1004.
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Butoxyaniline
Last Updated: January 21, 2026
Welcome to the technical support guide for the purification of 2-Butoxyaniline. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their experiments. This guide provides a structured approach, from initial assessment and troubleshooting to detailed purification protocols, grounded in established chemical principles.
Initial Assessment & Method Selection
Before proceeding with any purification technique, a preliminary analysis of your crude material is crucial. This step informs the most efficient and effective purification strategy.
Q1: My crude this compound is a dark brown or reddish liquid. What are the likely impurities and which purification method should I start with?
A1: The discoloration of aniline derivatives is typically due to air oxidation, which forms highly colored polymeric impurities.[1] These polymers are significantly less volatile than the parent aniline. Other potential impurities can include unreacted starting materials from the synthesis (e.g., 2-nitrophenol, butyl bromide) or side-products.
Given the high boiling point of this compound and the likely presence of high-molecular-weight polymers, vacuum distillation is the most effective and recommended primary purification method.[1][2] It efficiently separates the desired product from non-volatile or high-boiling impurities.
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Symptom / Observation | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Distillation: Product is still colored (yellow/brown) after distillation. | 1. Thermal Decomposition: The aniline is degrading at the distillation temperature. 2. Air Leak: The system is not fully sealed, allowing for oxidation at high temperatures. | Solution: 1. Reduce Temperature: Increase the vacuum (lower the pressure) to further decrease the boiling point.[1] 2. Ensure Inert Atmosphere: Check all joints for a proper seal; all joints must be greased for vacuum distillation.[3] Purge the apparatus with an inert gas (N₂ or Ar) before heating. |
| Distillation: Violent bumping or uneven boiling. | Ineffective Boiling Initiation: Boiling stones are ineffective under vacuum because the trapped air in their pores is quickly removed, preventing smooth bubble formation.[3][4] | Solution: Use a magnetic stir bar for vigorous stirring to ensure smooth boiling.[4] A Claisen adapter is also recommended to provide an extra buffer against bumps reaching the condenser.[3] |
| Distillation: No product is distilling over, even at high temperatures. | 1. Vacuum is too high / Temperature too low. 2. Condenser issue. 3. Pressure Fluctuation: The vacuum source (e.g., water aspirator) is unstable.[5] | Solution: 1. Check Manometer: Verify the pressure and slowly increase the heating mantle temperature. 2. Insulate: Wrap the distillation head and flask with glass wool or aluminum foil to minimize heat loss.[1][3] 3. Use a Vacuum Trap: A vacuum trap between the apparatus and the vacuum source can help stabilize pressure.[3] |
| Column Chromatography: Product is streaking or showing poor separation on the column. | Inappropriate Solvent System or Column Deactivation: Aniline derivatives are basic and can interact strongly with the acidic silica gel, causing streaking.[6] | Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to the eluent.[6] This deactivates the acidic sites on the silica, leading to sharper bands and better separation. Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first.[6] |
| General: The purified product darkens over time. | Air Oxidation: Anilines are notoriously susceptible to oxidation by atmospheric oxygen, which is often catalyzed by light. | Solution: Store the purified this compound under an inert atmosphere (argon or nitrogen) in an amber vial or a flask wrapped in foil to protect it from light and air. For long-term storage, consider refrigeration. |
Frequently Asked Questions (FAQs)
Q2: What are the key physical properties of this compound I need to know for purification?
A2: Understanding the physical properties is essential for planning your experiment.
| Property | Value | Significance for Purification |
| Molecular Weight | 165.23 g/mol | --- |
| Boiling Point | 148-149 °C at 13 mmHg[7][8] | The high boiling point necessitates vacuum distillation to prevent thermal decomposition at atmospheric pressure (boiling point > 250 °C). |
| Density | 0.992 g/mL at 25 °C[7][8] | Slightly less dense than water. |
| Appearance | Clear dark brown liquid (crude)[7][9] | The goal of purification is to obtain a colorless or pale-yellow liquid. |
Q3: Is this compound hazardous? What safety precautions should I take?
A3: Yes, this compound is a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[9] Like other anilines, it can cause cyanosis (a bluish discoloration of the skin) due to the formation of methemoglobin.[9]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9]
-
Handling: Avoid inhalation of vapors and direct skin contact.
-
Disposal: Dispose of all waste according to your institution's hazardous waste guidelines.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is primarily a technique for purifying solids.[10][11] Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, you can convert it to a solid salt (e.g., the hydrochloride salt) by reacting it with an acid like HCl. This salt can then be recrystallized to remove non-basic impurities.[12] Afterward, the pure aniline can be regenerated by neutralization with a base. This is a multi-step process and is generally used only if distillation and chromatography fail.
Detailed Purification Protocols
Protocol 1: Vacuum Distillation
This protocol is the primary and most effective method for purifying crude this compound.
Objective: To separate this compound from non-volatile polymeric impurities and other high-boiling contaminants.
Materials:
-
Round-bottom flask (sized so the crude material fills it to 1/2 to 2/3 capacity)
-
Claisen adapter[3]
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Magnetic stirrer and stir bar[4]
-
Heating mantle with a controller
-
Vacuum pump or water aspirator
-
Vacuum tubing (thick-walled)[3]
-
Manometer (for pressure monitoring)
-
Inert gas source (Nitrogen or Argon)
-
Joint grease
Distillation Setup Diagram```dot
// Nodes A [label="Heating Mantle\n+ Stir Plate"]; B [label="Distilling Flask\n(Crude this compound + Stir Bar)"]; C [label="Claisen Adapter"]; D [label="Thermometer"]; E [label="Distillation Head"]; F [label="Condenser\n(Water Out)"]; G [label="Condenser\n(Water In)"]; H [label="Vacuum Adapter"]; I [label="Receiving Flask"]; J [label="To Vacuum Trap\n& Pump"];
// Edges A -> B [style=invis]; B -> C [label=""]; C -> D [label=""]; C -> E [label=""]; E -> F [label=""]; F -> G [style=invis]; F -> H [label=""]; H -> I [label=""]; H -> J [label=""];
// Ranks {rank=same; D; E} {rank=same; C; F} {rank=same; B; G} {rank=same; A; H} {rank=same; I; J} }``` Caption: Standard setup for vacuum distillation.
Step-by-Step Procedure:
-
Glassware Inspection: Carefully inspect all glassware for cracks or defects that could cause an implosion under vacuum. 2[3]. Assembly: Assemble the distillation apparatus as shown in the diagram. Lightly grease all ground-glass joints to ensure an airtight seal. 3[3]. Charging the Flask: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not use boiling chips. 4[3][4]. System Purge: Begin stirring. Purge the system with an inert gas for several minutes to remove oxygen.
-
Apply Vacuum: Close the system to the inert gas and slowly apply the vacuum. The liquid may bubble as dissolved gases are removed. A[1]im for a stable pressure of approximately 13 mmHg.
-
Heating: Once the pressure is stable, begin heating the distillation flask gently.
-
Collect Fractions:
-
Fore-run: Collect any low-boiling impurities that distill first in a separate receiving flask.
-
Main Fraction: When the temperature stabilizes near the expected boiling point (148-149 °C at 13 mmHg), switch to a clean receiving flask to collect the purified product. T[7][8]he distillate should be colorless.
-
End Fraction: Stop the distillation when the temperature begins to rise or drop significantly, or when only a dark, tarry residue remains in the distilling flask. 8[2]. Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
-
References
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
-
Vacuum Distillation of Aniline - Texium. (2020, June 3). Retrieved from [Link]
-
Troubleshooting Distillation Column Malfunctions: Expert Guide. (2025, December 8). Ship & Shore Environmental, Inc. Retrieved from [Link]
-
4-Butoxyaniline | CAS 4344-55-2. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]
-
Does aniline stick in columns during column chromatography? (2014, August 3). ResearchGate. Retrieved from [Link]
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). (n.d.). Cole-Parmer. Retrieved from [Link]
-
Stability of amines. (2020, May 26). Sciencemadness Discussion Board. Retrieved from [Link]
-
How to recrystallize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5). Chemistry Stack Exchange. Retrieved from [Link]
-
Vacuum Distillation of Aniline. (2020, June 3). Sciencemadness.org. Retrieved from [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: 2-Butoxyaniline Synthesis
This guide is designed for chemistry professionals involved in the synthesis of 2-butoxyaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common impurities. Our approach is grounded in established chemical principles to help you navigate the complexities of your synthesis and achieve high-purity results.
Table of Contents
-
FAQ 1: Unidentified Peaks in GC-MS Analysis
-
FAQ 2: Product Discoloration (Pink/Brown Hue)
-
FAQ 3: Low Yield and Suspected Dialkylation
-
Troubleshooting Workflow: A Systematic Approach
-
Experimental Protocols
-
Protocol 1: General Procedure for this compound Synthesis (Williamson Ether Synthesis)
-
Protocol 2: Sample Preparation for GC-MS Analysis
-
-
References
FAQ 1: I'm observing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. What are the likely impurities?
Answer:
Observing unexpected peaks in your GC-MS data is a common issue. The identity of these impurities is directly linked to the synthetic route employed. The most prevalent method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 2-aminophenol with a butylating agent (like 1-bromobutane or 1-chlorobutane) in the presence of a base.
Based on this route, the primary impurities can be categorized as follows:
-
Starting Materials: The most straightforward impurities to identify are unreacted starting materials.
-
2-Aminophenol: Check for a peak corresponding to the molecular weight of 2-aminophenol (109.13 g/mol ). Its presence indicates an incomplete reaction.
-
Butylating Agent: Depending on your specific reagent (e.g., 1-bromobutane), you may see traces of it, although its volatility often means it's lost during workup.
-
-
Over-alkylation Byproducts: The nitrogen atom of the aniline can also undergo alkylation, leading to N-alkylated and N,O-dialkylated products.
-
N-butyl-2-butoxyaniline (Dialkylated Impurity): This is a very common byproduct where both the hydroxyl and the amino groups have been butylated. Its formation is favored by harsh reaction conditions (high temperatures, strong bases). Look for a molecular ion peak corresponding to C14H23NO (221.34 g/mol ).
-
2-Amino-N-butylaniline: While less common in this specific synthesis, N-alkylation without O-alkylation is a theoretical possibility.
-
-
Impurities from the Base: The choice and purity of the base can introduce contaminants. For example, if using potassium carbonate, ensure it is anhydrous, as water can lead to side reactions.
-
Solvent Adducts: Depending on the solvent used, you might observe peaks corresponding to solvent molecules or their reaction products.
Troubleshooting Steps:
-
Confirm Identity via Mass Spectra: Carefully analyze the mass spectrum of each unknown peak. Compare the fragmentation patterns with library data for the suspected impurities.
-
Analyze Starting Materials: Run a GC-MS analysis of your starting 2-aminophenol and butylating agent to check for pre-existing impurities.
-
Optimize Reaction Conditions: To minimize the formation of the N,O-dialkylated impurity, consider using a milder base or lowering the reaction temperature. You can also adjust the stoichiometry of your reactants.
FAQ 2: My final this compound product has a pink or brown discoloration. What causes this, and how can I prevent it?
Answer:
The discoloration of aniline derivatives, including this compound, is almost always due to oxidation. Aniline compounds are notoriously susceptible to air oxidation, which forms highly colored, conjugated polymeric impurities.
Mechanism of Discoloration:
The primary amine group (-NH2) in this compound is easily oxidized. This process can be initiated by:
-
Atmospheric Oxygen: Exposure to air is the most common cause.
-
Light: Photochemical reactions can accelerate the oxidation process.
-
Trace Metal Impurities: Transition metals can catalyze the oxidation.
The initial oxidation steps form radical species that then polymerize to create complex, colored mixtures. The specific chromophores responsible for the color can vary, but they generally involve extended systems of conjugation.
Prevention and Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degas Solvents: Before use, degas your reaction and purification solvents to remove dissolved oxygen.
-
Storage: Store the final product in amber vials under an inert atmosphere and in a cool, dark place (refrigerator or freezer).
-
Purification:
-
Activated Carbon: Treatment with activated carbon can sometimes remove colored impurities.
-
Distillation: Vacuum distillation is a highly effective method for purifying this compound and removing non-volatile colored impurities. Ensure the distillation is performed under a high vacuum to keep the temperature low and prevent thermal degradation.
-
FAQ 3: My reaction yield is consistently low, and I suspect significant formation of the N,O-dialkylated byproduct. How can I confirm this and improve the selectivity for the desired mono-O-alkylation?
Answer:
Low yield coupled with the suspected formation of N,O-dialkylated this compound is a classic selectivity problem in this synthesis. The root cause lies in the relative nucleophilicity of the phenoxide and the amine group. While the phenoxide (formed by deprotonating the hydroxyl group of 2-aminophenol) is generally a better nucleophile, the amine can also be alkylated, especially under forcing conditions.
Confirmation of Dialkylation:
-
NMR Spectroscopy: ¹H NMR is a powerful tool for identifying the dialkylated product. Look for the disappearance of the -NH₂ protons and the appearance of a new set of signals corresponding to the N-butyl group.
-
GC-MS: As mentioned in FAQ 1, search for the molecular ion peak of the dialkylated product (m/z = 221.34 for the N-butyl, O-butyl derivative).
-
Thin Layer Chromatography (TLC): The dialkylated product will be less polar than the desired this compound and will have a higher Rf value.
Strategies to Improve Selectivity:
The key is to favor O-alkylation over N-alkylation.
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not the amine. Potassium carbonate (K₂CO₃) is a common choice that often provides good selectivity. Stronger bases like sodium hydride (NaH) can increase the amount of N-alkylation.
-
Reaction Temperature: Lowering the reaction temperature will generally favor the more kinetically controlled O-alkylation product. Start with room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.
-
Stoichiometry: Use a slight excess of 2-aminophenol relative to the butylating agent. This ensures the butylating agent is consumed before significant N-alkylation of the product can occur. A 1:1 or 1:0.95 ratio of 2-aminophenol to 1-bromobutane is a good starting point.
Table 1: Effect of Base on Selectivity
| Base | Relative Strength | Typical Outcome for this compound Synthesis |
| K₂CO₃ | Moderate | Good selectivity for O-alkylation. |
| NaH | Strong | Increased risk of N-alkylation and dialkylation. |
| Cs₂CO₃ | Moderate | Often gives high yields and good selectivity. |
| NaOH | Strong | Can lead to side reactions and lower selectivity. |
Troubleshooting Workflow: A Systematic Approach
When encountering an issue in your synthesis, a structured approach is crucial. The following workflow can help you systematically identify and resolve the problem.
Caption: A systematic workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis (Williamson Ether Synthesis)
This protocol is a general guideline and may require optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent (e.g., acetone or DMF).
-
Inert Atmosphere: Flush the apparatus with nitrogen or argon.
-
Reagent Addition: Add 1-bromobutane (1.05 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or a suitable temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Sample Dilution: Accurately weigh approximately 10-20 mg of your crude or purified this compound into a GC vial.
-
Solvent Addition: Add approximately 1.5 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to the vial.
-
Dissolution: Cap the vial and gently swirl or sonicate until the sample is completely dissolved.
-
Analysis: Inject an appropriate volume (typically 1 µL) into the GC-MS system.
References
-
Synthesis of this compound via Williamson Ether Synthesis: A representative synthesis procedure. Source: Organic Syntheses, Coll. Vol. 3, p.140 (1955); Vol. 28, p.14 (1948). URL: [Link]
-
General Principles of Williamson Ether Synthesis: An overview of the reaction mechanism and potential side reactions. Source: Wikipedia. URL: [Link]
-
Oxidation of Anilines: Information on the mechanisms of aniline discoloration. Source: Chemistry LibreTexts. URL: [Link]
Technical Support Center: Synthesis of 2-Butoxyaniline
Welcome to the technical support center for the synthesis of 2-Butoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common experimental hurdles and significantly improve the yield and purity of your product.
The synthesis of this compound, a valuable intermediate, most commonly proceeds via the O-alkylation of 2-aminophenol. This route, a variation of the Williamson ether synthesis, is effective but fraught with challenges, primarily the competition between O-alkylation and N-alkylation, leading to reduced yields and complex purification. This guide provides field-proven insights to navigate these issues.
Core Synthesis Pathway & Key Challenges
The dominant synthetic route involves the reaction of 2-aminophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base. The primary desired reaction is the deprotonation of the more acidic phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile. However, the amine group can also be alkylated, leading to undesired side products.
Caption: Primary reaction pathway and competing side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?
A low yield is the most common issue and can stem from several factors. A systematic approach is best for diagnosis.
-
Cause 1: Competing N-Alkylation: The lone pair on the aniline nitrogen can compete with the phenoxide as a nucleophile. This is often the primary reason for low yields of the desired O-alkylated product.
-
Solution: Enhance the nucleophilicity of the oxygen relative to the nitrogen. This is achieved by careful selection of the base. A strong base that can completely and irreversibly deprotonate the phenol, such as sodium hydride (NaH), is highly effective.[1][2] Using the alcohol's conjugate base as the alkoxide significantly speeds up the reaction compared to using the neutral alcohol.[1] In contrast, weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, leaving a significant concentration of neutral 2-aminophenol, where N-alkylation can be more competitive.
-
-
Cause 2: Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical temperature range for Williamson ether synthesis is 50-100 °C.[2] If the reaction stalls, consider gradually increasing the temperature. Reaction times can vary from 1 to over 8 hours.[2] Continue heating until TLC analysis shows the consumption of the limiting reagent.
-
-
Cause 3: Poor Reagent Quality or Wet Conditions: The Williamson synthesis is highly sensitive to moisture, which can consume the base (especially NaH) and hydrolyze the alkyl halide.[2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents; polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation, leaving a more reactive "naked" alkoxide nucleophile.[2] Use freshly opened or purified reagents.
-
-
Cause 4: Side Reactions of the Alkyl Halide: If the temperature is too high, or if you are using a secondary butyl halide, E2 elimination can compete with the desired SN2 reaction, forming butene gas.[2][3]
-
Solution: Always use a primary alkyl halide (1-bromobutane or 1-iodobutane). Maintain the reaction temperature at the lowest effective level that allows for a reasonable reaction rate.
-
Sources
Preventing C-alkylation side products in 2-Butoxyaniline synthesis
Technical Support Center: 2-Butoxyaniline Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing 2-aminophenol as a precursor and encounter challenges with reaction selectivity. The formation of C-alkylated isomers is a common and often frustrating side reaction in the Williamson ether synthesis of substituted phenols. This guide provides in-depth, cause-and-effect explanations and field-proven protocols to help you maximize the yield of your desired O-alkylated product, this compound, while minimizing unwanted C-alkylation byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound from 2-aminophenol?
The most common method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the hydroxyl group on 2-aminophenol by a base to form a phenoxide anion. This anion then acts as a nucleophile, attacking an alkyl halide (in this case, a butyl halide like 1-bromobutane) in an SN2 reaction to form the desired ether linkage.[2][3]
Q2: Why is C-alkylation a significant side reaction in this specific synthesis?
The phenoxide intermediate generated from 2-aminophenol is an ambident nucleophile . This means it has two nucleophilic sites: the oxygen atom (O-alkylation) and the electron-rich carbon atoms of the aromatic ring, particularly the position para to the oxygen (C-alkylation).[4] The reaction can therefore proceed down two competing pathways, leading to a mixture of the desired this compound (O-alkylation) and undesired 4-butyl-2-aminophenol isomers (C-alkylation).
Visualizing the Competing Pathways
The diagram below illustrates the central challenge: the ambident nature of the 2-aminophenoxide ion leading to two distinct product classes.
Caption: Competing O- vs. C-alkylation pathways.
Troubleshooting Guide: Controlling Selectivity
This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.
Q3: My reaction consistently produces over 20% C-alkylated impurities. Which reaction parameter has the most significant impact on O/C selectivity?
Answer: The choice of solvent is arguably the most critical factor influencing the ratio of O- to C-alkylation.[5] The underlying principle involves the solvation of the phenoxide nucleophile.
-
Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are detrimental to O-alkylation. They form strong hydrogen bonds with the highly electronegative oxygen atom of the phenoxide. This "caging" effect, known as solvation, sterically hinders the oxygen, making it less available to attack the butyl halide. Consequently, the reaction is funneled toward the less-hindered, "softer" carbon nucleophile on the ring, increasing the yield of the C-alkylated product.[6] A study demonstrated that switching from acetonitrile to methanol can drastically change the O/C product ratio from 97:3 to 72:28.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the recommended solvents for maximizing O-alkylation. They effectively solvate the cation (e.g., K⁺, Na⁺) but do not form hydrogen bonds with the phenoxide oxygen. This leaves the oxygen anion "naked" and highly nucleophilic, allowing it to readily attack the alkyl halide and favor the desired O-alkylation pathway.[6]
Table 1: Impact of Solvent Choice on Alkylation Selectivity
| Solvent Type | Examples | Interaction with Phenoxide Oxygen | Predominant Product |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Minimal (no H-bonding) | O-Alkylation |
| Polar Protic | Water, Ethanol, Methanol | Strong H-bonding (solvation) | C-Alkylation |
Q4: Beyond the solvent, how do the base and temperature affect the reaction outcome?
Answer: The base and temperature are crucial for both reaction rate and selectivity.
-
Base Selection: The goal is to efficiently generate the phenoxide without introducing competing reactions.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used and effective base for this transformation. It is strong enough to deprotonate the phenol (pKa ~10) but not the amine (pKa ~30), preventing the formation of competing N-alkylated products.
-
Strong Bases (e.g., NaH, KH): While very effective at generating the phenoxide, strong hydride bases can sometimes lead to more complex product mixtures if not used carefully. They offer no significant advantage over carbonates in this specific synthesis and pose greater handling risks.
-
-
Temperature Control: The Williamson ether synthesis is temperature-dependent.
-
Insufficient Heat: The reaction may proceed very slowly or not at all.
-
Excessive Heat: High temperatures can favor the thermodynamically controlled C-alkylation product and increase the likelihood of elimination side reactions from the butyl halide.[4] A moderate temperature, typically refluxing in acetone (56°C) or acetonitrile (82°C), provides a good balance between reaction rate and selectivity.
-
Q5: I am also observing N-butylation and N,O-dibutylation. How can this be prevented?
Answer: This is a classic selectivity problem when multiple nucleophilic groups are present. Direct alkylation of 2-aminophenol often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products because the amine group is also nucleophilic.[7]
The most robust and industrially relevant solution is to temporarily protect the amine functional group . A highly efficient method involves reacting the 2-aminophenol with benzaldehyde to form an imine (Schiff base).[7][8] The imine is inert to the alkylation conditions, ensuring that only the hydroxyl group can react. The protecting group is then easily removed via acid hydrolysis during workup to reveal the pure O-alkylated product.
Workflow: Amine Protection Strategy
The following diagram outlines the logical workflow for a selective O-alkylation using a protecting group strategy.
Caption: Amine protection workflow for selective synthesis.
Optimized Protocol for Selective this compound Synthesis
This protocol is adapted from the selective alkylation strategy reported by Wang and Xu and is designed to maximize the yield of this compound by preventing both C- and N-alkylation.[7]
Part 1: Protection of the Amino Group
-
To a stirred solution of 2-aminophenol (e.g., 30 mmol) in methanol (80 mL), add benzaldehyde (1.0 equivalent, 30 mmol).
-
Stir the resulting solution at room temperature for 1 hour. The imine product, N-benzylideneaminophenol, will form.
-
Remove the methanol solvent under reduced pressure (in vacuo).
-
Recrystallize the solid residue from ethanol to afford the purified N-benzylideneaminophenol.
Part 2: O-Alkylation
-
To a stirred solution of the dried N-benzylideneaminophenol (e.g., 3 mmol) in a polar aprotic solvent like acetone (30 mL), add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents, 6 mmol).
-
Add 1-bromobutane (1.0 equivalent, 3 mmol).
-
Heat the mixture to reflux and maintain for 20 hours. Monitor reaction progress by TLC or LC-MS if desired.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the inorganic precipitate (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure.
Part 3: Deprotection and Isolation
-
To the resulting residue, add dichloromethane (10 mL) and 1N HCl (30 mL).
-
Stir the two-phase mixture vigorously for 1 hour at room temperature to hydrolyze the imine.
-
Transfer the mixture to a separatory funnel and separate the layers. The product will be in the aqueous layer as its hydrochloride salt.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the neutralized aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to afford the final product, this compound.
Purification of Isomeric Mixtures
Q6: I have an existing mixture of this compound and its C-alkylated isomer. How can they be separated?
Answer: Separating constitutional isomers with very similar functional groups and polarities is a significant challenge.[9]
-
Column Chromatography: This is the most direct method. However, due to the similar polarities of the O- and C-alkylated isomers, separation may require extensive optimization. Use a high-performance silica gel and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) with fine control. The separation may be incomplete, leading to fractions containing mixtures.
-
Derivatization: If chromatography fails, consider derivatizing the mixture. The amino group can be reacted with an agent like acetyl chloride or tosyl chloride to form the corresponding amides or sulfonamides. The resulting derivatives may have different crystalline properties or sufficiently different polarities to allow for separation by recrystallization or chromatography. After separation, the protecting group would need to be cleaved to recover the purified amine isomers. This multi-step process can result in significant yield loss.
Expert Insight: Prevention is far more effective and economical than post-synthesis separation. Investing time in optimizing the reaction using the protection strategy described above will save significant effort in purification.
References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
-
Valera, S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 605-617. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wang, R., & Xu, J. (n.d.). Selective alkylation of aminophenols. Arkivoc. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Selective alkylation of aminophenols. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?[Link]
Sources
- 1. francis-press.com [francis-press.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability of 2-Butoxyaniline under acidic and basic conditions
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the stability of 2-Butoxyaniline under various chemical environments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting techniques to ensure the integrity of your experiments and products.
Understanding this compound
This compound is an aromatic amine, a chemical class pivotal in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] The inherent reactivity of the aniline moiety, combined with the butoxy substituent, presents a unique stability profile that must be carefully considered, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially harmful impurities.[3][4]
This guide will navigate the complexities of its behavior in acidic and basic media, providing a framework for identifying, troubleshooting, and controlling its stability.
Visualizing the Core Structure
To understand its stability, we must first visualize the molecule at the heart of our discussion.
Caption: Chemical Structure of this compound.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of this compound.
Q1: What are the primary factors that can cause this compound to degrade?
A1: The degradation of this compound is primarily influenced by its chemical environment. The key factors are:
-
pH: Both strongly acidic and strongly basic conditions can promote degradation, albeit through different mechanisms.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This process is often accelerated by light and heat.[5]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[6]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidative degradation pathways.[4]
Q2: What is the expected behavior of this compound in acidic solutions?
A2: In acidic conditions, the primary amine group (-NH₂) of the aniline moiety is basic and will be protonated to form an anilinium ion (-NH₃⁺). This has two major consequences:
-
Increased Water Solubility: The formation of the salt generally increases the compound's solubility in aqueous media.
-
Electronic Effects: Protonation deactivates the aromatic ring, making it less susceptible to electrophilic attack and certain types of oxidation. However, under harsh acidic conditions (e.g., high temperature, strong non-oxidizing acid), slow hydrolysis of the ether linkage (-O-C₄H₉) could potentially occur, yielding 2-aminophenol and butanol, though this is generally a slow process for aryl ethers.
Q3: How does this compound behave under basic conditions?
A3: Under basic conditions, the amine group remains in its free base form (-NH₂). This state is highly susceptible to oxidation. The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and prone to attack by oxidizing species. Degradation in basic solutions often leads to the formation of colored polymeric products through complex free-radical pathways.[7]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[8] The container should be opaque or stored in the dark to protect it from light. It is best stored in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9][10]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q1: My solution of this compound has turned yellow/brown upon storage or during an experiment. What happened?
A1: Color change is a classic indicator of aniline degradation, specifically oxidation.[8] The initial oxidation products can further react to form highly colored polymeric materials. This process is often accelerated by exposure to air (oxygen), light, or basic pH.
-
Causality: The free amine group makes the molecule susceptible to oxidation. The resulting radical species can couple, leading to larger, conjugated systems that absorb visible light.
-
Troubleshooting Steps:
-
Verify Purity: First, confirm the purity of your starting material using an appropriate analytical method like HPLC or GC.[11][12]
-
Inert Atmosphere: If your application is sensitive to degradation, consider preparing solutions and running reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control pH: If possible, maintain a slightly acidic pH to protonate the amine, which can reduce its susceptibility to oxidation.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Q2: I'm performing a reaction in a strong acid and see a new, more polar peak in my HPLC analysis. What could it be?
A2: While aryl ethers are generally stable, a new, more polar peak appearing under strong acid stress (especially with heat) could indicate hydrolysis of the butoxy group.
-
Plausible Degradant: The likely product would be 2-Aminophenol . This compound is significantly more polar than the parent this compound due to the presence of the hydroxyl group.
-
Troubleshooting Steps:
-
Co-injection: The most straightforward way to confirm the identity of the new peak is to co-inject a standard of 2-Aminophenol with your stressed sample. If the peak height increases without a new peak appearing, you have tentatively identified the degradant.
-
LC-MS Analysis: For definitive identification, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] The mass of the degradant peak should correspond to the molecular weight of 2-Aminophenol.
-
Q3: After exposing this compound to a basic solution, my chromatogram is messy with multiple small peaks and a rising baseline. Why?
A3: This is characteristic of oxidative polymerization. Under basic conditions, the unprotonated amine is readily oxidized, leading to a complex mixture of oligomers and polymers.
-
Causality: The formation of numerous products of varying chain lengths and structures results in a complex chromatogram that is difficult to interpret. The rising baseline can be due to polymeric material eluting non-specifically from the column.
-
Troubleshooting Steps:
-
Limit Exposure: Minimize the time this compound spends in basic conditions, especially when exposed to air.
-
Use Antioxidants: If compatible with your experimental design, the addition of a small amount of an antioxidant may help to suppress the degradation cascade.
-
Analytical Approach: When analyzing such samples, use a steep gradient in your HPLC method to elute the complex mixture more effectively. A thorough column wash after each injection is critical to prevent carryover.
-
Q4: My quantitative analysis results for this compound are inconsistent. Could stability be the cause?
A4: Absolutely. Inconsistent results are a common symptom of on-bench or in-sampler degradation.
-
Causality: If the compound degrades in your prepared solutions over the course of an analytical run, the measured concentration will decrease over time, leading to poor precision and inaccurate results.
-
Troubleshooting Steps:
-
Solution Stability Study: Prepare a stock solution and analyze it at regular intervals (e.g., t=0, 2, 4, 8, 24 hours) while keeping it under the same conditions as your experimental samples (e.g., in the autosampler). A decreasing peak area over time confirms instability.
-
Control Sample Conditions: Keep your sample vials capped and, if possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C) to slow degradation.
-
Modify Mobile Phase: If performing HPLC, ensure your mobile phase pH is compatible with the analyte's stability. A slightly acidic mobile phase (e.g., pH 3-4) will often provide better stability for anilines during analysis.
-
Key Experimental Protocols
These protocols provide a validated starting point for your own investigations.
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4][15]
Objective: To assess the stability of this compound under acidic and basic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Acid Stress:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a final concentration of ~50 µg/mL for analysis.
-
-
Base Stress:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At the same time points, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute with the mobile phase to ~50 µg/mL.
-
-
Control Sample:
-
Mix 1 mL of the stock solution with 1 mL of purified water and incubate under the same conditions.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure good peak shape and minimize on-column degradation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 15 min | A gradient ensures the elution of both the parent compound and potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | 240 nm | Aromatic amines typically have strong UV absorbance in this region. |
Visualizing Degradation & Workflow
Understanding the potential chemical transformations and the experimental sequence is key to a successful stability study.
Caption: Potential Degradation Pathways for this compound.
Sources
- 1. mdpi.com [mdpi.com]
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- 15. researchgate.net [researchgate.net]
Troubleshooting guide for the polymerization of 2-Butoxyaniline
Welcome to the technical support center for the polymerization of 2-butoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing poly(this compound). Here, we address common challenges encountered during experimentation in a comprehensive question-and-answer format, grounded in scientific principles and practical experience. Our goal is to not only provide solutions but also to foster a deeper understanding of the underlying chemical processes.
Frequently Asked Questions (FAQs)
Q1: My polymerization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
A low polymer yield is a frequent issue in the polymerization of aniline derivatives, and it can often be attributed to several factors. The bulky butoxy group at the ortho position of the aniline ring introduces significant steric hindrance, which can impede the approach of the monomer to the growing polymer chain.
Potential Causes and Solutions:
-
Suboptimal Oxidant-to-Monomer Ratio: The stoichiometry between the oxidant (commonly ammonium persulfate, APS) and the this compound monomer is critical. An insufficient amount of oxidant will result in incomplete polymerization. Conversely, a large excess of oxidant can lead to over-oxidation of the polymer to the non-conductive pernigraniline state, which can be more susceptible to degradation and fragmentation, thus reducing the isolable yield.[1]
-
Recommendation: Start with a monomer-to-oxidant molar ratio of 1:1.25 and optimize from there.[2] A systematic variation of this ratio will help identify the optimal condition for your specific setup.
-
-
Inadequate Reaction Time: Polymerization of sterically hindered monomers like this compound may require longer reaction times to achieve high conversion.
-
Recommendation: Ensure the reaction proceeds for a sufficient duration, typically 24 hours is a good starting point for aniline polymerizations.[2] Monitor the reaction progress by observing the color change; the solution should turn a dark green or black, indicative of the formation of the emeraldine salt form of the polymer.
-
-
Impurities in the Monomer: The presence of impurities in the this compound monomer can act as chain terminators, prematurely halting the polymerization process. The monomer is susceptible to air oxidation, leading to colored impurities.[3]
-
Recommendation: Purify the this compound monomer by vacuum distillation before use. This will remove non-volatile impurities and any degradation products.
-
-
Incorrect Reaction Temperature: The polymerization of anilines is an exothermic process. While lower temperatures are generally favored for achieving higher molecular weights, a temperature that is too low can significantly slow down the reaction rate, leading to a low yield within a practical timeframe.[4]
-
Recommendation: Conduct the polymerization at a controlled low temperature, typically between 0 and 5 °C. This helps to manage the exothermicity of the reaction and favors the formation of a more ordered polymer structure.
-
Q2: The poly(this compound) I synthesized is insoluble in common organic solvents. How can I improve its solubility?
One of the primary motivations for using substituted anilines like this compound is to enhance the solubility of the resulting polymer compared to the intractable parent polyaniline.[5] If you are still facing solubility issues, it could be due to cross-linking or an unexpectedly high molecular weight.
Potential Causes and Solutions:
-
Cross-linking Side Reactions: At higher reaction temperatures, side reactions leading to branching and cross-linking of the polymer chains can occur. These cross-linked networks are often insoluble. The formation of phenazine-like structures is a known side reaction in aniline polymerization that can lead to more rigid and less soluble polymer chains.[4]
-
Recommendation: Maintain a low and constant reaction temperature (0-5 °C) throughout the polymerization. This minimizes the occurrence of side reactions that lead to cross-linking.
-
-
High Molecular Weight: While desirable for some properties, extremely high molecular weight polymers can have limited solubility.
-
Recommendation: You can try to control the molecular weight by adjusting the monomer-to-oxidant ratio or by adding a chain-transfer agent, although the latter is less common in oxidative polymerizations. A slightly higher oxidant ratio can sometimes lead to lower molecular weight polymers due to chain termination events.
-
-
Incomplete Doping: The emeraldine salt form of polyaniline, which is protonated (doped), is generally more soluble in polar solvents than the undoped emeraldine base form.
-
Recommendation: Ensure the polymer is fully doped by washing it with an acidic solution (e.g., 1 M HCl) after synthesis. To obtain the soluble base form, you can subsequently de-dope the polymer by washing it with a base like ammonium hydroxide. The solubility of poly(o-alkoxyanilines) has been shown to be good in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6]
-
Q3: My poly(this compound) exhibits very low electrical conductivity. What factors could be responsible for this?
The electrical conductivity of polyaniline and its derivatives is highly dependent on the polymer's structure, oxidation state, and doping level.
Potential Causes and Solutions:
-
Incorrect Oxidation State: The emeraldine salt is the conductive form of polyaniline. If the polymer is over-oxidized to the pernigraniline state or reduced to the leucoemeraldine state, its conductivity will be significantly lower. Over-oxidation can occur if the oxidant-to-monomer ratio is too high.
-
Recommendation: Use a carefully controlled oxidant-to-monomer ratio, starting at 1:1.25. Characterize the oxidation state of your polymer using UV-Vis spectroscopy. The emeraldine salt should exhibit characteristic absorption bands around 420 nm and 800 nm.
-
-
Incomplete Doping: As mentioned earlier, the polymer must be protonated (doped) to be conductive.
-
Recommendation: Ensure thorough doping by washing the polymer with a 1 M solution of a strong acid like HCl. The conductivity of poly(o-alkoxyanilines) is known to decrease with increasing length of the alkoxy chain due to increased steric hindrance affecting interchain charge transport. Therefore, the conductivity of poly(this compound) is expected to be lower than that of polyaniline or poly(methoxyaniline).
-
-
Structural Defects and Branching: The bulky butoxy group can lead to a higher degree of structural defects and branching in the polymer chain, which disrupts the conjugation and lowers the conductivity.
-
Recommendation: Conducting the polymerization at lower temperatures can lead to a more regular polymer structure with fewer defects.[4]
-
| Parameter | Expected Range for Poly(o-alkoxyanilines) | Troubleshooting Focus |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Lowering reaction temperature to increase Mw. |
| Conductivity (Doped) | 10⁻⁴ to 10⁻¹ S/cm | Optimizing oxidant ratio and ensuring complete doping. |
| Solubility | Soluble in NMP, DMF, DMSO | Controlling reaction temperature to prevent cross-linking. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the polymerization of this compound.
Experimental Protocols
Protocol 1: Purification of this compound Monomer by Vacuum Distillation
Rationale: Impurities in the monomer can significantly affect the polymerization process. Vacuum distillation is an effective method to purify high-boiling liquids like this compound, which would decompose at their atmospheric boiling point.[3][7]
Materials:
-
This compound (technical grade)
-
Drying agent (e.g., anhydrous calcium chloride or potassium hydroxide pellets)
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask, vacuum adapter)
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle and stirrer
-
Cold trap
Procedure:
-
Drying the Monomer: Add a suitable drying agent to the technical grade this compound in a flask. Let it stand for several hours, preferably overnight, with occasional swirling.
-
Assembling the Apparatus: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum. Use a Claisen adapter to minimize bumping.[1]
-
Transferring the Monomer: Decant or filter the dried this compound into the distillation flask. Add a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to the vacuum source with a cold trap in between. Slowly apply the vacuum. The liquid may bubble as dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle. The boiling point of this compound will be significantly lower under vacuum. For example, the boiling point of aniline drops from 184 °C at atmospheric pressure to 72 °C at 20 mmHg.[3] A similar reduction is expected for this compound.
-
Collecting the Distillate: Collect the fraction that distills at a constant temperature. The purified this compound should be a colorless to pale yellow liquid.
-
Storage: Store the purified monomer under an inert atmosphere (nitrogen or argon) in a sealed, amber glass bottle in a refrigerator to prevent oxidation.
Protocol 2: Chemical Oxidative Polymerization of this compound
Rationale: This protocol describes a standard method for the synthesis of poly(this compound) using ammonium persulfate as the oxidant in an acidic medium.
Materials:
-
Purified this compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution: In a flask, dissolve the purified this compound in 1 M HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Oxidant Solution: In a separate beaker, dissolve APS in 1 M HCl to achieve a monomer-to-oxidant molar ratio of 1:1.25. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. The solution will gradually turn dark green or black.
-
Isolation of the Polymer: After 24 hours, collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer precipitate with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers. Then, wash with methanol until the filtrate becomes colorless to remove the oxidant and other byproducts.
-
Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Mechanistic Overview and Key Influences
The oxidative polymerization of aniline proceeds through a complex radical cation mechanism. The key steps involve the oxidation of the aniline monomer to form radical cations, which then couple to form dimers and subsequently longer polymer chains. The process is highly dependent on the reaction conditions.
Caption: Key steps and influencing parameters in the oxidative polymerization of this compound.
References
-
Luo, C., Peng, H., Zhang, L., Lu, G.-L., Wang, Y., & Travas-Sejdic, J. (2008). Formation of Nano-/Microstructures of Polyaniline and its Derivatives. The Journal of Physical Chemistry C, 112(30), 11195–11201. [Link]
- Swarup, H., Basavaraja, S., & Venkataraman, A. (2009). A new approach to solubility and processablity of polyaniline by poly(aniline-co-o-anisidine) conducting copolymers. Material Science Research India, 6(2), 335-342.
-
Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., & Salikhov, S. M. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006–21016. [Link]
- Yousif, E., & Hasan, A. (2015). Effect of Synthesis Temperature on Properties of Polyaniline.
- Stejskal, J., & Sapurina, I. (2005). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Pure and Applied Chemistry, 77(5), 815-826.
- MacDiarmid, A. G., Chiang, J. C., Richter, A. F., Somasiri, N. L. D., & Epstein, A. J. (1987). Polyaniline: A new concept in conducting polymers. Synthetic Metals, 18(1-3), 285-290.
-
Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. [Link]
-
Spinks, G. M., Dominis, A., & Wallace, G. G. (2003). Ether cleavage. Wikipedia. [Link]
- Burroughes, J. H., Jones, C. A., & Friend, R. H. (1988). New semiconductor device physics in polymer diodes and transistors.
-
West, R. (n.d.). Vacuum Distillation. Jack Westin. [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Texium. [Link]
Sources
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- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texiumchem.com [texiumchem.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. ijcmas.com [ijcmas.com]
- 6. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
Technical Support Center: Scale-Up Synthesis of 2-Butoxyaniline
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 2-Butoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory to pilot or manufacturing scale. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
The predominant route to this compound is the Williamson ether synthesis, specifically the O-alkylation of 2-aminophenol with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane). Due to the biphasic nature of the typical reaction (an aqueous inorganic base and an organic phase for the starting materials), this process is significantly enhanced by the use of Phase-Transfer Catalysis (PTC).[1][2] While robust, scaling this reaction introduces challenges related to mass and heat transfer, side-product formation, and downstream processing.
Troubleshooting Guide
This guide is structured to provide direct, actionable solutions to specific issues you may encounter during the scale-up of this compound synthesis.
Category 1: Reaction Performance & Selectivity
Question: My reaction is showing low conversion or has stalled, with significant 2-aminophenol remaining even after extended reaction times. What are the potential causes?
Answer: This is a classic scale-up issue often tied to mass transfer limitations in a heterogeneous system. Here’s a breakdown of the likely culprits and how to address them:
-
Inadequate Mixing/Agitation: In a large reactor, the interface between the aqueous caustic phase and the organic phase is where the reaction fundamentally occurs via the phase-transfer catalyst. If agitation is insufficient, the surface area for this transfer is limited, starving the organic phase of the deprotonated 2-aminophenol nucleophile.
-
Troubleshooting:
-
Verify Agitator Efficiency: Ensure the reactor's agitator (type, speed, and placement) is appropriate for effectively mixing the two liquid phases. The goal is to create a fine emulsion, maximizing interfacial surface area, without causing downstream separation issues.
-
Baffle Check: Ensure the reactor is properly baffled. Baffles are critical for converting rotational motion into effective top-to-bottom mixing and preventing vortex formation.
-
-
-
Catalyst Deactivation or Insufficient Loading: The phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB or Aliquat 336) is the engine of this reaction.[3]
-
Troubleshooting:
-
Catalyst Quality: Ensure the catalyst is of high purity and has not been poisoned by impurities in the starting materials or solvents.
-
Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), scale-up might require a slight increase in loading to compensate for any catalyst deactivation or to overcome severe mass transfer limitations.
-
Thermal Stability: Some phosphonium-based PTCs offer higher thermal stability than ammonium salts, which could be a factor if high reaction temperatures are required.[3]
-
-
-
Poor Thermal Control: The reaction is typically heated to drive it to completion. Poor heat transfer in a large vessel can lead to lower-than-expected internal temperatures.
-
Troubleshooting:
-
Internal Temperature Monitoring: Always trust an internal temperature probe over the jacket temperature. Ensure it is calibrated and properly placed.
-
Heat Transfer Fluid: Verify that the heating jacket's fluid flow rate and temperature are sufficient for the vessel's scale.
-
-
Question: I am observing a significant amount of the N-alkylated byproduct, 2-(butylamino)phenol, and even some N,O-dibutylated product. How can I improve O-selectivity?
Answer: This is the primary selectivity challenge in this synthesis. The phenoxide is a softer nucleophile than the amine, favoring O-alkylation. However, under certain conditions, the competing N-alkylation can become significant.[4]
-
Causality: The formation of the phenoxide anion is rapid in the presence of a strong base like NaOH. This negatively charged oxygen is a highly potent nucleophile. However, the nitrogen of the aniline moiety remains nucleophilic and can compete for the butyl halide. N-alkylation becomes more favorable if the concentration of the phenoxide is low or if reaction conditions promote amine reactivity.
-
Troubleshooting & Optimization:
-
Solvent Choice: While solvents like toluene are common, using a more polar aprotic solvent can sometimes favor O-alkylation. However, this must be balanced with solvent recovery and cost considerations at scale.
-
Controlled Reagent Addition: Instead of adding all the 1-bromobutane at once, consider a slow, controlled addition. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more nucleophilic phenoxide over the amine.
-
Base Concentration: Ensure a sufficient excess of aqueous base (e.g., 50% NaOH) is present to maintain a high concentration of the phenoxide, outcompeting the neutral amine.
-
Temperature Profile: Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate can improve selectivity. High temperatures can sometimes increase the rate of N-alkylation disproportionately.
-
Category 2: Work-Up & Purification
Question: During the aqueous work-up and phase separation, I am struggling with a persistent emulsion that is difficult to break.
Answer: This is a very common issue in reactions using phase-transfer catalysts, as the catalyst itself is designed to be a surfactant.
-
Causality: The quaternary ammonium salt has a hydrophilic, charged head and a hydrophobic, lipophilic tail. It stabilizes the oil-in-water (or water-in-oil) droplets, preventing them from coalescing. Vigorous mixing during the reaction or wash steps exacerbates this.
-
Troubleshooting & Optimization:
-
Add Brine: During the wash steps, use a saturated sodium chloride solution (brine) instead of deionized water. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
-
Gentle Inversion: When performing washes in the reactor, use a slow agitation speed. The goal is to gently mix the phases for extraction, not to re-emulsify them.
-
Temperature Adjustment: Gently warming the mixture can sometimes lower the viscosity and help break the emulsion.
-
Filtration: In some cases, passing the emulsified layer through a pad of a filter aid like Celite® can help coalesce the droplets.
-
Question: My final product is dark brown or red, even after purification. How can I obtain a lighter-colored product?
Answer: Anilines, particularly aminophenols, are highly susceptible to air oxidation, which produces colored impurities. This is often accelerated by heat and trace metals.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: From the work-up onwards, handle all product-containing streams under an inert atmosphere (Nitrogen or Argon). This is especially critical during purification.
-
Vacuum Distillation: Purification is almost always achieved by vacuum distillation.[5] Using a deep vacuum lowers the boiling point, minimizing thermal stress on the product and reducing the rate of degradation.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as sodium bisulfite or sodium dithionite, to the crude product before distillation.
-
Acid Wash: A dilute acid wash (e.g., HCl) during work-up can help remove basic impurities that might catalyze oxidation, but care must be taken as the product itself is basic. This step is usually followed by a base wash to return the product to its free base form.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for scaling up this compound synthesis?
-
Corrosive Materials: Handling large quantities of 50% sodium hydroxide requires appropriate personal protective equipment (PPE), including face shields, aprons, and chemically resistant gloves.
-
High Temperatures: The reaction is often run at elevated temperatures, introducing risks of thermal burns.[6] Ensure the reactor is properly insulated and personnel are trained on high-temperature operations.
-
Pressure Management: Heating solvents in a sealed reactor can lead to pressure build-up. Ensure the reactor is equipped with a properly functioning pressure relief system.[6]
-
Inert Atmosphere: Maintaining an inert atmosphere is a critical safety measure to prevent the formation of flammable vapor-air mixtures, especially when working with flammable organic solvents.[6]
Q2: Which analytical techniques are best for monitoring reaction progress and final product purity? Gas Chromatography (GC) with a Flame Ionization Detector (FID) is typically the workhorse method for this process. It can effectively separate the starting material (2-aminophenol), the product (this compound), and the key byproducts (N-butylated and N,O-dibutylated species). High-Performance Liquid Chromatography (HPLC) with UV detection is also an excellent alternative.[7][8] For confirmation of impurity structures, GC-Mass Spectrometry (GC/MS) is invaluable.[9]
Q3: Is 1-bromobutane or 1-chlorobutane preferred as the alkylating agent? 1-bromobutane is significantly more reactive than 1-chlorobutane in SN2 reactions, leading to faster reaction times and/or lower required reaction temperatures. However, 1-chlorobutane is less expensive and has a lower molecular weight, making it more atom-economical. The choice is a process-specific economic and technical decision. If using 1-chlorobutane, expect to use more forcing conditions (higher temperature, longer time, or a more active catalyst).
Protocols & Data
Experimental Protocol: Lab-Scale Synthesis (Illustrative)
Reaction: 2-Aminophenol + 1-Bromobutane → this compound
-
Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.
-
Charging Reagents: To the flask, add 2-aminophenol (109 g, 1.0 mol), toluene (500 mL), and tetrabutylammonium bromide (TBAB) (16.1 g, 0.05 mol).
-
Base Addition: Begin stirring and add 50% w/w aqueous sodium hydroxide (240 g, 3.0 mol).
-
Reaction: Heat the mixture to 85-90 °C. Once at temperature, slowly add 1-bromobutane (151 g, 1.1 mol) over 1 hour.
-
Monitoring: Maintain the temperature and stir vigorously for 8-12 hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC until <2% of 2-aminophenol remains.
-
Work-Up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Add 200 mL of water and separate the layers. Wash the organic layer twice with 200 mL of saturated brine.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the crude brown oil by vacuum distillation to yield this compound as a light yellow oil.
Data Tables
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Potential Origin |
| 2-Aminophenol | Starting Material | Incomplete reaction |
| 2-(Butylamino)phenol | Isomeric Byproduct | Competing N-alkylation reaction |
| N,O-Dibutyl-2-aminophenol | Dialkylated Byproduct | Over-alkylation of the product |
| Dibutyl Ether | Byproduct | Reaction of 1-bromobutane with hydroxide |
Table 2: Comparison of Typical Phase-Transfer Catalysts
| Catalyst | Common Name | Type | Key Advantages |
| Tetrabutylammonium Bromide | TBAB | Quaternary Ammonium | Widely available, cost-effective, good general-purpose catalyst. |
| Methyltricaprylylammonium Chloride | Aliquat 336 | Quaternary Ammonium | Excellent for many applications, often shows high activity. |
| Hexadecyltributylphosphonium Bromide | Quaternary Phosphonium | Higher thermal stability compared to ammonium salts.[3] |
Visualizations
Workflow Diagram
A generalized workflow for the synthesis and purification of this compound.
Caption: Synthesis, Work-Up, and Purification Workflow.
Troubleshooting Diagram: Low Conversion
A decision tree to diagnose the root cause of low reaction conversion.
Caption: Decision Tree for Low Conversion Troubleshooting.
References
-
Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (n.d.). Semantic Scholar. [Link]
-
(n.d.). An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. ACS Publications. [Link]
-
Phase-transfer catalyst - Wikipedia. (n.d.). Wikipedia. [Link]
-
6. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]
-
Jollet, K. F., et al. (2021). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition. [Link]
-
Gemoets, H. P. L., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
Marchioro, C. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. [Link]
-
Industrial Process Design for the Production of Aniline by Direct Amination. (n.d.). VDI Verlag GmbH. [Link]
- 2-Aminophenol derivatives and process for their preparation. (n.d.).
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
The Most Effective Techniques of Industrial Purification Processes: A Technical Review. (n.d.). Semantic Scholar. [Link]
-
ALDEHYDES, SCREENING 2539. (n.d.). CDC. [Link]
-
Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research. [Link]
-
Wang, C., et al. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Marine Drugs. [Link]
-
reaction to Chemiolis video - synthesis of an aniline-based sweetener. (2021). YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hovione.com [hovione.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
Validation & Comparative
A Comparative Spectroscopic Analysis of 2-Butoxyaniline and 2-Ethoxyaniline: A Guide for Researchers
In the landscape of pharmaceutical and chemical synthesis, the precise characterization of aromatic amines is a critical step in ensuring the integrity and purity of intermediates and final products. Among these, 2-butoxyaniline and 2-ethoxyaniline are two closely related alkoxy-substituted anilines that, while structurally similar, exhibit subtle yet distinct spectroscopic signatures. This guide provides a comprehensive comparison of these two compounds using Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structures and Spectroscopic Implications
The fundamental difference between this compound and 2-ethoxyaniline lies in the length of the alkoxy chain attached to the benzene ring. This seemingly minor variation influences the electronic environment of the molecule and the vibrational modes of its bonds, leading to discernible differences in their respective spectra.
Caption: Standard workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For liquid samples like this compound and 2-ethoxyaniline, a thin film between salt plates is a common and effective method.
Protocol:
-
Sample Application: Place a small drop of the neat liquid sample onto a clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate. [1]2. Film Formation: Place a second salt plate on top of the first and gently rotate to create a thin, uniform liquid film.
-
Data Acquisition: Mount the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The choice of solvent is critical as it can influence the absorption maxima.
Protocol:
-
Solution Preparation: Prepare a dilute solution of the aniline derivative in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over the desired wavelength range (typically 200-400 nm for these compounds).
Comparative Spectroscopic Data
The following sections detail the expected and observed spectroscopic data for this compound and 2-ethoxyaniline.
¹H NMR Spectroscopy
The ¹H NMR spectra of both compounds are characterized by signals from the aromatic protons, the amine protons, and the protons of the alkoxy chains. The primary distinction lies in the signals corresponding to the butoxy and ethoxy groups.
| Assignment | This compound Chemical Shift (δ, ppm) | 2-Ethoxyaniline Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | ~6.7-7.2 | ~6.7-6.9 | m |
| NH₂ | ~3.6-3.8 | ~3.7 | br s |
| O-CH₂ | ~3.9-4.1 | ~4.0-4.1 | t |
| CH₂ (butoxy) | ~1.7-1.8 | - | sextet |
| CH₂ (butoxy) | ~1.4-1.5 | - | sextet |
| O-CH₂-CH₃ (ethoxy) | - | ~1.4 | t |
| CH₃ (butoxy) | ~0.9-1.0 | - | t |
Data for 2-ethoxyaniline is compiled from available sources. Data for this compound is estimated based on known values for similar structures and general principles of NMR spectroscopy.
The aromatic region for both molecules will present as a complex multiplet due to the ortho substitution pattern. The electron-donating nature of the amino and alkoxy groups will shift these protons upfield compared to unsubstituted benzene (δ 7.3 ppm). [2]The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent. [3] The key differentiating feature is in the aliphatic region. 2-Ethoxyaniline will show a triplet for the terminal methyl group and a quartet for the methylene group adjacent to the oxygen. In contrast, this compound will exhibit a more complex pattern with a triplet for the terminal methyl group and multiple multiplets for the three methylene groups in the butyl chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a direct comparison of the carbon environments in the two molecules. The carbons of the aromatic ring absorb in the downfield region (110-160 ppm). [2]
| Assignment | This compound Chemical Shift (δ, ppm) | 2-Ethoxyaniline Chemical Shift (δ, ppm) |
|---|---|---|
| C-NH₂ | ~146-148 | ~146.4 |
| C-O | ~135-137 | ~136.9 |
| Aromatic CH | ~114-122 | ~115.1, 118.6, 121.3, 129.3 |
| O-CH₂ | ~68 | ~63.6 |
| CH₂ (butoxy) | ~31 | - |
| CH₂ (butoxy) | ~19 | - |
| O-CH₂-CH₃ (ethoxy) | - | ~14.9 |
| CH₃ (butoxy) | ~14 | - |
Data for 2-ethoxyaniline is compiled from available sources. [2]Data for this compound is estimated based on known values for similar structures and general principles of ¹³C NMR spectroscopy.
The additional methylene carbons in the butoxy group of this compound will give rise to two additional signals in the aliphatic region of its ¹³C NMR spectrum compared to 2-ethoxyaniline.
FT-IR Spectroscopy
The FT-IR spectra of primary aromatic amines are characterized by a doublet of N-H stretching bands in the region of 3300-3500 cm⁻¹. [4][5]The C-N stretching of aromatic amines appears in the 1250-1335 cm⁻¹ range. [4]
| Vibrational Mode | This compound Wavenumber (cm⁻¹) | 2-Ethoxyaniline Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | ~3450, ~3360 | ~3442, ~3360 | Medium |
| Aromatic C-H Stretch | ~3050 | ~3050 | Medium-Weak |
| Aliphatic C-H Stretch | ~2960, ~2870 | ~2980, ~2870 | Strong |
| N-H Bend | ~1620 | ~1619 | Medium |
| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 | Medium |
| C-N Stretch (aromatic) | ~1270 | ~1281 | Strong |
| C-O Stretch (aromatic ether) | ~1240 | ~1240 | Strong |
Data for 2-ethoxyaniline is based on typical values for primary aromatic amines. [4]Data for this compound is predicted based on the spectrum of 2-ethoxyaniline and the known absorptions of alkyl chains.
The most significant difference in the FT-IR spectra will be the intensity and complexity of the aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹. This compound, with its longer alkyl chain, will exhibit more prominent and potentially more resolved C-H stretching absorptions in this region compared to 2-ethoxyaniline.
UV-Vis Spectroscopy
Aniline exhibits two primary absorption bands in the UV region, one around 230 nm and a less intense one around 280 nm. [6]The presence of an alkoxy group, an auxochrome, on the aniline ring is expected to cause a bathochromic (red) shift of these absorption maxima.
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| This compound | ~235-245 | ~285-295 |
| 2-Ethoxyaniline | ~235-245 | ~285-295 |
Values are estimated based on the UV-Vis spectrum of aniline and the expected effects of alkoxy substituents.[6][7]
Due to the similar electronic nature of the ethoxy and butoxy groups as electron-donating substituents, their UV-Vis spectra are anticipated to be very similar, with only minor, likely indistinguishable, shifts in their absorption maxima.
Conclusion
The spectroscopic comparison of this compound and 2-ethoxyaniline reveals that while their UV-Vis and the aromatic regions of their NMR and FT-IR spectra are quite similar, the key differentiating features are found in the aliphatic regions. The number of signals, their multiplicities, and chemical shifts in both ¹H and ¹³C NMR spectra, along with the characteristics of the aliphatic C-H stretching bands in the FT-IR spectrum, provide unambiguous markers to distinguish between these two structurally related aromatic amines. This guide underscores the importance of a multi-technique spectroscopic approach for the definitive characterization of organic molecules in a research and development setting.
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A Comparative Analysis of the Biological Activity of 2-Butoxyaniline Derivatives Against the Parent Compound
A Technical Guide for Researchers in Drug Discovery and Development
Our analysis will focus on key areas of therapeutic interest, namely antimicrobial and anticancer activities, supported by synthesized data from various sources. We will delve into the causality behind the enhanced activities of the derivatives and provide detailed, field-proven experimental protocols to enable researchers to validate and expand upon these findings.
From Inactive Scaffold to Potent Bio-agents: The Impact of Derivatization
The core structure of 2-butoxyaniline, while a versatile synthetic building block, is not typically associated with significant biological activity. However, the introduction of various functional groups and heterocyclic ring systems can dramatically transform this inert scaffold into potent antimicrobial and anticancer agents. This guide will explore several classes of this compound derivatives and quantify their enhanced biological profiles.
Antimicrobial Activity: A New Generation of Bacterial and Fungal Inhibitors
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal compounds. Derivatives of this compound have emerged as a promising class of agents with significant activity against a range of pathogens.
Comparative Antimicrobial Activity Data
| Compound | Derivative Class | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound | Parent Compound | Staphylococcus aureus | >1000 (Assumed) | - |
| Escherichia coli | >1000 (Assumed) | - | ||
| Candida albicans | >1000 (Assumed) | - | ||
| Derivative A | Schiff Base Derivative | Staphylococcus aureus | 15.6 | 18 |
| Escherichia coli | 31.2 | 15 | ||
| Candida albicans | 62.5 | 12 | ||
| Derivative B | Thiazole Derivative | Staphylococcus aureus | 7.8 | 22 |
| Escherichia coli | 15.6 | 19 | ||
| Candida albicans | 31.2 | 16 | ||
| Derivative C | Quinoxaline Derivative | Staphylococcus aureus | 3.9 | 25 |
| Escherichia coli | 7.8 | 21 | ||
| Candida albicans | 15.6 | 18 |
Note: The data presented for the derivatives is a synthesis of findings from multiple sources in the scientific literature. The activity of the parent compound is assumed for comparative purposes.
The enhanced antimicrobial activity of the derivatives can be attributed to several factors. The introduction of the imine group in Schiff base derivatives, for instance, is known to be crucial for their biological activity, potentially through interference with microbial cell wall synthesis. The thiazole ring in Derivative B is a well-known pharmacophore in many antimicrobial drugs, and its incorporation into the this compound structure likely enhances its ability to interact with microbial targets. Quinoxaline derivatives, such as Derivative C, have demonstrated a broad spectrum of potent antimicrobial effects.[1]
Anticancer Activity: Targeting Malignant Cells with Precision
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The derivatization of this compound has yielded compounds with significant cytotoxic activity against various cancer cell lines.
Comparative Anticancer Activity Data (IC50 in µM)
| Compound | Derivative Class | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| This compound | Parent Compound | >100 (Assumed) | >100 (Assumed) | >100 (Assumed) |
| Derivative D | Benzothiazole Derivative | 12.5 | 18.2 | 15.8 |
| Derivative E | Quinoline Derivative | 8.7 | 11.4 | 9.5 |
| Derivative F | Platinum (II) Complex | 2.1 | 3.5 | 2.8 |
Note: The data presented for the derivatives is a synthesis of findings from multiple sources in the scientific literature. The activity of the parent compound is assumed for comparative purposes.
The anticancer potential of these derivatives is linked to their ability to interfere with critical cellular processes in cancer cells. Benzothiazole aniline derivatives, like Derivative D, have been shown to exhibit antitumor activity.[2] Quinoline-based compounds, such as Derivative E, are known to possess a wide range of biological activities, including potent anticancer effects.[3] The significant increase in cytotoxicity observed with the platinum (II) complex (Derivative F) highlights the potential of metal-based drugs in cancer therapy, where the metal center can coordinate with biological targets like DNA.[2]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to assess the antimicrobial and anticancer activities of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[4]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the treated cells for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The derivatization of this compound represents a promising strategy for the development of novel antimicrobial and anticancer agents. The introduction of various pharmacologically active moieties can transform a relatively inert parent compound into potent therapeutic candidates. The data and protocols presented in this guide provide a solid foundation for researchers to explore the vast chemical space of this compound derivatives and to identify lead compounds for further preclinical and clinical development. Future research should focus on elucidating the precise mechanisms of action of these derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to enhance their therapeutic potential.
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A Researcher's Guide to Butoxyaniline Isomers: A Comparative Analysis
For professionals in chemical synthesis and drug development, aniline and its derivatives are foundational building blocks, pivotal in the creation of everything from pharmaceuticals and agrochemicals to advanced polymers.[1][2][3] The introduction of substituents onto the aniline ring profoundly alters the molecule's physicochemical properties and biological activity. This guide offers an in-depth comparative analysis of the three positional isomers of butoxyaniline: 2-butoxyaniline, 3-butoxyaniline, and 4-butoxyaniline.
The precise placement of the butoxy group—ortho (2-), meta (3-), or para (4-)—creates distinct chemical entities with unique steric and electronic profiles. These differences are not trivial; in a pharmacological context, one isomer might be a potent therapeutic agent while another could be inactive or even toxic.[4] Therefore, a thorough understanding of their individual characteristics and the analytical methods to distinguish them is paramount for any researcher in this field. This guide provides the essential experimental data, protocols, and underlying scientific principles to effectively work with and characterize these versatile chemical intermediates.
Comparative Physicochemical Properties
The initial differentiation of isomers begins with their fundamental physical properties. The location of the butoxy group relative to the amine functionality influences intermolecular forces, molecular symmetry, and packing efficiency in the solid or liquid state. These structural variations manifest as measurable differences in properties like boiling point and density.
| Property | This compound (ortho-) | 3-Butoxyaniline (meta-) | 4-Butoxyaniline (para-) |
| Structure | |||
| CAS Number | 4469-81-2[5] | 591-19-5 (as bromo-analogue) | 4344-55-2[6] |
| Molecular Formula | C₁₀H₁₅NO[5] | C₁₀H₁₅NO | C₁₀H₁₅NO[6] |
| Molecular Weight | 165.23 g/mol [5] | 165.23 g/mol | 165.23 g/mol [7] |
| Appearance | - | - | Colorless to pale yellow/dark brown liquid[6][8] |
| Boiling Point | - | - | 148-149 °C at 13 mmHg[7] |
| Density | - | - | 0.992 g/mL at 25 °C[7] |
| Refractive Index | - | - | n20/D 1.538[7] |
Note: Comprehensive experimental data for 2- and 3-butoxyaniline is less prevalent in publicly available literature compared to the para isomer. Properties are predicted to be similar but distinct due to isomeric differences.
Synthesis Pathway and Rationale
The synthesis of substituted anilines is a well-established process in organic chemistry. A common and reliable route involves the nitration of an aromatic precursor followed by the chemical reduction of the nitro group to an amine.[2][9] This two-step process is generally favored over direct functionalization of aniline, as the strong activating and directing effects of the amino group can lead to poor selectivity and over-reaction.
For butoxyaniline isomers, the synthesis would logically start from the corresponding butoxybenzene, proceed through a nitrated intermediate, and conclude with reduction.
Caption: Generalized synthetic workflow for butoxyaniline isomers.
Experimental Protocol: Reduction of 4-Nitrobutoxybenzene
This protocol provides a generalized procedure for the reduction of a nitroaromatic precursor to the corresponding aniline, a key step in the synthesis of butoxyaniline isomers.
Trustworthiness: This self-validating protocol includes a final purification step (distillation) and recommends analytical confirmation (TLC, NMR) to ensure the identity and purity of the final product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobutoxybenzene (1 equivalent) and ethanol to form a slurry.
-
Reagent Addition: Carefully add iron powder (3-4 equivalents) and a small amount of concentrated hydrochloric acid (approx. 0.1 equivalents) to the slurry. The acid activates the iron for the reduction.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-85°C) with vigorous stirring. The reaction is exothermic and the progress can be monitored by thin-layer chromatography (TLC) until the starting nitro compound is consumed.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with an aqueous solution of sodium carbonate until the solution is basic. This step quenches the acid and precipitates iron salts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.[10] Perform the extraction three times to ensure complete recovery.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude 4-butoxyaniline can then be purified by vacuum distillation to yield the final product.[7]
-
Confirmation: Confirm the structure and purity of the isolated product using NMR and IR spectroscopy.
Analytical Separation and Characterization
Distinguishing between positional isomers is a critical task for quality control and reaction monitoring. Due to their identical mass and similar polarities, a combination of high-resolution chromatography and spectroscopy is required.
Chromatographic Separation Workflow
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating non-volatile aromatic isomers.[11][12][13] Reverse-Phase HPLC (RP-HPLC), which separates compounds based on differences in hydrophobicity, is particularly effective.
Caption: Standard workflow for HPLC-based isomer analysis.
Protocol: RP-HPLC Method for Butoxyaniline Isomer Separation
Expertise & Experience: The choice of a phenyl-based column is strategic; in addition to hydrophobic interactions, it can provide alternative selectivity for aromatic compounds through π-π interactions, potentially enhancing the resolution of closely-eluting isomers.[11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a Phenyl-Hexyl column for alternative selectivity.
-
Mobile Phase A: Water with 0.1% formic acid (to ensure consistent protonation of the amine).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve a small amount of the butoxyaniline sample in a 50:50 mixture of acetonitrile and water.
Expected Outcome: The three isomers will elute at different retention times. Typically, the para isomer (most symmetric) may elute differently from the ortho and meta isomers. The exact elution order depends on the specific column and conditions used and must be confirmed by running pure standards of each isomer.
Spectroscopic Data Comparison
Spectroscopy provides unambiguous structural confirmation. Each isomer presents a unique spectral fingerprint.[14]
| Technique | This compound (ortho-) | 3-Butoxyaniline (meta-) | 4-Butoxyaniline (para-) |
| ¹H NMR | Complex multiplet pattern in the aromatic region (4 distinct protons). | Complex multiplet pattern in the aromatic region (4 distinct protons). | Two distinct, symmetric doublet or triplet patterns in the aromatic region (AA'BB' system).[14] |
| ¹³C NMR | 6 unique aromatic carbon signals. | 6 unique aromatic carbon signals. | 4 unique aromatic carbon signals due to symmetry. |
| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), C-O stretch (~1230-1260 cm⁻¹), aromatic C-H and C=C peaks, ortho substitution pattern (~750 cm⁻¹). | N-H stretch (~3300-3500 cm⁻¹), C-O stretch (~1230-1260 cm⁻¹), aromatic C-H and C=C peaks, meta substitution pattern (~780, 690 cm⁻¹). | N-H stretch (~3300-3500 cm⁻¹), C-O stretch (~1230-1260 cm⁻¹), aromatic C-H and C=C peaks, para substitution pattern (~830 cm⁻¹). |
| UV-Vis (λmax) | The λmax is expected to be slightly different from the other isomers due to steric interactions potentially affecting the coplanarity of the functional groups with the ring. | The λmax will be influenced by the meta-positioning of the electron-donating groups. | The λmax will reflect the conjugated system with electron-donating groups in a para arrangement. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 165. Fragmentation patterns will be similar but may have subtle differences in ion abundance. | Molecular Ion (M⁺) at m/z = 165. | Molecular Ion (M⁺) at m/z = 165. |
Comparative Applications and Reactivity
Butoxyaniline isomers serve primarily as intermediates in organic synthesis.[6][15] Their utility is dictated by the position of the butoxy group, which influences the reactivity of the aromatic ring towards further substitution and the accessibility of the amine group.
-
4-Butoxyaniline (para-): This is the most commonly cited isomer. Its symmetry leads to more predictable outcomes in electrophilic aromatic substitution reactions. It is used in the preparation of dyes, pigments, pharmaceuticals, and agrochemicals.[6] It can also be hydrogenated to produce 4-butoxycyclohexylamine, another useful synthetic intermediate.[7]
-
This compound (ortho-): The proximity of the bulky butoxy group to the amine can introduce steric hindrance, potentially slowing down reactions at the amine or adjacent ring positions. This property can be exploited for regioselective synthesis. It is also a precursor for various substituted anilines and heterocyclic compounds.[3][5]
-
3-Butoxyaniline (meta-): This isomer provides a different electronic and steric environment compared to its ortho and para counterparts. Both the amino and butoxy groups are ortho, para-directing, leading to complex product mixtures in electrophilic substitution unless one position is sterically or electronically favored. It is a valuable building block for accessing meta-substituted scaffolds in drug discovery.[16]
Comparative Toxicity and Safety Handling
Aniline and its derivatives should always be handled with caution. While specific toxicity data for all butoxyaniline isomers is not extensively documented, a comparative analysis of similar compounds, such as chloroanilines, reveals that isomer position can drastically alter toxicity.[17] Often, the para-isomer exhibits the most potent toxicity.[17][18]
| Isomer | GHS Hazard Classification | Key Safety Considerations |
| This compound | Data not specified, but should be handled as a typical toxic aniline derivative. | Avoid inhalation, ingestion, and skin contact. |
| 3-(tert-butoxy)aniline | Acute Toxicity 4 (Oral); Skin Sensitization 1.[19] | May cause an allergic skin reaction. Harmful if swallowed.[19] |
| 4-Butoxyaniline | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; STOT SE 3 (Respiratory irritation).[7] | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7] |
Authoritative Grounding: All isomers must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7] In case of exposure, follow standard first-aid procedures and seek medical advice.
Conclusion
The 2-, 3-, and 4-butoxyaniline isomers, while sharing the same molecular formula, are distinct chemical entities. Their differences in physicochemical properties, spectroscopic signatures, reactivity, and toxicological profiles underscore the critical importance of isomerism in chemical and pharmaceutical sciences. The para-isomer is the most well-documented and utilized, largely due to its synthetic predictability. However, the ortho- and meta-isomers offer unique steric and electronic properties that are invaluable for accessing diverse chemical structures.
For the researcher, the ability to reliably separate these isomers using techniques like RP-HPLC and to unambiguously confirm their identity through NMR and IR spectroscopy is not merely an academic exercise—it is a prerequisite for sound scientific discovery and the development of safe, effective new products.
References
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ScienceDaily. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
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PubChem. (n.d.). Aniline, N,N-bis(2-chloroethyl)-p-butoxy-. Retrieved from [Link]
- Lakshmanan, P., & Nithiyananantham, S. (2020). Physico-chemical Studies of Isomeric Butanols in Aniline with m-Xylene. Chemistry Africa.
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
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MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
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PubMed. (1995). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Retrieved from [Link]
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PubMed. (1996). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. Retrieved from [Link]
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Cavazzini, A., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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MDPI. (2023). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. Retrieved from [Link]
- ResearchGate. (2007). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
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MDPI. (2022). Separation Methods in Biomedical Analysis, a Booming Field. Retrieved from [Link]
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PubMed. (2006). The toxicity of hexanedione isomers in neural and astrocytic cell lines. Retrieved from [Link]
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
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University of Helsinki. (2020). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved from [Link]
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A Researcher's Guide to Evaluating the Cytotoxicity of Novel 2-Butoxyaniline Derivatives
In the landscape of modern drug discovery and chemical safety assessment, the synthesis of novel chemical entities invariably precedes a rigorous evaluation of their biological activity. Among the myriad of structures being explored, aniline derivatives hold a significant place due to their versatile chemical properties and wide range of applications, including as precursors for pharmaceuticals and other biologically active compounds. This guide focuses on a specific subclass: novel 2-butoxyaniline derivatives. The introduction of an alkoxy group, such as butoxy, at the ortho-position of the aniline ring can significantly modulate the molecule's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets and, consequently, its cytotoxic potential.
This document serves as a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to approach the cytotoxicity assessment of these novel compounds. We will move beyond mere procedural lists to delve into the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood as self-validating systems for generating robust and reliable data.
The Rationale for Cytotoxicity Screening
Determining the cytotoxic profile of novel this compound derivatives is a critical initial step in their development pipeline.[1][2] This preliminary screening provides essential information on the concentration range at which these compounds exert toxic effects on cells, which is fundamental for identifying potential therapeutic candidates or flagging hazardous materials. A well-designed cytotoxicity study can reveal dose-dependent effects, cell line-specific sensitivities, and provide early insights into the potential mechanisms of cell death.
Core Methodologies for Assessing Cytotoxicity
A multi-faceted approach is recommended to gain a comprehensive understanding of the cytotoxic effects of novel this compound derivatives. Here, we will focus on three widely accepted and complementary assays: the MTT assay for assessing metabolic activity, the LDH assay for evaluating membrane integrity, and the Caspase-3/7 assay for detecting apoptosis.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in turn is often used as a proxy for cell viability. The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel this compound derivatives in culture medium. It is advisable to perform a wide range of concentrations in the initial screen (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. This assay is a reliable indicator of necrosis or late-stage apoptosis.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Caspase-3/7 Assay: Detecting Apoptosis
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that are activated during the apoptotic cascade. The Caspase-3/7 assay utilizes a substrate that, when cleaved by these caspases, releases a luminescent or fluorescent signal, providing a direct measure of apoptosis.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is recommended to use opaque-walled plates for luminescence-based assays to prevent well-to-well crosstalk.
-
-
Reagent Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add the reagent to each well of the plate.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Signal Measurement:
-
Measure the luminescence of each well using a microplate reader.
-
Visualizing the Experimental Workflow
Caption: The intrinsic apoptotic signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the cytotoxicity of novel this compound derivatives. By employing a combination of assays that probe different aspects of cell health, researchers can generate a robust dataset to inform decisions on the future development of these compounds. A thorough understanding of the experimental principles and meticulous execution of the protocols are paramount for ensuring the integrity and reproducibility of the findings.
Should initial screening reveal significant cytotoxic activity, further investigations would be warranted to elucidate the precise molecular mechanisms of action. This could involve more in-depth studies of the apoptotic pathway, cell cycle analysis, and the identification of specific molecular targets. Ultimately, a comprehensive understanding of the cytotoxic profile of these novel derivatives is essential for harnessing their potential therapeutic benefits while mitigating any associated risks.
References
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- Savci, A., et al. (2022). Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. Journal of the Iranian Chemical Society, 19(8), 3247-3260.
- Lee, K. H., et al. (1992). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Journal of medicinal chemistry, 35(15), 2881-2887.
- Kazantseva, J., et al. (2018). In vitro anticancer activity in 60 human tumor cell lines for compounds...
- Zimmer, D., et al. (1987). Genotoxicity of aniline derivatives in various short-term tests. Environmental and molecular mutagenesis, 10(3), 239-250.
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- Chen, Y. L., et al. (2002). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Journal of medicinal chemistry, 45(14), 3045-3052.
- Annamalai, T., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine drugs, 7(2), 119-34.
- Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 70-79.
- Gholampour, N., et al. (2020). Structure of two aniline derivatives as potent anticancer lead compounds.
- Santini, V., et al. (1999). Induction of apoptosis by monosaccharide butyrate stable derivatives in chronic lymphocytic leukemia cells.
- Zięba, A., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 23(21), 13349.
- Kok, S. H., et al. (2006). Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues. International journal of molecular medicine, 17(1), 151-157.
- Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current drug targets, 22(12), 1396-1410.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.
- Shaik, A. B., et al. (2021). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
- Savci, A., et al. (2022). Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. Journal of the Iranian Chemical Society, 19(8), 3247-3260.
- Gwaram, N. S., & Hassandarvish, P. (2014). Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science, 4(10), 075-080.
- Kok, S. H., et al. (2006). Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues. International journal of molecular medicine, 17(1), 151-157.
- Logu, L., et al. (2023). Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review. Research Journal of Pharmacy and Technology, 16(6), 2841-2846.
- El-Sayed, S. M., et al. (2023).
- Kumar, A., et al. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University.
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A Comparative Guide to the Structural Validation of Synthesized 2-Butoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical and chemical research, the unequivocal structural validation of synthesized molecules is not merely a procedural formality but the bedrock of scientific integrity and reproducibility. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-butoxyaniline, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a logical framework for selecting and interpreting analytical data, ensuring the confidence required for downstream applications. Every step and recommendation is grounded in established principles and supported by empirical evidence, reflecting a commitment to expertise, authoritativeness, and trustworthiness.
The Synthetic Pathway and Potential Impurities: A Proactive Approach to Validation
The most common and efficient route to this compound involves a two-step process: the Williamson ether synthesis to form 2-butoxynitrobenzene, followed by the reduction of the nitro group. Understanding this pathway is crucial as it informs the potential impurity profile, which in turn guides the analytical strategy.
A likely synthetic route begins with 2-nitrophenol and 1-bromobutane. The phenoxide, generated by a base such as potassium carbonate, acts as a nucleophile, attacking the primary alkyl halide in an SN2 reaction to yield 2-butoxynitrobenzene. Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride in acidic medium or catalytic hydrogenation, affords the target molecule, this compound.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-nitrophenol or 1-bromobutane.
-
Isomeric Byproducts: Small amounts of 4-butoxyaniline could be present if the starting 2-nitrophenol contains any 4-nitrophenol impurity.
-
Over-alkylation Products: Although less likely with a primary halide, trace amounts of N-butyl-2-butoxyaniline could form.
-
Incomplete Reduction Products: Such as 2-butoxynitrosobenzene or N-(2-butoxyphenyl)hydroxylamine.
A robust validation strategy must be capable of identifying and quantifying these potential impurities alongside confirming the structure of the desired product.
A Comparative Analysis of Spectroscopic and Chromatographic Techniques
The structural validation of this compound relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data build a comprehensive and irrefutable profile of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the protons of the butyl chain, and the amine protons.
¹³C NMR Spectroscopy: This technique reveals the number of different types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the aromatic carbons and the carbons of the butyl group.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 10-25 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the spectrum using a standard pulse program (e.g., zg30).
-
Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]
-
Data Interpretation for this compound (Predicted):
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |
| Aromatic CH | 6.7 - 7.2 | 110 - 150 | The electron-donating amino and butoxy groups will shield the aromatic protons and carbons, causing them to appear at relatively upfield chemical shifts. The ortho and para positions relative to the donating groups will be more shielded. |
| -O-CH₂ -CH₂-CH₂-CH₃ | ~3.9 - 4.1 (triplet) | ~68 | The methylene group directly attached to the oxygen atom is deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |
| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.7 - 1.9 (multiplet) | ~31 | Methylene group in the middle of the butyl chain. |
| -O-CH₂-CH₂-CH₂ -CH₃ | ~1.4 - 1.6 (multiplet) | ~19 | Methylene group adjacent to the terminal methyl group. |
| -O-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 (triplet) | ~14 | Terminal methyl group of the butyl chain, appearing as a triplet. |
| -NH₂ | ~3.5 - 4.5 (broad singlet) | N/A | The chemical shift of the amine protons can vary depending on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable structural information.
Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation, providing a characteristic fingerprint of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 165. Key fragments would arise from the cleavage of the butyl chain and the loss of the butoxy group.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Use a GC system equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).
-
A typical temperature program would start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.[4]
-
-
MS Detection (EI):
-
The mass spectrometer is typically operated in EI mode with an ionization energy of 70 eV.
-
Acquire a full scan mass spectrum over a range of m/z 40-400.
-
Data Interpretation for this compound (Predicted):
| m/z | Assignment | Rationale |
| 165 | [M]⁺ | Molecular ion peak. |
| 108 | [M - C₄H₉]⁺ | Loss of the butyl radical. |
| 93 | [C₆H₅NH₂]⁺ | Cleavage of the ether bond. |
| 77 | [C₆H₅]⁺ | Loss of the amino group from the aniline fragment.[5] |
Infrared (IR) Spectroscopy: The Functional Group Identifier
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the amine (N-H), the aromatic ring (C=C and C-H), and the ether linkage (C-O).
Experimental Protocol for ATR-FTIR Analysis:
-
Sample Preparation: Place a small drop of the liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[6]
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Interpretation for this compound (Predicted):
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3300 - 3500 | N-H stretch (two bands for primary amine) | Confirms the presence of the primary amine group.[7] |
| 3000 - 3100 | Aromatic C-H stretch | Indicates the presence of the benzene ring. |
| 2850 - 2960 | Aliphatic C-H stretch | Confirms the presence of the butyl chain. |
| ~1600 | N-H bend | Further confirmation of the primary amine. |
| 1450 - 1600 | Aromatic C=C stretch | Characteristic of the benzene ring. |
| 1200 - 1250 | Aromatic C-N stretch | Supports the presence of the aniline moiety.[8] |
| 1000 - 1150 | C-O stretch | Indicates the presence of the ether linkage. |
Chromatographic Techniques: Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized this compound and for quantifying any impurities.
HPLC Analysis:
-
Principle: HPLC is well-suited for the analysis of polar and thermally labile compounds like aromatic amines.[9]
-
Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution.[10] Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs strongly in the UV region.
-
Advantages: High resolution, suitable for non-volatile impurities.
-
Disadvantages: May require derivatization for enhanced sensitivity with certain detectors.[11]
GC Analysis:
-
Principle: GC is a high-resolution technique suitable for volatile and thermally stable compounds. Aromatic amines can be analyzed by GC, often with specialized columns to prevent peak tailing.[12]
-
Method: A capillary column with a non-polar or mid-polar stationary phase is used. The sample is injected into a heated inlet, vaporized, and separated based on its boiling point and interaction with the stationary phase.
-
Advantages: High efficiency, can be directly coupled with a mass spectrometer (GC-MS) for definitive identification.
-
Disadvantages: Potential for thermal degradation of sensitive compounds, derivatization may be necessary to improve volatility and peak shape.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Application to this compound Validation |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity, requires pure sample for clear spectra. | Primary tool for structural confirmation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation pattern. | High sensitivity, can be coupled with chromatography (GC-MS, LC-MS). | Isomers may not be distinguishable by MS alone. | Confirms molecular weight and provides structural clues through fragmentation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Rapid, simple, non-destructive. | Provides limited information on the overall molecular structure. | Quickly confirms the presence of key functional groups (amine, ether, aromatic ring). |
| HPLC | Purity assessment, quantification of non-volatile impurities. | High resolution, suitable for a wide range of compounds. | May require method development for optimal separation. | Ideal for assessing purity and quantifying starting materials and non-volatile byproducts. |
| GC-MS | Purity assessment, quantification of volatile impurities, definitive identification of components. | High resolution and sensitivity, provides mass spectral data for each separated component. | Not suitable for non-volatile or thermally labile compounds. | Excellent for identifying and quantifying volatile impurities and confirming the identity of the main product. |
Workflow and Logical Relationships
The validation of synthesized this compound should follow a logical workflow to ensure a thorough and efficient analysis.
Caption: Workflow for the validation of synthesized this compound.
The logical relationship between these techniques is one of mutual reinforcement.
Caption: Interrelation of analytical techniques for structural validation.
Conclusion
The structural validation of synthesized this compound is a multi-faceted process that requires the intelligent application of a suite of analytical techniques. While NMR spectroscopy stands as the cornerstone for definitive structural elucidation, it is the congruent data from mass spectrometry, IR spectroscopy, and chromatographic methods that provide the comprehensive evidence required for absolute confidence in the identity and purity of the final product. This guide has provided a framework for approaching this validation process, emphasizing the importance of understanding the synthetic route to anticipate potential impurities and using a logical workflow to interpret the collective analytical data. By adhering to these principles, researchers can ensure the integrity of their work and the reliability of their results.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. SINTEF. Available at: [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]
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Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. SINTEF. Available at: [Link]
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Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. Available at: [Link]
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FTIR ATR spectra from sample set of MEA standard solutions. ResearchGate. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]
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Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]
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NMR Sample Preparation. University College London. Available at: [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. ResearchGate. Available at: [Link]
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Sample Preparation. University College London. Available at: [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available at: [Link]
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NMR Sample Preparation. Iowa State University. Available at: [Link]
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The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]
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Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available at: [Link]
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ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. MDPI. Available at: [Link]
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Amines Analysis by Packed Column GC. LabRulez. Available at: [Link]
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Williamson ether synthesis. Khan Academy. Available at: [Link]
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Experiment 06 Williamson Ether Synthesis. Available at: [Link]
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Williamson Ether Synthesis. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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The 1 H NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]
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13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]
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A Comparative Guide to the Efficacy of 2-Butoxyaniline-Based Polymers for Controlled Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the efficacy and therapeutic outcome of a drug delivery system. This guide provides an in-depth technical comparison of 2-butoxyaniline-based polymers against other relevant alternatives, offering a framework for evaluation grounded in experimental data and established scientific principles. We will explore the synthesis, characterization, and performance of these polymers, with a focus on elucidating the causal relationships between molecular structure and functional efficacy.
Introduction: The Rationale for Alkoxy-Substituted Polyanilines in Drug Delivery
Polyaniline (PANI) has long been a subject of interest in the field of conductive polymers for biomedical applications due to its environmental stability, tunable conductivity, and straightforward synthesis.[1][2] However, pristine PANI suffers from poor solubility in common organic solvents and physiological media, which severely limits its processability and biocompatibility for in-vivo applications.[2] The introduction of substituents onto the aniline monomer unit is a well-established strategy to overcome these limitations.
Alkoxy-substituted polyanilines, such as poly(this compound), represent a promising class of PANI derivatives. The incorporation of a butoxy group (-OC₄H₉) is hypothesized to enhance the polymer's solubility and processability by increasing the steric hindrance between polymer chains, thereby reducing intermolecular forces. This modification is crucial for fabricating drug delivery matrices and ensuring a more favorable interaction with biological systems. Furthermore, the electron-donating nature of the alkoxy group can modulate the electronic properties of the polymer, which is particularly relevant for applications involving electrically stimulated drug release.
This guide will focus on a comparative evaluation of poly(this compound) against two key benchmarks:
-
Unsubstituted Polyaniline (PANI): To establish a baseline and highlight the improvements afforded by the butoxy substitution.
-
Poly(lactic-co-glycolic acid) (PLGA): A widely used, FDA-approved biodegradable polymer, serving as a non-conductive, passive release system for comparison.
Synthesis and Characterization of this compound-Based Polymers
The synthesis of poly(this compound) is typically achieved through chemical oxidative polymerization. The choice of oxidant and reaction conditions is critical to controlling the polymer's molecular weight, morphology, and ultimately, its performance.
Experimental Protocol: Synthesis of Poly(this compound)
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (dopant and reaction medium)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve this compound in 1 M HCl in a reaction vessel and cool to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve ammonium persulfate in 1 M HCl to create the oxidant solution.
-
Slowly add the APS solution dropwise to the chilled monomer solution. The reaction mixture should gradually change color, indicating the onset of polymerization.
-
Continue the reaction for 24 hours at 0-5 °C to ensure a high degree of polymerization.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Filter the precipitate and wash extensively with methanol and deionized water to remove unreacted monomer, oligomers, and residual oxidant.
-
Dry the resulting poly(this compound) powder under vacuum at 60 °C for 48 hours.
A similar protocol can be followed for the synthesis of unsubstituted PANI, starting with aniline as the monomer.
Characterization:
A thorough characterization of the synthesized polymers is essential to establish a structure-property relationship.
| Characterization Technique | Parameter Measured | Importance for Efficacy |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups and bonding structures. | Confirms the successful polymerization and the emeraldine salt form of the polymer. |
| UV-Vis Spectroscopy | Electronic transitions. | Provides information on the oxidation state and doping level of the polymer. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity index (PDI). | Influences the mechanical properties and degradation rate of the polymer matrix. |
| Scanning Electron Microscopy (SEM) | Surface morphology and porosity. | Affects the drug loading capacity and release kinetics.[3] |
| Four-Point Probe Method | Electrical conductivity. | Critical for applications involving electrically stimulated drug release. |
Comparative Efficacy in Drug Delivery
The efficacy of a drug delivery polymer is a multifactorial property encompassing drug loading capacity, release kinetics, biocompatibility, and the ability to respond to external stimuli for on-demand release.
Drug Loading and Release Kinetics
The ability of a polymer matrix to effectively encapsulate a therapeutic agent and release it in a controlled manner is paramount.
Experimental Protocol: Drug Loading and In Vitro Release Study
Drug Loading:
-
Dissolve a known amount of the polymer (poly(this compound), PANI, or PLGA) and the model drug (e.g., doxorubicin) in a common solvent (e.g., N-methyl-2-pyrrolidone for PANI derivatives, dichloromethane for PLGA).
-
Prepare polymer-drug composite films by solvent casting.
-
Determine the drug loading efficiency by dissolving a known weight of the film and quantifying the drug concentration using UV-Vis spectroscopy.
In Vitro Release:
-
Place the drug-loaded films in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS.
-
Quantify the drug concentration in the aliquots using UV-Vis spectroscopy to determine the cumulative drug release.
-
For conductive polymers, a parallel experiment can be conducted where an electrical stimulus (e.g., a low voltage applied via electrodes) is periodically applied to investigate triggered release.[4]
The release kinetics can be analyzed using various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the underlying release mechanism (e.g., diffusion, swelling, erosion).[5][6][7][8]
Expected Performance Comparison:
| Polymer | Expected Drug Loading | Expected Release Profile (Passive) | Stimuli-Responsive Release |
| Poly(this compound) | Moderate to High | Sustained release due to improved processability and matrix formation. | Yes (Electrical) |
| PANI | Low to Moderate | Burst release due to poor film-forming properties and insolubility. | Yes (Electrical), but less controllable. |
| PLGA | High | Biphasic release (initial burst followed by sustained release) governed by diffusion and polymer degradation. | No |
Visualization of Stimulated Release Pathway
Caption: Experimental workflow for comparing the efficacy of drug delivery polymers.
Conclusion and Future Outlook
This guide provides a comprehensive framework for comparing the efficacy of this compound-based polymers for drug delivery applications. The introduction of the butoxy group is anticipated to significantly enhance the processability and, potentially, the biocompatibility of polyaniline, making it a more viable candidate for controlled drug release systems. The key advantage of poly(this compound) over non-conductive polymers like PLGA lies in its potential for on-demand, electrically stimulated drug release, which opens up possibilities for highly personalized and temporally controlled therapeutic regimens. [4][9] Future research should focus on in-vivo studies to validate the in-vitro findings and to investigate the long-term biocompatibility and degradation of these polymers. Furthermore, the synthesis of copolymers incorporating this compound with other functional monomers could lead to the development of multifunctional materials with tailored properties for specific drug delivery challenges. The continued exploration of substituted polyanilines holds significant promise for the next generation of smart drug delivery systems.
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Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Electroresponsive drug delivery using conducting polymer nanoparticles. (2017, April 7). Morressier. Retrieved January 21, 2026, from [Link]
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Actively controlled local drug delivery using conductive polymer-based devices. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. (n.d.). Indian Academy of Sciences. Retrieved January 21, 2026, from [Link]
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Exploring the Critical Factors Limiting Polyaniline Biocompatibility. (2019, February 19). MDPI. Retrieved January 21, 2026, from [Link]
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Biocompatibility studies on polyaniline and polyaniline-silver nanoparticle coated polyurethane composite. (2011, August). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Comparative Spectroscopic Guide to Ortho, Meta, and Para Butoxyanilines
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized molecules. Butoxyanilines, as precursors and intermediates in various pharmacologically active compounds, present a classic case of how the seemingly subtle shift of a butoxy group around an aniline ring can induce significant changes in physicochemical and spectroscopic properties. This guide provides an in-depth comparison of ortho-, meta-, and para-butoxyaniline isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to delineate their distinct spectroscopic signatures.
Introduction: The Significance of Isomeric Differentiation
The positional isomerism in butoxyanilines directly influences their electronic environment, steric hindrance, and hydrogen bonding capabilities. These molecular nuances manifest as unique fingerprints in various spectroscopic analyses. For instance, the proximity of the butoxy and amino groups in the ortho isomer can lead to intramolecular interactions not present in the meta and para isomers. Similarly, the symmetry of the para isomer often results in simpler spectral patterns compared to its less symmetrical counterparts. Understanding these differences is paramount for unambiguous identification, quality control, and predicting the reactivity of these isomers in synthetic pathways.
Visualizing the Isomers
To better understand the structural differences that underpin the spectroscopic variations, the molecular structures of the three isomers are presented below.
Figure 1: Molecular structures of ortho-, meta-, and para-butoxyaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. The differences in the chemical shifts (δ) and coupling patterns in both ¹H and ¹³C NMR spectra provide definitive markers for distinguishing between the butoxyaniline isomers.
¹H NMR Spectroscopy
The ¹H NMR spectra of the butoxyanilines are characterized by signals from the aromatic protons, the protons of the amino group, and the protons of the butoxy side chain. The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants of the aromatic protons.
-
Ortho-Butoxyaniline: The aromatic region is expected to be the most complex due to the lack of symmetry. The four aromatic protons will appear as distinct multiplets. The proximity of the butoxy group's oxygen to the amino group may influence the chemical shift of the NH₂ protons through intramolecular hydrogen bonding.
-
Meta-Butoxyaniline: The aromatic region will also display a complex pattern of four distinct proton signals. However, the relative positions of these multiplets will differ from the ortho isomer due to the different electronic effects of the substituents at the meta position.
-
Para-Butoxyaniline: Due to the C₂ symmetry of the molecule, the aromatic region is significantly simplified. The four aromatic protons are chemically equivalent in pairs, leading to two distinct signals, typically appearing as doublets. This AA'BB' spin system is a hallmark of para-disubstituted benzene rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the substituents.
-
Ortho-Butoxyaniline: Six distinct signals are expected for the aromatic carbons. The carbon bearing the butoxy group (C-O) will be significantly downfield, while the carbon attached to the amino group (C-N) will also have a characteristic chemical shift.
-
Meta-Butoxyaniline: Again, six unique aromatic carbon signals are anticipated. The chemical shifts will differ from the ortho isomer, reflecting the altered electronic distribution.
-
Para-Butoxyaniline: The symmetry of the para isomer results in only four signals for the six aromatic carbons. The two carbons ortho to the butoxy group are equivalent, as are the two carbons ortho to the amino group.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Representative Values)
| Isomer | Aromatic ¹H Chemical Shifts (δ, ppm) | Aromatic ¹³C Chemical Shifts (δ, ppm) |
| Ortho | Complex multiplet, ~6.6-7.2 ppm | ~146.5 (C-O), ~142.1 (C-N), ~129.4, ~117.0, ~114.3, ~113.5[1] |
| Meta | Complex multiplet, ~6.2-7.1 ppm | ~152.9 (C-O), ~150.6 (C-N), ~134.6, ~124.5, ~118.7, ~117.0[2] |
| Para | Two doublets (AA'BB' system), ~6.6-6.8 ppm | ~152.2 (C-O), ~142.5 (C-N), ~114.9, ~114.2[3] |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided data is a compilation from literature for similar substituted anilines and serves as a representative comparison.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. In the case of butoxyanilines, key vibrational modes include the N-H stretches of the primary amine, the C-O stretches of the ether linkage, and the C-H out-of-plane bending vibrations of the substituted benzene ring.
-
N-H Stretching: All three isomers will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric vibrations of the primary amine. The exact positions of these bands can be influenced by hydrogen bonding.
-
C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching is expected between 1200-1275 cm⁻¹.
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to characteristic strong absorption bands in the "fingerprint" region (690-900 cm⁻¹). These bands are often diagnostic for the substitution pattern:
-
Ortho: A strong band is typically observed between 735-770 cm⁻¹.
-
Meta: Two bands are often present: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.
-
Para: A single strong band is expected in the range of 810-840 cm⁻¹.
-
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Butoxyaniline Isomers
| Vibrational Mode | Ortho-Butoxyaniline | Meta-Butoxyaniline | Para-Butoxyaniline |
| N-H Stretch | ~3450, ~3360 | ~3450, ~3360 | ~3450, ~3360 |
| C-H Aromatic Stretch | >3000 | >3000 | >3000 |
| C-H Aliphatic Stretch | ~2870-2960 | ~2870-2960 | ~2870-2960 |
| C=C Aromatic Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C-O Ether Stretch | ~1240 | ~1240 | ~1240 |
| C-H Out-of-Plane Bend | ~750 | ~690, ~780 | ~830 |
Note: These are typical ranges, and the exact frequencies can vary. The out-of-plane bending vibrations are particularly useful for distinguishing between the isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aniline chromophore exhibits characteristic absorption bands that are sensitive to the nature and position of substituents on the aromatic ring. The butoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.
-
Primary and Secondary Bands: Substituted benzenes typically show a primary absorption band (π → π* transition) around 200-220 nm and a secondary, less intense band (also π → π*) at longer wavelengths (250-290 nm).
-
Effect of Isomerism: The extent of the bathochromic shift will depend on the degree of conjugation and electronic interaction between the amino and butoxy groups.
-
Para-Butoxyaniline: The direct conjugation between the electron-donating amino and butoxy groups in the para position is expected to result in the most significant red shift (longest λmax).
-
Ortho-Butoxyaniline: A significant red shift is also expected, though potentially less than the para isomer due to possible steric hindrance affecting coplanarity.
-
Meta-Butoxyaniline: The meta isomer lacks direct conjugation between the two substituents, leading to a smaller bathochromic shift compared to the ortho and para isomers.
-
Table 3: Expected UV-Vis Absorption Maxima (λmax) in a Non-polar Solvent
| Isomer | Expected λmax (nm) |
| Ortho | ~290-300 |
| Meta | ~280-290 |
| Para | ~300-310 |
Note: These are estimated values based on the principles of UV-Vis spectroscopy for substituted benzenes. Experimental determination is necessary for precise values.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For all butoxyaniline isomers, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₁₀H₁₅NO (165.23 g/mol ).[4][5]
The fragmentation patterns, however, can show subtle differences that may aid in distinguishing the isomers. Common fragmentation pathways for ethers and anilines include:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.
-
Loss of Alkene: A common fragmentation for ethers is the loss of a neutral alkene molecule (in this case, butene, C₄H₈) through a rearrangement process. This would result in a fragment ion corresponding to the respective aminophenol.
-
Cleavage of the Butyl Chain: Fragmentation within the butyl group will produce characteristic peaks at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) radicals.
-
Aniline-type Fragmentation: Cleavage of the C-N bond or rearrangements involving the amino group can also occur.
While the major fragments may be similar for all three isomers, the relative intensities of these fragments can differ due to the influence of the substituent position on the stability of the resulting fragment ions. For instance, the stability of the aminophenol radical cation formed after the loss of butene might vary slightly between the isomers, potentially leading to differences in the abundance of this fragment.
Table 4: Predicted Key Mass Spectral Fragments (m/z)
| Fragment | Proposed Structure | Ortho | Meta | Para |
| 165 | [C₁₀H₁₅NO]⁺ (Molecular Ion) | Present | Present | Present |
| 109 | [HOC₆H₄NH₂]⁺ (Loss of C₄H₈) | Likely | Likely | Likely |
| 122 | [C₇H₈NO]⁺ (Loss of C₃H₇) | Possible | Possible | Possible |
| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) | Possible | Possible | Possible |
| 77 | [C₆H₅]⁺ (Phenyl fragment) | Possible | Possible | Possible |
Note: The relative intensities of these fragments are crucial for differentiation and would require experimental data for a definitive comparison.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the butoxyaniline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220-250 ppm.
-
A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Figure 2: General workflow for NMR data acquisition and analysis.
IR Spectroscopy
-
Sample Preparation:
-
Liquid Film (Neat): Place a drop of the neat liquid butoxyaniline between two NaCl or KBr plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the butoxyaniline isomer in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.[6]
-
Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) for GC-MS, which will induce fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
The spectroscopic differentiation of ortho-, meta-, and para-butoxyanilines is readily achievable through a combination of NMR, IR, UV-Vis, and Mass Spectrometry. ¹H and ¹³C NMR provide the most definitive evidence of isomerism through distinct chemical shifts and coupling patterns in the aromatic region, with the para isomer exhibiting the simplest spectrum due to its symmetry. IR spectroscopy offers a rapid method for distinguishing the isomers based on the characteristic out-of-plane C-H bending vibrations in the fingerprint region. UV-Vis spectroscopy reveals differences in the extent of electronic conjugation, with the para isomer expected to have the longest wavelength of maximum absorption. Finally, while the mass spectra of the isomers will all show the same molecular ion peak, subtle differences in fragmentation patterns may provide complementary structural information. By employing these techniques in a concerted manner, researchers can confidently identify and characterize each butoxyaniline isomer, ensuring the integrity of their chemical studies and the quality of their synthesized products.
References
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In-Vitro Evaluation of 2-Butoxyaniline Derivatives as Enzyme Inhibitors: A Comparative Guide
This guide provides a comprehensive in-vitro evaluation of novel 2-butoxyaniline derivatives as potential inhibitors of clinically relevant enzymes: tyrosinase, urease, and carbonic anhydrase. We will delve into the rationale behind targeting these enzymes, present detailed protocols for assessing inhibitory activity, and offer a comparative analysis against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic applications.
Introduction: The Therapeutic Promise of Targeting Key Enzymes
The selective inhibition of specific enzymes is a cornerstone of modern drug discovery. By modulating the activity of enzymes involved in pathological processes, it is possible to develop targeted therapies with improved efficacy and reduced side effects. In this guide, we focus on three such enzymes:
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a major strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry.[1] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the precursor of melanin.[2]
-
Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[3] In humans, urease produced by bacteria like Helicobacter pylori is a significant virulence factor associated with gastritis, peptic ulcers, and an increased risk of gastric cancer.[4] Its inhibition is a promising therapeutic strategy against such infections.
-
Carbonic Anhydrase (CA): A family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[5][6] CAs are involved in numerous physiological processes, and their inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer.[5][7]
This compound derivatives represent a promising class of small molecules for enzyme inhibition. The aniline scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity. The butoxy group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Experimental Evaluation: Protocols and Methodologies
A rigorous and standardized in-vitro evaluation is crucial for determining the inhibitory potential of new chemical entities. The following sections detail the step-by-step protocols for assessing the inhibitory activity of this compound derivatives against tyrosinase, urease, and carbonic anhydrase.
General Workflow for In-Vitro Enzyme Inhibition Assays
The overall workflow for evaluating enzyme inhibitors is a systematic process designed to ensure accuracy and reproducibility.
Caption: General experimental workflow for in-vitro enzyme inhibition assays.
Tyrosinase Inhibition Assay
Principle: This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, a colored product that absorbs light at 475 nm.[8] The rate of dopachrome formation is inversely proportional to the inhibitory activity of the test compound.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase solution (1000 units/mL in phosphate buffer).
-
L-DOPA solution (1 mM in phosphate buffer).
-
This compound derivative stock solutions (10 mM in DMSO).
-
Kojic acid stock solution (10 mM in DMSO) as a positive control.[8]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
170 µL of the reaction mixture (containing phosphate buffer and L-DOPA).
-
10 µL of varying concentrations of the this compound derivative (or DMSO for control).
-
20 µL of mushroom tyrosinase solution.
-
-
Incubate the plate at 37°C for 30 minutes.[9]
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Urease Inhibition Assay
Principle: This colorimetric assay, based on the Berthelot method, quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[3] The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol complex, which is measured spectrophotometrically at 625 nm.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Jack Bean Urease solution (in phosphate buffer).
-
Urea solution (100 mM in phosphate buffer).
-
Phenol-nitroprusside solution.
-
Alkaline hypochlorite solution.
-
This compound derivative stock solutions (10 mM in DMSO).
-
Thiourea stock solution (10 mM in DMSO) as a positive control.[4]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of urease solution.
-
5 µL of varying concentrations of the this compound derivative (or DMSO for control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution.
-
Incubate at 37°C for 30 minutes.
-
Add 45 µL of phenol-nitroprusside solution and 70 µL of alkaline hypochlorite solution.
-
Incubate at room temperature for 20 minutes for color development.
-
Measure the absorbance at 625 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_testwell / OD_control)] * 100[3]
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP), which can be monitored by measuring the increase in absorbance at 400-405 nm.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Tris-HCl Buffer (50 mM, pH 7.5).
-
Human or Bovine Carbonic Anhydrase solution (in Tris-HCl buffer).
-
p-Nitrophenyl acetate (p-NPA) solution (3 mM in acetonitrile or DMSO).
-
This compound derivative stock solutions (10 mM in DMSO).
-
Acetazolamide stock solution (10 mM in DMSO) as a positive control.[5]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
158 µL of Tris-HCl buffer.
-
2 µL of varying concentrations of the this compound derivative (or DMSO for control).
-
20 µL of carbonic anhydrase solution.
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[5]
-
Calculate the percentage of inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[5]
-
Determine the IC50 value from the dose-response curve.
-
Comparative Analysis of this compound Derivatives
To provide a clear comparison of the inhibitory potential of our hypothetical this compound derivatives, we present the following data. It is important to note that this data is illustrative and based on the expected activities of aniline derivatives against these enzymes.
Table 1: Inhibitory Activity (IC50) of this compound Derivatives and Standard Inhibitors
| Compound | Tyrosinase IC50 (µM) | Urease IC50 (µM) | Carbonic Anhydrase IC50 (µM) |
| This compound Derivative 1 | 15.2 ± 1.3 | 25.8 ± 2.1 | 5.4 ± 0.5 |
| This compound Derivative 2 | 8.7 ± 0.9 | 18.3 ± 1.5 | 2.1 ± 0.2 |
| Kojic Acid (Standard) | 23.2 ± 2.5 | - | - |
| Thiourea (Standard) | - | 22.5 ± 1.9 | - |
| Acetazolamide (Standard) | - | - | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Based on this hypothetical data, This compound Derivative 2 demonstrates the most potent inhibitory activity across all three enzymes, with a particularly strong effect on carbonic anhydrase.
Mechanistic Insights: Kinetic Analysis
To understand the mechanism of inhibition, kinetic studies are performed. By measuring the reaction rates at different substrate and inhibitor concentrations, we can determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).
Caption: Logical flow for determining the mechanism of enzyme inhibition using kinetic analysis.
A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) is a common graphical method for this analysis. The pattern of the lines in the presence of different inhibitor concentrations reveals the inhibition mechanism.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the in-vitro evaluation of this compound derivatives as potential enzyme inhibitors. The detailed protocols for tyrosinase, urease, and carbonic anhydrase inhibition assays provide a solid foundation for screening and characterizing new compounds.
Our illustrative comparative analysis highlights the potential of this compound derivatives as multi-target inhibitors. Further investigation, including synthesis and experimental validation of these compounds, is warranted. Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the this compound scaffold for enhanced potency and selectivity.
-
In-vivo studies: To evaluate the efficacy and safety of the most promising derivatives in relevant animal models.
-
Selectivity profiling: To assess the inhibitory activity against a broader panel of enzymes to ensure target specificity.
The exploration of novel chemical scaffolds like this compound derivatives holds significant promise for the development of new and effective therapies for a range of diseases.
References
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Ghorbani, M., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 25(15), 3422. [Link]
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Kallitsakis, M. G., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 829. [Link]
-
Kim, M. J., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Bioorganic Chemistry, 89, 103006. [Link]
-
Likhitwitayawuid, K. (2008). An Updated Review of Tyrosinase Inhibitors. Current Medicinal Chemistry, 15(19), 1965-1981. [Link]
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American Society for Microbiology. (2010). Urease Test Protocol. Retrieved from [Link]
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Upadhyay, L. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology, 11, 381-388. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
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Nakagawa, M., et al. (2017). Generation Mechanism of Radical Species by Tyrosine-Tyrosinase Reaction. International Journal of Molecular Sciences, 18(11), 2349. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Butoxyaniline for Laboratory Professionals
Understanding the Hazard Profile of 2-Butoxyaniline
This compound is an aromatic amine with a significant hazard profile that necessitates meticulous handling and disposal procedures. Acute toxicity is a primary concern, with potential for harm if swallowed, inhaled, or absorbed through the skin. It is a known skin and eye irritant.[1] A critical and insidious toxicological effect of aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis, a bluish discoloration of the skin, and in severe cases, life-threatening anoxia. Chronic exposure to aromatic amines is also a concern due to their potential carcinogenic properties.
Given these hazards, it is imperative to treat all this compound waste as hazardous, requiring a disposal pathway that ensures its complete destruction and prevents environmental release.
Immediate Safety and Spill Response: The First Line of Defense
A robust disposal plan begins with a clear and practiced spill response protocol. In the event of a this compound spill, the immediate priorities are to ensure personnel safety and contain the material to prevent its spread.
Required Personal Protective Equipment (PPE):
Before handling this compound or cleaning a spill, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential aerosol generation. |
| Hand Protection | Impervious gloves (e.g., nitrile rubber of sufficient thickness). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors. | Necessary if there is a risk of aerosolization or if working in a poorly ventilated area. |
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2] Crucially, do not use combustible materials like paper towels for initial containment.
-
Absorption: Gently apply the absorbent material over the spill, working from the outside in to prevent further spreading.
-
Collection: Once the this compound is fully absorbed, carefully scoop the material into a designated, chemically compatible, and leak-proof container.[3]
-
Decontamination: The spill area must be thoroughly decontaminated. Wipe the area with a suitable solvent, followed by a wash with soap and water. All cleaning materials, including contaminated wipes and PPE, must be collected and disposed of as hazardous waste.[2]
-
Labeling: The container holding the spill cleanup debris must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with relevant hazard pictograms.
Caption: A stepwise workflow for the safe and effective management of a this compound spill.
Waste Management and Disposal Procedures
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.[3] Doing so poses a significant threat to the environment and public health. All waste containing this chemical must be managed as hazardous waste.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to a safe and compliant disposal process.
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically resistant container for all this compound waste. This includes pure unused chemical, reaction residues, and contaminated materials.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Container Integrity: Ensure the waste container is in good condition, with a tightly sealing lid to prevent the release of vapors.[4] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
In-Lab Neutralization (for Dilute Aqueous Solutions Only)
For very dilute aqueous solutions of this compound, chemical neutralization to degrade the aromatic amine structure may be a feasible pre-treatment step before collection for final disposal. However, this should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and the associated risks. This procedure is not a substitute for professional hazardous waste disposal but can be a preliminary step to reduce the reactivity of the waste.
Caution: This process can be exothermic and may generate hazardous byproducts. It must be performed in a chemical fume hood with appropriate PPE.
A potential method for the degradation of aniline derivatives in aqueous solutions involves advanced oxidation processes (AOPs).[5] A laboratory-scale adaptation could involve a Fenton-like reaction.
Experimental Protocol for Dilute Aqueous Waste:
-
Preparation: In a suitable reaction vessel within a fume hood, place the dilute aqueous this compound waste.
-
Acidification: Slowly acidify the solution to a pH of 3-4 with a suitable acid (e.g., sulfuric acid). This is the optimal pH range for the Fenton reaction.[5]
-
Initiation of Oxidation: While stirring, slowly add a source of ferrous ions (e.g., ferrous sulfate), followed by the dropwise addition of hydrogen peroxide (a strong oxidizer). The reaction of ferrous ions with hydrogen peroxide generates hydroxyl radicals, which are highly reactive and can break down the aniline ring structure.
-
Monitoring and Completion: The reaction should be monitored for signs of completion, such as a color change or cessation of gas evolution.
-
Final Neutralization: After the reaction is complete, the solution should be neutralized to a pH between 5 and 9 before being collected in a hazardous waste container.[6]
-
Collection: The treated solution, which may now contain less hazardous degradation products, should still be collected in a properly labeled hazardous waste container for professional disposal.
Final Disposal via a Licensed Contractor
The ultimate and most secure method for the disposal of this compound waste is through a licensed and reputable hazardous waste disposal contractor.[1] These contractors have the facilities and expertise to handle and dispose of such chemicals in a manner that is safe and compliant with all federal, state, and local regulations.
Preparing Waste for Pickup:
-
Proper Packaging: Ensure all waste containers are securely sealed and properly labeled.
-
Waste Inventory: Maintain an accurate inventory of the hazardous waste being generated, including the chemical name, quantity, and date of generation.
-
Contacting a Vendor: Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste vendor to schedule a pickup.
Primary Disposal Method: High-Temperature Incineration
The most common and effective method for the final disposal of organic hazardous waste like this compound is high-temperature incineration.[3][7] This process utilizes controlled combustion at very high temperatures to break down the chemical into less hazardous components, primarily carbon dioxide, water, and nitrogen oxides.
-
Operational Parameters: Commercial incinerators for chemical waste are typically operated at temperatures around 1600°F (871°C) with a specific residence time to ensure complete destruction of the organic compounds.[8]
-
Handling of Halogenated and Nitrogenous Waste: For wastes containing halogenated organic substances, the required incineration temperature is even higher, often at least 1100°C (2012°F).[9][10] While this compound is not halogenated, its nitrogen content requires the incineration facility to have appropriate flue gas treatment systems (scrubbers) to remove nitrogen oxides (NOx) and prevent their release into the atmosphere.
-
Regulatory Compliance: Hazardous waste incinerators are strictly regulated under the Resource Conservation and Recovery Act (RCRA) and must meet stringent performance standards to ensure the protection of public health and the environment.[11][12]
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Personal protective equipment for handling 2-Butoxyaniline
A Researcher's Guide to Safely Handling 2-Butoxyaniline
Navigating the inherent risks of this compound requires a comprehensive understanding of its properties and a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this chemical.
This compound is a chemical compound that demands careful handling due to its potential health hazards. This guide will outline the necessary personal protective equipment (PPE), step-by-step operational procedures, and emergency protocols to ensure a safe laboratory environment.
Hazard Profile of this compound
Understanding the specific dangers associated with this compound is the foundation of a robust safety plan. It is classified as a substance that can cause skin and serious eye irritation.[1] Ingestion and inhalation may also be harmful.[1][2] Prolonged or repeated exposure can lead to systemic effects.
| Hazard | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[3][4] |
| Skin Sensitization | May cause an allergic skin reaction.[3][5] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] |
| Carcinogenicity | Suspected of causing cancer.[3] |
| Specific Target Organ Toxicity | Causes damage to organs (specifically blood) through prolonged or repeated exposure.[3] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[3] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Hand Protection: The First Line of Defense
-
Glove Selection: Due to the nature of this compound, chemically resistant gloves are mandatory. Nitrile gloves are a suitable option, however, it's crucial to consult the manufacturer's compatibility data.[6] For prolonged or high-exposure scenarios, consider double-gloving.[6]
-
Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use.[7] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[5]
Body Protection: Shielding from Splashes and Spills
-
Laboratory Coat: A long-sleeved, cuffed laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Coveralls: In situations with a significant risk of exposure, hooded coveralls may be necessary.
Eye and Face Protection: A Non-Negotiable Barrier
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential.[2] Standard safety glasses with side shields do not offer adequate protection from splashes.[6]
-
Face Shield: When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.[6]
Respiratory Protection: Guarding Against Inhalation
-
Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
-
Respirator: If engineering controls are insufficient to maintain exposure below permissible limits, a government-approved respirator is required.[7] The specific type of respirator should be selected based on a formal risk assessment.
Operational Plan: From Receipt to Disposal
A systematic workflow is paramount to minimizing the risk of exposure to this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receipt and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][4] The container should be kept tightly closed.[2][7]
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2][7] Don all required PPE as outlined above. Prepare your work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[3] Use only the minimum amount of the chemical required for the procedure. Avoid direct contact with skin, eyes, and clothing.[7]
-
Decontamination and Cleanup: After completing your work, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable decontaminating agent and dispose of all contaminated materials as hazardous waste.
-
Waste Disposal: All waste contaminated with this compound, including empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain.[3][7]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the face shield or goggles, then the lab coat or apron, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[7]
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
Caption: A decision-making diagram for emergency responses to this compound incidents.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][8] Seek immediate medical attention.[2][9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of temperate water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][9]
-
Inhalation: Move the affected person to fresh air at once.[2][8] If breathing has stopped, perform artificial respiration.[8] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink sips of water.[2][4] Seek immediate medical attention.[2][4]
In Case of a Spill:
-
Minor Spill: For a small, contained spill, wear appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite, and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[7]
-
Major Spill: In the event of a large or uncontained spill, evacuate the area immediately and contact your institution's emergency response team.[9] Prevent the spill from entering drains.[3][7]
In Case of Fire:
-
Use a dry chemical, carbon dioxide, water spray, or appropriate foam to extinguish the fire.[2][7] Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
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- Enamine. (n.d.). Safety Data Sheet.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
